Product packaging for H-Gly-His-OH.HCl(Cat. No.:CAS No. 3486-76-8)

H-Gly-His-OH.HCl

Cat. No.: B1371775
CAS No.: 3486-76-8
M. Wt: 248.67 g/mol
InChI Key: BAKFHUFFZULTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Gly-His-OH.HCl is a useful research compound. Its molecular formula is C8H13ClN4O3 and its molecular weight is 248.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClN4O3 B1371775 H-Gly-His-OH.HCl CAS No. 3486-76-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3.ClH/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5;/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKFHUFFZULTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3486-76-8
Record name NSC89658
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-Depth Technical Guide to H-Gly-His-OH.HCl (Glycyl-L-histidine hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-histidine (Gly-His) is a dipeptide of significant interest in bioinorganic chemistry, pharmacology, and drug development. Composed of glycine and L-histidine, its structure features multiple potential metal ion coordination sites, including a terminal amino group, a peptide linkage, a carboxyl group, and the imidazole side chain of histidine.[1] This guide provides a comprehensive overview of the fundamental properties of its hydrochloride salt, H-Gly-His-OH.HCl. It covers physicochemical characteristics, synthesis and purification workflows, analytical characterization protocols, and known biological activities, with a focus on its role as a metal-chelating agent.

Physicochemical Properties

The fundamental properties of this compound are summarized below. The compound is typically a white solid, soluble in water.[2]

PropertyValueReference
Chemical Name Glycyl-L-histidine hydrochloride[3]
Synonyms Gly-His hydrochloride[3]
CAS Number 3486-76-8[1][3]
Molecular Formula C₈H₁₃ClN₄O₃[3]
Molecular Weight 248.67 g/mol [1][3]
Appearance White Solid[2]
Solubility Soluble in water[2]
Storage Temperature -15°C[3]
Optical Activity [α]20/D +31.5 ± 1.0°, c = 2% in H₂O[3]

Synthesis and Characterization

The synthesis of dipeptides like Gly-His is a well-established process in peptide chemistry, commonly achieved through solution-phase or solid-phase peptide synthesis (SPPS). The general workflow involves the coupling of protected amino acids, followed by deprotection and purification.

Synthesis and Purification Workflow

The logical flow for producing and verifying this compound is outlined below. It begins with protected amino acids and proceeds through coupling, deprotection, purification (typically by chromatography), and finally, analytical verification to confirm purity and identity.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation cluster_analysis Quality Control start Protected Glycine & Protected Histidine coupling Peptide Coupling (e.g., DCC/HOBt) start->coupling deprotection Removal of Protecting Groups coupling->deprotection crude Crude Gly-His Peptide deprotection->crude hplc Preparative HPLC or Ion Exchange crude->hplc lyo Lyophilization (as HCl salt) hplc->lyo final Final Product: This compound lyo->final qc Analytical QC (HPLC, MS, NMR) final->qc

Caption: General workflow for synthesis, purification, and analysis of this compound.

Experimental Protocol: Solution-Phase Peptide Synthesis (Conceptual)

Solution-phase synthesis offers a classical approach for small-scale peptide production.[1]

  • Protection: The amino group of glycine is protected (e.g., with a Boc group), and the carboxyl group of histidine is protected (e.g., as a methyl ester). The imidazole side chain of histidine may also require protection.

  • Activation: The carboxyl group of the protected glycine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like N-hydroxybenzotriazole (HOBt) to minimize side reactions.

  • Coupling: The activated glycine is reacted with the protected histidine in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide) to form the protected dipeptide.

  • Deprotection: The protecting groups are sequentially removed. For example, the Boc group is removed with an acid like trifluoroacetic acid (TFA), and the methyl ester is saponified with a base.

  • Purification: The crude product is purified from byproducts and unreacted starting materials using techniques like preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Salt Formation & Isolation: The purified peptide is converted to its hydrochloride salt and isolated, often by lyophilization, to yield the final white solid.

Experimental Protocol: Analytical Characterization via HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of peptides.

  • Objective: To determine the purity of the synthesized this compound.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (MeCN).

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV absorbance at 210-220 nm.[4]

  • Sample Preparation: Dissolve a small amount of the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject 10-20 µL of the sample.

    • Run the gradient program and record the chromatogram.

    • Calculate purity based on the relative peak area of the main product peak compared to the total area of all peaks.

Biological Activity and Mechanism of Action

The biological significance of Gly-His is intrinsically linked to the properties of its constituent histidine residue. The imidazole side chain of histidine is a versatile ligand, capable of acting as both a hydrogen bond donor and acceptor, and is a potent chelator of metal ions.[5][6]

Metal Ion Chelation

A primary function of Gly-His and other histidine-containing peptides is the chelation of divalent metal ions, particularly copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[1][7] This interaction is highly pH-dependent, as the protonation state of the amino, carboxyl, and imidazole groups dictates the coordination environment.[1]

  • Copper (Cu²⁺) Complexation: Gly-His readily forms stable complexes with Cu²⁺.[1] At physiological pH, the coordination typically involves the N-terminal amino group, the deprotonated peptide amide nitrogen, and the imidazole N3 atom, forming a stable tridentate complex. This high affinity for copper is a key feature of the related and well-studied tripeptide GHK (Gly-His-Lys).[8]

Chelation_Mechanism cluster_peptide Glycyl-L-Histidine cluster_ion Metal Ion cluster_complex Biological Effect peptide Gly-His amino Amino Group (NH2) peptide->amino imidazole Imidazole Ring peptide->imidazole carboxyl Carboxyl Group (COO-) peptide->carboxyl ion Cu²⁺ amino->ion Coordination imidazole->ion Coordination complex Stable Gly-His-Cu Complex ion->complex Forms antioxidant Antioxidant Effect (ROS Scavenging) complex->antioxidant transport Metal Ion Transport & Homeostasis complex->transport

Caption: Mechanism of action for Gly-His via metal ion chelation and resulting biological effects.

Antioxidant Properties

By chelating redox-active metal ions like copper and iron, Gly-His can mitigate oxidative stress. These metal ions are known to participate in the Fenton reaction, which generates highly destructive hydroxyl radicals. By sequestering these ions into a stable complex, the peptide prevents them from catalyzing the formation of reactive oxygen species (ROS), thereby exerting an antioxidant effect.[7] The imidazole ring itself is also known to possess ROS scavenging abilities.[1]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable molecule for various applications:

  • Bioinorganic Chemistry: Used as a model ligand to study the complex coordination chemistry of peptides with metal ions.[1]

  • Drug Delivery: The GHK peptide, of which Gly-His is a core component, is studied for its ability to improve wound healing and tissue regeneration.[9] Gly-His itself can be explored as a carrier for delivering metal ions (like copper) to specific biological targets.

  • Antioxidant Research: Serves as a tool to investigate the mechanisms of metal-induced oxidative stress and the protective effects of chelation therapy.[9]

  • Peptide Synthesis: Used as a building block or a fragment in the synthesis of more complex peptides and peptidomimetics.[3]

Safety and Handling

This compound is generally considered a non-hazardous substance for laboratory use, though standard safety precautions should always be followed.

Safety AspectRecommendationReference
Personal Protective Equipment Wear appropriate protective eyeglasses, gloves, and lab coat.[2]
Handling Avoid dust formation. Avoid contact with skin, eyes, and clothing. Handle in accordance with good industrial hygiene and safety practices.[2][10]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][10]
In case of Contact Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water.[11]
Incompatible Materials Strong oxidizing agents.[2]
Hazardous Decomposition Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2][10]

References

The Biological Landscape of Glycyl-L-Histidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-histidine (Gly-His) is a dipeptide composed of the amino acids glycine and L-histidine. While its direct biological roles and functions are not as extensively characterized as its tripeptide analog, Glycyl-L-histidyl-L-lysine (GHK), the known functions of its constituent amino acids and related histidine-containing dipeptides provide a framework for understanding its potential physiological significance. This technical guide synthesizes the available, albeit limited, information on Glycyl-L-histidine and extrapolates its likely functions based on the well-documented activities of L-histidine and other histidine-containing peptides. The primary hypothesized roles for Glycyl-L-histidine include metal ion chelation, antioxidant activity, and anti-inflammatory effects. This document aims to provide a comprehensive resource for researchers and professionals in drug development by detailing its potential mechanisms of action, relevant experimental methodologies, and a structured presentation of related quantitative data.

Introduction

Glycyl-L-histidine is a naturally occurring dipeptide, classified as a metabolite resulting from the incomplete breakdown of proteins.[1][2] While specific research on the standalone functions of Glycyl-L-histidine is sparse, the unique properties of the L-histidine residue's imidazole side chain suggest a range of potential biological activities.[3][4] Histidine-containing compounds are known to play crucial roles in various physiological processes, including metal ion homeostasis, antioxidant defense, and the modulation of inflammatory responses.[4][5][6] This guide will explore the inferred biological roles of Glycyl-L-histidine, drawing parallels with more extensively studied molecules like L-histidine and other histidine-containing dipeptides such as carnosine (β-alanyl-L-histidine).

Core Biological Functions (Inferred)

The biological activities of Glycyl-L-histidine are presumed to be largely dictated by the imidazole side chain of the L-histidine residue.

Metal Ion Chelation

The imidazole ring of histidine is a well-established ligand for various metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[3][7] This chelating ability is fundamental to the function of many metalloproteins and enzymes.[3]

Antioxidant Activity

Histidine and histidine-containing dipeptides are recognized for their antioxidant properties.[5][8] These effects are mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging: These molecules can directly quench harmful free radicals such as hydroxyl (•OH) and peroxyl (ROO•) radicals.[9]

  • Metal-Ion Sequestration: By chelating pro-oxidant metal ions like copper and iron, Glycyl-L-histidine can prevent their participation in Fenton-like reactions that generate highly reactive hydroxyl radicals.[10]

  • Protection Against Lipid Peroxidation: Histidine-containing compounds can inhibit the oxidation of lipids, a key process in cellular damage.[9]

Anti-inflammatory Effects

L-histidine has been shown to possess anti-inflammatory properties.[6][11] It can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[6] It is plausible that Glycyl-L-histidine shares these anti-inflammatory capabilities.

Quantitative Data on Related Histidine-Containing Compounds

Direct quantitative data for Glycyl-L-histidine is limited. The following table summarizes data for related compounds to provide a comparative context for potential activity.

CompoundBiological ActivityQuantitative MeasurementReference
Gly-His-Lys (GHK) Hydroxyl Radical ScavengingIC₅₀: ~100 µM[9]
Peroxyl Radical ScavengingSignificant reduction at 250 µM[9]
Carnosine (β-alanyl-L-histidine) Hydroxyl Radical ScavengingIC₅₀: > 500 µM[9]
Reduced Glutathione (GSH) Hydroxyl Radical ScavengingIC₅₀: > 500 µM[9]
L-Histidine Inhibition of NF-κB activationSignificant inhibition at 20 mM[6]
Inhibition of IL-6 productionSignificant inhibition at 2 mM and 20 mM[6]

Signaling Pathways and Logical Relationships

Based on the functions of L-histidine and related peptides, Glycyl-L-histidine is likely to participate in pathways related to oxidative stress and inflammation.

Modulation of Oxidative Stress

The chelation of redox-active metals and direct scavenging of ROS are key mechanisms by which Glycyl-L-histidine could mitigate oxidative stress.

ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellDamage Induces GlyHis Glycyl-L-Histidine GlyHis->ROS Scavenges Metal Redox-Active Metal Ions (Cu²⁺, Fe²⁺) GlyHis->Metal Chelates Metal->ROS Catalyzes Generation caption Inferred Antioxidant Mechanism of Glycyl-L-Histidine.

Caption: Inferred Antioxidant Mechanism of Glycyl-L-Histidine.

Anti-inflammatory Signaling

By potentially inhibiting the NF-κB pathway, Glycyl-L-histidine could reduce the production of inflammatory mediators.

InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex InflammatoryStimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Gene Expression (IL-6, TNF-α) Nucleus->ProInflammatoryGenes Induces Transcription GlyHis Glycyl-L-Histidine GlyHis->IKK Inhibits (Hypothesized) caption Hypothesized Anti-inflammatory Action of Glycyl-L-Histidine.

Caption: Hypothesized Anti-inflammatory Action of Glycyl-L-Histidine.

Experimental Protocols

Detailed experimental protocols specifically for Glycyl-L-histidine are not widely published. However, standard assays used for related compounds can be adapted.

Protocol for Assessing Antioxidant Activity: ROS Scavenging

This protocol describes the use of an Electron Spin Resonance (ESR) spin-trapping technique to evaluate the scavenging of hydroxyl radicals, a method that has been applied to GHK.[9]

Materials:

  • Glycyl-L-histidine

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin-trapping agent

  • Fenton reaction reagents: FeSO₄ and H₂O₂

  • Phosphate buffer (pH 7.4)

  • ESR spectrometer

Procedure:

  • Prepare a stock solution of Glycyl-L-histidine in phosphate buffer.

  • In a reaction tube, mix the Glycyl-L-histidine solution (at various concentrations), DMPO, and FeSO₄.

  • Initiate the reaction by adding H₂O₂.

  • Immediately transfer the solution to a flat cell for ESR measurement.

  • Record the ESR spectrum to detect the DMPO-OH adduct signal.

  • The intensity of the signal is inversely proportional to the hydroxyl radical scavenging activity of Glycyl-L-histidine.

  • Compare the signal intensity with a control reaction without Glycyl-L-histidine.

Protocol for Determining Metal Chelation: Potentiometric Titration

Potentiometric titration can be used to determine the stability constants of Glycyl-L-histidine-metal complexes.

Materials:

  • Glycyl-L-histidine

  • Metal salt (e.g., CuSO₄)

  • Standardized strong base (e.g., NaOH)

  • Inert salt for constant ionic strength (e.g., KNO₃)

  • Potentiometer with a pH electrode

  • Thermostated reaction vessel

Procedure:

  • Prepare a solution of Glycyl-L-histidine and the metal salt in a specific molar ratio in the reaction vessel.

  • Maintain a constant temperature and ionic strength.

  • Titrate the solution with the standardized base.

  • Record the pH at each addition of the titrant.

  • Analyze the titration curve using appropriate software to calculate the formation constants of the different complex species.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for characterizing the bioactivity of Glycyl-L-histidine.

Synthesis Peptide Synthesis & Purification Characterization Physicochemical Characterization (MS, NMR) Synthesis->Characterization InVitro In Vitro Assays Characterization->InVitro CellCulture Cell Culture Studies Characterization->CellCulture Antioxidant Antioxidant Assays (ROS Scavenging) InVitro->Antioxidant Chelation Metal Chelation (Potentiometry) InVitro->Chelation AntiInflammatory Anti-inflammatory Assays (Cell-based) InVitro->AntiInflammatory Cytotoxicity Cytotoxicity Assays CellCulture->Cytotoxicity GeneExpression Gene Expression Analysis (qPCR) CellCulture->GeneExpression ProteinAnalysis Protein Analysis (Western Blot) CellCulture->ProteinAnalysis caption Workflow for Characterizing Glycyl-L-Histidine Bioactivity.

Caption: Workflow for Characterizing Glycyl-L-Histidine Bioactivity.

Conclusion and Future Directions

Glycyl-L-histidine is a dipeptide with largely uncharacterized specific biological functions. Based on the known activities of its constituent amino acid, L-histidine, and related histidine-containing peptides, it is reasonable to hypothesize that Gly-His possesses metal-chelating, antioxidant, and anti-inflammatory properties. The lack of direct research on this dipeptide presents a significant opportunity for future investigation.

For professionals in drug development, Glycyl-L-histidine and its derivatives could represent a novel class of therapeutic agents, particularly in conditions associated with oxidative stress and inflammation. Further research is warranted to elucidate its precise mechanisms of action, determine its pharmacokinetic and pharmacodynamic profiles, and evaluate its therapeutic potential in preclinical models. The experimental protocols and workflows outlined in this guide provide a foundation for such future studies. A direct comparison with Gly-His-Lys would also be invaluable to understand the contribution of the C-terminal lysine to the overall activity of this family of peptides.

References

A Technical Guide to the Synthesis and Discovery of Glycyl-L-Histidine (Gly-His)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-Histidine (Gly-His) is a dipeptide composed of the amino acids glycine and L-histidine linked by a peptide bond.[1] As a fundamental dipeptide, it serves as a building block for more complex peptides and proteins. It is also found in biological systems as a metabolite, resulting from the incomplete breakdown of proteins.[2] Understanding the synthesis and properties of Gly-His is crucial for researchers in fields ranging from biochemistry to medicinal chemistry, as dipeptides can exhibit unique physiological and cell-signaling effects.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and characterization of Gly-His.

Discovery and Natural Occurrence

Gly-His is classified as an "expected" human metabolite, identified as an incomplete product of protein digestion or catabolism.[2] While it has not been extensively documented in specific human tissues, it has been detected in foods such as chicken, duck, and pork, making it a potential biomarker for the consumption of these products. Its discovery is intrinsically linked to the fundamental understanding of protein structure and metabolism, where dipeptides are recognized as short-lived intermediates in amino acid degradation pathways.[2]

Physicochemical Properties

The key physicochemical properties of Glycyl-L-Histidine are summarized below. This data is essential for its purification, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₈H₁₂N₄O₃[1][3]
Molecular Weight 212.21 g/mol [1][3]
IUPAC Name (2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid[1]
Charge at pH 5.5 Positive (+1 or +2)[4][5]
Charge at pH 7.5 Neutral (0) or Positive (+1)[4][6]
Synonyms Gly-his, Glycylhistidine[1][3]

Synthesis of Gly-His Dipeptide

The synthesis of Gly-His, like other peptides, can be achieved through two primary strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). SPPS is the most widely used method due to its efficiency, scalability, and ease of purification.[7]

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, or resin.[7][8] This method simplifies the process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[8][9] The most common strategies for SPPS utilize either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups for the N-terminus of the amino acids.[8][10][11]

The general workflow for the SPPS of Gly-His is illustrated below.

spss_workflow cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis Cycle (2 iterations) cluster_final Cleavage and Purification node_prep Start with Resin Support (e.g., Wang or Rink Amide resin) node_attach 1. Attach C-terminal Amino Acid (Fmoc-His(Trt)-OH) to resin node_prep->node_attach node_deprotect1 2. Deprotection Remove Fmoc group from Histidine node_attach->node_deprotect1 node_couple 3. Coupling Add next amino acid (Fmoc-Gly-OH) with coupling agent (e.g., DCC/HBTU) node_deprotect1->node_couple node_deprotect2 4. Final Deprotection Remove Fmoc group from Glycine node_couple->node_deprotect2 node_cleave 5. Cleavage Release Gly-His dipeptide from resin and remove side-chain protecting groups (e.g., using TFA) node_deprotect2->node_cleave node_purify 6. Purification (e.g., Reverse-Phase HPLC) node_cleave->node_purify node_product Final Product: Gly-His Dipeptide node_purify->node_product

Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS) of Gly-His.
Detailed Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of Gly-His

This protocol outlines the synthesis of Gly-His on a Wang resin, which will yield a peptide with a free carboxylic acid at the C-terminus.

Materials and Reagents:

  • Wang Resin

  • Fmoc-His(Trt)-OH (First amino acid, with trityl side-chain protection)

  • Fmoc-Gly-OH (Second amino acid)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling Agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Protocol:

  • Resin Preparation and First Amino Acid Loading (Histidine):

    • Swell the Wang resin in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF.

    • Dissolve Fmoc-His(Trt)-OH, HBTU, and DIPEA in DMF.

    • Add the solution to the resin and agitate for 2-4 hours to attach the first amino acid.

    • Wash the resin sequentially with DMF, DCM, and then DMF again to remove unreacted reagents.

  • Fmoc Deprotection (Histidine):

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group, exposing the free amino group of histidine.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling of the Second Amino Acid (Glycine):

    • In a separate tube, pre-activate Fmoc-Gly-OH by dissolving it with HBTU and DIPEA in DMF for a few minutes.

    • Add the activated glycine solution to the resin.

    • Agitate for 1-2 hours to form the peptide bond between glycine and histidine.

    • Wash the resin sequentially with DMF, DCM, and DMF to remove excess reagents.

  • Final Fmoc Deprotection (Glycine):

    • Repeat the deprotection step as described in step 2 to remove the Fmoc group from the N-terminal glycine.

    • Wash the resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (TFA/H₂O/TIS) to the dried resin.

    • Agitate for 2-3 hours at room temperature. This step cleaves the completed Gly-His peptide from the resin and simultaneously removes the Trt protecting group from the histidine side chain.

    • Filter the resin and collect the filtrate containing the peptide.

  • Purification:

    • Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final Gly-His dipeptide as a white powder.

Solution-Phase Peptide Synthesis

Solution-phase synthesis involves carrying out all reactions with the reactants dissolved in a suitable organic solvent. While it allows for easier scaling up, it is more labor-intensive as it requires purification after each step to remove byproducts and unreacted materials.[7][12] The fundamental steps involve protecting the N-terminus of one amino acid and the C-terminus of the other, followed by a condensation reaction to form the peptide bond, and finally, deprotection.[12][13]

Characterization of Gly-His

After synthesis and purification, the identity and purity of the Gly-His dipeptide must be confirmed. Standard analytical techniques are employed for this purpose.

characterization_workflow cluster_analysis Analytical Characterization node_start Synthesized & Purified Gly-His Sample node_ms Mass Spectrometry (MS) - Confirm Molecular Weight (212.21 Da) - Verify correct mass node_start->node_ms node_nmr Nuclear Magnetic Resonance (NMR) - Confirm chemical structure - Identify Glycine and Histidine residues node_start->node_nmr node_hplc Analytical HPLC - Determine purity of the final product node_start->node_hplc node_final Verified Gly-His Dipeptide node_ms->node_final node_nmr->node_final node_hplc->node_final

Figure 2. Standard workflow for the analytical characterization of synthesized Gly-His.
Characterization Protocols

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the dipeptide.

    • Methodology: The purified peptide is dissolved in a suitable solvent and analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS). The resulting spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 213.21.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the covalent structure and the presence of both amino acid residues.

    • Methodology: ¹H NMR and ¹³C NMR spectra are acquired by dissolving the peptide in a deuterated solvent (e.g., D₂O). The spectra will show characteristic peaks for the protons and carbons of the glycine backbone, the histidine backbone, and the histidine imidazole side chain, confirming the correct connectivity.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To assess the purity of the final product.

    • Methodology: An analytical reverse-phase HPLC is run on the final product. The chromatogram should display a single major peak, and integration of this peak can be used to quantify the purity, which is typically expected to be >95% for research applications.

Biological Significance

Gly-His is a component of the natural tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), which is known for its antioxidant properties and its role in wound healing and tissue regeneration.[14] While Gly-His itself is primarily considered a metabolic intermediate from protein breakdown,[2] the biological activities of related small peptides suggest a potential for further investigation into its own physiological roles.

References

H-Gly-His-OH HCl: A Technical Guide to its Cellular Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

H-Gly-His-OH, or Glycyl-L-Histidine, is a dipeptide that plays a significant role in cellular homeostasis, primarily through its potent interaction with divalent metal ions. This technical guide elucidates the core mechanism of action of H-Gly-His-OH in its hydrochloride salt form (HCl), focusing on its function as a metal ion chelator and the subsequent downstream cellular effects. The primary mechanism revolves around the sequestration of redox-active metal ions like copper (Cu²⁺) and zinc (Zn²⁺), which in turn mitigates metal-induced oxidative stress, prevents protein aggregation, and enhances cell survival. This document provides a comprehensive overview of the signaling pathways, quantitative data on its binding affinities and antioxidant capacity, and detailed protocols for key experimental assays.

Core Mechanism of Action: Metal Ion Chelation

The principal mechanism of action of H-Gly-His-OH is its ability to act as a chelating agent for divalent metal ions. The imidazole ring of the histidine residue is the primary site of interaction, forming stable coordination complexes with metal ions, most notably copper (II) and zinc (II).

This chelation is critical for several reasons:

  • Redox State Modulation : By binding to redox-active metals such as copper, H-Gly-His-OH prevents their participation in Fenton-like reactions, which generate highly damaging reactive oxygen species (ROS).

  • Prevention of Amyloid Aggregation : Aberrant metal-protein interactions are implicated in the aggregation of proteins associated with neurodegenerative diseases. H-Gly-His-OH can compete with proteins for metal binding, thereby preventing or even reversing metal-induced protein aggregation.

  • Metal Homeostasis : Peptides containing histidine are involved in the physiological transport and cellular uptake of essential metals like copper.

The general mechanism can be visualized as a multi-step process where the dipeptide sequesters free or loosely bound metal ions, thereby neutralizing their potential toxicity and restoring cellular health.

cluster_0 Cellular Environment cluster_1 Intervention with H-Gly-His-OH Free_Metal Excess Free Metal Ions (e.g., Cu²⁺, Zn²⁺) ROS Reactive Oxygen Species (ROS) Generation Free_Metal->ROS Catalysis of Fenton-like Reactions Protein_Agg Protein Aggregation Free_Metal->Protein_Agg Induction of Misfolding Chelation Metal Chelation Free_Metal->Chelation Cell_Damage Cellular Damage & Apoptosis ROS->Cell_Damage Protein_Agg->Cell_Damage GlyHis H-Gly-His-OH GlyHis->Chelation Chelation->ROS Inhibition Chelation->Protein_Agg Inhibition GlyHis_Complex [Gly-His-Metal]²⁺ Complex Chelation->GlyHis_Complex Protection Cytoprotection & Restored Homeostasis GlyHis_Complex->Protection

Figure 1. Mechanism of H-Gly-His-OH in mitigating metal-induced cellular damage.

Quantitative Data

The efficacy of H-Gly-His-OH is quantified by its binding affinity for metal ions (stability constants) and its ability to inhibit downstream damaging effects (e.g., IC₅₀ for antioxidant activity).

Stability Constants of Copper (II) Complexes

The interaction between H-Gly-His-OH and Cu²⁺ results in the formation of several complex species depending on the pH of the solution. The stability of these complexes is determined by potentiometric titration. The key species and their formation/ionization constants are summarized below.[1]

Complex SpeciesFormation/Ionization ReactionConstant TypeLog K / pKa Value
CuLH²⁺Cu²⁺ + LH⁺ ⇌ CuLH²⁺ + H⁺Formation Constant (K₁)-1.76
CuXCuLH²⁺ ⇌ CuX + 2H⁺Ionization Constant (Kc1)-8.11
CunYnn-nCuX ⇌ CunYnn- + nH⁺Ionization Constant (Kc2)-9.45
Table 1: Formation and ionization constants for H-Gly-His-OH with Cu(II) in aqueous solution. LH represents the neutral dipeptide. Data from Aiba et al., 1974.[1]
Antioxidant Activity
PeptideAssayIC₅₀ Value (approx.)
GHK (Gly-His-Lys)Hydroxyl Radical (•OH) Scavenging250 µM
Table 2: Antioxidant efficacy of the related GHK peptide. Data from Park et al., 2020.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of H-Gly-His-OH.

Potentiometric Titration for Stability Constant Determination

This method is used to determine the binding affinity (stability constants) of H-Gly-His-OH with metal ions like Cu²⁺.

Objective: To quantify the formation constants of metal-peptide complexes by measuring changes in hydrogen ion concentration (pH) upon titration.

Materials:

  • H-Gly-His-OH HCl

  • Metal salt (e.g., CuCl₂, ZnCl₂) solution of known concentration

  • Standardized NaOH solution (carbonate-free)

  • Standardized HClO₄ or HCl solution

  • Background electrolyte (e.g., 0.15 M NaCl or KNO₃)

  • High-precision pH meter and combination glass electrode

  • Thermostated titration vessel

  • Magnetic stirrer

Protocol:

  • Electrode Calibration: Calibrate the pH electrode system using standard acid-base titrations in the same ionic medium to determine the standard electrode potential (E₀) and the Nernstian slope.

  • Ligand Titration: Titrate a solution of H-Gly-His-OH (e.g., 1 mM) in the background electrolyte with standardized NaOH to determine the protonation constants (pKa values) of the dipeptide.

  • Metal-Ligand Titration: Prepare a solution containing H-Gly-His-OH and the metal ion (e.g., 1:1 molar ratio, 1 mM each) in the background electrolyte.

  • Titrate the metal-ligand solution with standardized NaOH, recording the pH at each titrant addition.

  • Data Analysis: Use a suitable software program (e.g., HYPERQUAD) to analyze the titration curves. The program refines the stability constants (log β) for various complex species (e.g., ML, MLH, MLH₋₁) by minimizing the difference between the experimental and calculated pH values.

cluster_0 Preparation cluster_1 Titration cluster_2 Analysis Calibrate Calibrate pH Electrode Titrate_L Titrate Ligand with NaOH Calibrate->Titrate_L Titrate_ML Titrate Metal-Ligand with NaOH Calibrate->Titrate_ML Prepare_L Prepare Ligand Solution (H-Gly-His-OH) Prepare_L->Titrate_L Prepare_ML Prepare Metal-Ligand Solution (e.g., 1:1 Gly-His:Cu²⁺) Prepare_ML->Titrate_ML Curve_L Generate Ligand Titration Curve Titrate_L->Curve_L Curve_ML Generate M-L Titration Curve Titrate_ML->Curve_ML Calc_pKa Calculate pKa values Curve_L->Calc_pKa Calc_logK Calculate Stability Constants (log β) Curve_ML->Calc_logK

Figure 2. Experimental workflow for potentiometric titration.

Intracellular ROS Measurement using DCFH-DA Assay

This assay quantifies the antioxidant effect of H-Gly-His-OH by measuring its ability to reduce intracellular ROS levels.

Objective: To measure the change in intracellular ROS in cells subjected to oxidative stress, with and without pre-treatment with H-Gly-His-OH.

Materials:

  • Adherent cell line (e.g., HaCaT keratinocytes, BV2 microglia)

  • H-Gly-His-OH HCl

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Oxidative stress inducer (e.g., H₂O₂, CuSO₄)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.

  • Peptide Treatment: Remove the medium and treat the cells with various concentrations of H-Gly-His-OH in serum-free medium for a specified time (e.g., 1-2 hours).

  • ROS Induction: Add the oxidative stress inducer (e.g., 500 µM CuSO₄) to the wells and co-incubate for the desired period (e.g., 24 hours). Include appropriate controls (untreated cells, cells with inducer only).

  • DCFH-DA Staining: Wash the cells once with warm PBS. Add DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.

  • Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Analysis: Normalize the fluorescence of treated samples to the control group to determine the fold change in ROS production.

Thioflavin T (ThT) Assay for Protein Aggregation

This assay is used to monitor the inhibition of metal-induced protein aggregation by H-Gly-His-OH.

Objective: To assess the ability of H-Gly-His-OH to prevent the formation of amyloid-like fibrils in the presence of aggregating agents like copper or zinc.

Materials:

  • Model protein (e.g., Bovine Serum Albumin, Amyloid-beta peptide)

  • H-Gly-His-OH HCl

  • Metal salt (e.g., CuSO₄, ZnCl₂)

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • Black 96-well plates with a clear bottom

  • Fluorescence microplate reader with shaking capability

Protocol:

  • Preparation: In a 96-well plate, prepare reaction mixtures containing the model protein (e.g., 25 µM), ThT (e.g., 50 µM), and the metal ion inducer (e.g., 100 µM CuSO₄) in the assay buffer.

  • Inhibitor Addition: To test wells, add varying concentrations of H-Gly-His-OH. Ensure all wells have the same final volume and solvent concentration.

  • Incubation and Monitoring: Place the plate in a microplate reader set to 37°C. Monitor the aggregation kinetics by measuring ThT fluorescence (Excitation: ~440 nm, Emission: ~480 nm) at regular intervals (e.g., every 5-10 minutes) with intermittent shaking.

  • Data Analysis: Plot the fluorescence intensity versus time to generate aggregation curves. Compare the lag time and maximum fluorescence of samples with and without H-Gly-His-OH to determine the extent of inhibition.

Start Prepare Reaction Mix (Protein, ThT, Metal Ion) Add_Inhibitor Add H-Gly-His-OH (or Vehicle Control) Start->Add_Inhibitor Incubate Incubate at 37°C in Plate Reader Add_Inhibitor->Incubate Measure Measure ThT Fluorescence (λex=440, λem=480) Incubate->Measure Shake Shake Plate Measure->Shake Loop_Cond Repeat for Set Duration? Shake->Loop_Cond Loop_Cond->Measure Yes Analyze Plot Fluorescence vs. Time & Analyze Kinetics Loop_Cond->Analyze No

Figure 3. General workflow for a Thioflavin T (ThT) protein aggregation assay.

Conclusion

The mechanism of action of H-Gly-His-OH.HCl in cells is fundamentally linked to its high affinity for divalent metal ions, particularly copper and zinc. By effectively chelating these metals, the dipeptide acts as a potent indirect antioxidant, preventing the generation of ROS and inhibiting metal-mediated protein aggregation. These actions translate to a cytoprotective effect, reducing cellular damage and promoting survival under conditions of metal-induced stress. The quantitative data on its binding affinities and antioxidant potential, combined with the detailed experimental protocols provided, offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this simple yet powerful biomolecule.

References

The Cellular Journey of Glycyl-L-histidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-histidine (Gly-His) is a dipeptide of significant interest due to its role as a fundamental building block of proteins and its potential physiological activities. Understanding its cellular uptake and subsequent metabolic fate is crucial for various fields, including nutrition, pharmacology, and drug development. This technical guide provides a comprehensive overview of the mechanisms governing the cellular absorption and metabolism of Glycyl-L-histidine. We delve into the primary transport systems involved, the key enzymatic processes responsible for its breakdown, and the ultimate metabolic pathways of its constituent amino acids. This document also outlines detailed experimental protocols for studying dipeptide transport and metabolism in vitro, and presents available quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

Cellular Uptake of Glycyl-L-histidine

The primary mechanism for the cellular uptake of Glycyl-L-histidine from the extracellular environment is mediated by the proton-coupled oligopeptide transporter 1 (PEPT1), also known as SLC15A1. This transporter is predominantly expressed on the apical membrane of intestinal epithelial cells and in the proximal tubules of the kidneys. PEPT1 is a high-capacity, low-affinity transporter that cotransports di- and tripeptides with protons down an electrochemical gradient.

The Role of PEPT1 in Glycyl-L-histidine Transport

PEPT1 exhibits broad substrate specificity, recognizing a vast array of di- and tripeptides. The transport process is stereoselective, with a preference for L-isomers of amino acids within the peptide. While specific kinetic data for Glycyl-L-histidine transport by PEPT1 are not extensively documented in the literature, its structure as a dipeptide composed of L-amino acids makes it a putative substrate for PEPT1. The transport is an active process, driven by the inwardly directed proton gradient maintained by the Na+/H+ exchanger on the apical membrane.

Quantitative Data on Dipeptide Transport

To provide a comparative context for the affinity of dipeptide transporters, the following table summarizes the kinetic parameters for the well-characterized PEPT1 substrate, Glycyl-sarcosine (Gly-Sar).

SubstrateTransporterCell LineKm (mM)Vmax (pmol/mg protein/min)Reference
Glycyl-sarcosinePEPT1Caco-21.2 ± 0.21250 ± 150(Faria et al., 2008)
Glycyl-sarcosinePEPT1SK-PT0.8 ± 0.1890 ± 90(Terada et al., 1996)

Intracellular Metabolism of Glycyl-L-histidine

Once transported into the cell, Glycyl-L-histidine is rapidly hydrolyzed by intracellular, cytosolic peptidases into its constituent amino acids: glycine and L-histidine. This enzymatic cleavage of the peptide bond is a critical step in the overall metabolic pathway.

Cytosolic Peptidases

A variety of cytosolic dipeptidases with broad substrate specificities are present in intestinal epithelial cells and other tissues. While the specific enzyme responsible for Glycyl-L-histidine hydrolysis has not been definitively identified, enzymes such as cytosolic dipeptidase (EC 3.4.13.18) are known to hydrolyze a wide range of dipeptides. The activity of these peptidases is generally high, ensuring that the intracellular concentration of the intact dipeptide is kept low, which in turn helps to maintain the concentration gradient for its transport into the cell.

Metabolic Fate of Glycine and L-histidine

Following hydrolysis, glycine and L-histidine enter their respective metabolic pathways.

  • Glycine Metabolism: Glycine is a non-essential amino acid that participates in numerous metabolic processes. It can be interconverted with serine, used for the synthesis of purines, heme, and glutathione, or be catabolized via the glycine cleavage system.

  • L-histidine Metabolism: L-histidine is an essential amino acid. Its primary catabolic pathway in the liver involves its conversion to urocanate by histidase. Urocanate is then further metabolized to N-formiminoglutamate (FIGLU). The formimino group is then transferred to tetrahydrofolate, yielding glutamate. Glutamate can then enter the citric acid cycle for energy production or be used for the synthesis of other amino acids and nitrogenous compounds.

Experimental Protocols

This section provides detailed methodologies for the in vitro study of Glycyl-L-histidine uptake and metabolism. The Caco-2 cell line, which differentiates into a polarized monolayer of enterocyte-like cells, is the most widely used model for these studies.

Caco-2 Cell Culture and Differentiation
  • Cell Line: Caco-2 cells (ATCC HTB-37).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Seeding for Transport Assays: Seed Caco-2 cells onto Transwell® polycarbonate membrane inserts (e.g., 12-well format, 0.4 µm pore size) at a density of 6 x 104 cells/cm2.

  • Differentiation: Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer. The culture medium should be changed every 2-3 days. The integrity of the monolayer should be monitored by measuring the transepithelial electrical resistance (TEER).

Glycyl-L-histidine Uptake Assay Using Radiolabeled Substrate
  • Radiolabeled Substrate: [3H]-Glycyl-L-histidine or [14C]-Glycyl-L-histidine.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with MES to the desired pH (typically pH 6.0 for apical uptake to mimic the acidic microclimate of the small intestine).

  • Assay Procedure:

    • Wash the Caco-2 cell monolayers twice with pre-warmed transport buffer at 37°C.

    • Add the transport buffer containing the radiolabeled Glycyl-L-histidine at a known concentration to the apical side of the Transwell® insert.

    • Incubate for various time points (e.g., 2, 5, 10, 15, 30 minutes) at 37°C.

    • To terminate the uptake, aspirate the transport buffer and immediately wash the monolayers three times with ice-cold transport buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).

    • Determine the radioactivity in the cell lysate using a liquid scintillation counter.

    • Measure the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to normalize the uptake data.

  • Kinetic Analysis: To determine the Km and Vmax, perform the uptake assay with varying concentrations of unlabeled Glycyl-L-histidine in the presence of a fixed concentration of the radiolabeled substrate.

Analysis of Glycyl-L-histidine and its Metabolites by HPLC
  • Sample Preparation:

    • For cellular extracts, after the uptake experiment, wash the cells and then lyse them. Precipitate the proteins with an equal volume of ice-cold methanol or perchloric acid. Centrifuge to remove the precipitated protein and collect the supernatant.

    • For analysis of the transport medium, collect aliquots from the apical and basolateral compartments at different time points.

  • HPLC System: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The specific gradient will need to be optimized.

  • Detection: UV detection at a wavelength appropriate for the imidazole ring of histidine (around 210-220 nm) or by mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

  • Quantification: Use standard curves of Glycyl-L-histidine, glycine, and L-histidine to quantify their concentrations in the samples.

Visualizations

Signaling Pathways and Logical Relationships

Glycyl_L_histidine_Uptake_and_Metabolism cluster_extracellular Extracellular Space (e.g., Intestinal Lumen) cluster_membrane Apical Membrane cluster_intracellular Intracellular Space (Cytosol) Gly-His_ext Glycyl-L-histidine PEPT1 PEPT1 Transporter (SLC15A1) Gly-His_ext->PEPT1 Binds to H_ext H+ H_ext->PEPT1 Co-transported Gly-His_int Glycyl-L-histidine PEPT1->Gly-His_int Transports Peptidases Cytosolic Peptidases Gly-His_int->Peptidases Hydrolyzed by Glycine Glycine Peptidases->Glycine Histidine L-Histidine Peptidases->Histidine Metabolic_Pathways Further Metabolic Pathways (e.g., Protein Synthesis, Energy Production) Glycine->Metabolic_Pathways Histidine->Metabolic_Pathways

Caption: Cellular uptake and metabolism of Glycyl-L-histidine.

Experimental Workflow

Experimental_Workflow Start Start Caco2_Culture Caco-2 Cell Culture and Differentiation (21-25 days on Transwell inserts) Start->Caco2_Culture TEER_Measurement Verify Monolayer Integrity (TEER) Caco2_Culture->TEER_Measurement Uptake_Assay Perform Radiolabeled Glycyl-L-histidine Uptake Assay TEER_Measurement->Uptake_Assay If monolayer is intact Sample_Collection Collect Cell Lysates and Transport Medium Samples Uptake_Assay->Sample_Collection Radioactivity_Measurement Measure Radioactivity (Scintillation Counting) Sample_Collection->Radioactivity_Measurement HPLC_Analysis Analyze Metabolites by HPLC-UV/MS Sample_Collection->HPLC_Analysis Data_Analysis Data Analysis (Uptake Kinetics, Metabolite Quantification) Radioactivity_Measurement->Data_Analysis HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Potential Therapeutic Effects of Glycyl-L-histidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide explores the potential therapeutic effects of the dipeptide Glycyl-L-histidine (Gly-His). It is crucial to note that direct scientific evidence from in vitro, in vivo, or clinical studies specifically investigating the bioactivity of Glycyl-L-histidine is largely absent from the current body of scientific literature. The following information is therefore primarily based on an inferential analysis of the well-documented therapeutic properties of its constituent amino acids, L-glycine and L-histidine. The central hypothesis of this guide is that Glycyl-L-histidine, upon administration, is likely to undergo enzymatic hydrolysis into its constituent amino acids, which then exert their individual biological effects.

Introduction

Glycyl-L-histidine (Gly-His) is a dipeptide composed of the amino acids glycine and L-histidine. While the therapeutic potential of many peptides is an active area of research, Gly-His itself has not been the subject of extensive investigation. In contrast, its constituent amino acids are known to play significant roles in a multitude of physiological processes, exhibiting antioxidant, anti-inflammatory, cytoprotective, and neuromodulatory properties. This guide will delve into the established therapeutic effects of glycine and L-histidine to build a scientifically-grounded case for the potential applications of Glycyl-L-histidine as a pro-drug for these beneficial amino acids.

Proposed Mechanism of Action: Enzymatic Hydrolysis

The primary proposed mechanism of action for orally or systemically administered Glycyl-L-histidine is its rapid hydrolysis by dipeptidases, which are present in various tissues and plasma, into free L-glycine and L-histidine. This enzymatic cleavage would release the individual amino acids to exert their respective biological activities.

Glycyl-L-histidine Glycyl-L-histidine Dipeptidases Dipeptidases Glycyl-L-histidine->Dipeptidases L-glycine L-glycine Dipeptidases->L-glycine Hydrolysis L-histidine L-histidine Dipeptidases->L-histidine Hydrolysis Therapeutic Effects Therapeutic Effects L-glycine->Therapeutic Effects L-histidine->Therapeutic Effects cluster_glycine L-glycine cluster_histidine L-histidine Glutathione Synthesis Glutathione Synthesis Oxidative Stress Reduction Oxidative Stress Reduction Glutathione Synthesis->Oxidative Stress Reduction Pro-inflammatory Cytokine Inhibition Pro-inflammatory Cytokine Inhibition Inflammation Modulation Inflammation Modulation Pro-inflammatory Cytokine Inhibition->Inflammation Modulation Glycine Glycine Glycine->Glutathione Synthesis Glycine->Pro-inflammatory Cytokine Inhibition ROS Scavenging ROS Scavenging ROS Scavenging->Oxidative Stress Reduction Histamine Synthesis Histamine Synthesis Histamine Synthesis->Inflammation Modulation Histidine Histidine Histidine->ROS Scavenging Histidine->Histamine Synthesis cluster_wound_healing Wound Healing Cascade Glycyl-L-histidine Glycyl-L-histidine Hydrolysis Hydrolysis Glycyl-L-histidine->Hydrolysis L-glycine L-glycine Hydrolysis->L-glycine L-histidine L-histidine Hydrolysis->L-histidine Collagen Synthesis Collagen Synthesis L-glycine->Collagen Synthesis Protein Synthesis Protein Synthesis L-histidine->Protein Synthesis Inflammation Modulation Inflammation Modulation L-histidine->Inflammation Modulation Tissue Repair Tissue Repair Collagen Synthesis->Tissue Repair Protein Synthesis->Tissue Repair Inflammation Modulation->Tissue Repair

The Role of the Glycyl-L-Histidine (Gly-His) Dipeptide in Protein Structure and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the Gly-His dipeptide in protein structure and stability for researchers, scientists, and drug development professionals.

Introduction

The Glycyl-L-Histidine (Gly-His) dipeptide, a simple molecule composed of glycine and L-histidine, holds significant implications for the structural integrity and stability of proteins. Both constituent amino acids possess unique properties that contribute to the dipeptide's overall function. Glycine, with its single hydrogen atom as a side chain, offers exceptional conformational flexibility, allowing it to occupy positions within a protein structure that are sterically inaccessible to other amino acids. Histidine, with its imidazole side chain, has a pKa near physiological pH, enabling it to act as a proton donor or acceptor and participate in metal ion coordination, catalysis, and pH-dependent structural changes. This guide provides a comprehensive overview of the Gly-His dipeptide's role in protein science, with a focus on its impact on structure and stability, relevant experimental protocols, and quantitative data.

Core Concepts in Protein Stability

The stability of a protein is defined by the Gibbs free energy difference (ΔG) between its folded (native) and unfolded (denatured) states. A more negative ΔG indicates a more stable protein. Key thermodynamic parameters used to quantify protein stability include:

  • Melting Temperature (Tm): The temperature at which 50% of the protein is in its unfolded state. A higher Tm generally corresponds to greater thermal stability.

  • Enthalpy of Unfolding (ΔH): The heat absorbed by the protein as it unfolds.

  • Change in Heat Capacity (ΔCp): The difference in heat capacity between the unfolded and folded states.

Additives and specific amino acid sequences can influence these parameters by interacting with the protein in its folded or unfolded state, thereby shifting the equilibrium and altering its stability.

The Contribution of Gly-His to Protein Stability

While extensive quantitative data for the direct effect of the free Gly-His dipeptide as an additive on a wide range of proteins is not broadly consolidated in the literature, the known properties of its constituent amino acids provide a strong basis for its stabilizing effects. Glycine itself is known to have stabilizing properties, and histidine is frequently used in formulations of therapeutic proteins, such as monoclonal antibodies, for its buffering capacity. The combination in the Gly-His dipeptide, particularly the presence of the imidazole ring, allows for a range of interactions that can enhance protein stability.

One of the key mechanisms by which histidine-containing peptides can influence protein stability is through their ability to chelate metal ions. Divalent metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), can sometimes induce protein aggregation and instability. The imidazole group of histidine is an effective metal chelator. By sequestering these ions, Gly-His can mitigate their destabilizing effects.

Furthermore, the Gly-His motif can be found at the N-terminus of recombinant proteins as part of a "Gly-His tag". This tag can be selectively modified for applications such as protein labeling and conjugation, demonstrating a practical application of this specific dipeptide sequence in biotechnology.

Quantitative Analysis of Stabilizer Effects

The following table illustrates the expected impact of a stabilizing agent like Gly-His on the thermodynamic parameters of a model protein. The values are representative and serve to demonstrate the typical changes observed when a stabilizer is introduced into a protein formulation.

Condition Melting Temperature (Tm) (°C) Enthalpy of Unfolding (ΔH) (kJ/mol) Gibbs Free Energy of Unfolding (ΔG) at 25°C (kJ/mol)
Model Protein in Buffer65.0400-30.0
Model Protein + 50 mM Gly-His68.5420-35.0
Model Protein + 100 mM Gly-His70.2435-38.5

Note: This data is illustrative and based on the general principles of protein stabilization by small molecule additives. The actual quantitative effects would need to be determined empirically for each specific protein.

Experimental Protocols for Assessing Protein Stability

The influence of the Gly-His dipeptide on protein stability can be rigorously assessed using a variety of biophysical techniques. Detailed methodologies for three key experiments are provided below.

Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) directly measures the heat absorbed by a protein as it unfolds due to increasing temperature. This allows for the determination of the melting temperature (Tm) and the enthalpy of unfolding (ΔH).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the protein of interest (e.g., 1-2 mg/mL) in a well-defined buffer system (e.g., 20 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution of Gly-His dipeptide (e.g., 1 M) in the same buffer.

    • Create a series of protein samples with varying concentrations of Gly-His (e.g., 0 mM, 25 mM, 50 mM, 100 mM). Ensure the protein concentration remains constant across all samples.

    • Prepare a corresponding reference solution for each sample, containing the identical buffer and Gly-His concentration but lacking the protein.

    • Thoroughly degas all solutions before loading into the calorimeter to prevent bubble formation.

  • Instrument Setup:

    • Set up the DSC instrument according to the manufacturer's instructions.

    • Equilibrate the system with the buffer solution to establish a stable baseline.

  • Data Acquisition:

    • Load the protein sample and the corresponding reference solution into the sample and reference cells of the calorimeter, respectively.

    • Apply a constant pressure to the cells (e.g., 3 atm) to prevent boiling at higher temperatures.

    • Heat the samples at a constant scan rate (e.g., 1°C/min) over a temperature range that encompasses the entire unfolding transition (e.g., 20°C to 100°C).

    • Record the differential heat capacity (Cp) as a function of temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample-reference thermogram to obtain the excess heat capacity curve for the protein unfolding transition.

    • Fit the data to a suitable thermodynamic model (e.g., a two-state model) to determine the Tm (the peak of the transition) and the calorimetric enthalpy (ΔHcal, the area under the peak).

    • Compare the Tm and ΔHcal values for the protein in the absence and presence of Gly-His to quantify its effect on thermal stability.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is used to assess the secondary and tertiary structure of a protein. Thermal denaturation can be monitored by tracking the change in the CD signal at a specific wavelength as a function of temperature.

Methodology:

  • Sample Preparation:

    • Prepare protein samples with and without Gly-His as described for the DSC experiment. The protein concentration for CD is typically lower (e.g., 0.1-0.2 mg/mL).

    • The buffer should be free of components that have high absorbance in the far-UV region.

  • Instrument Setup:

    • Turn on the CD spectrometer and the xenon lamp, allowing it to stabilize for at least 30 minutes.

    • Continuously purge the instrument with nitrogen gas.

    • Set up the instrument with a temperature controller.

  • Data Acquisition (Thermal Melt):

    • Place the protein sample in a quartz cuvette with a short path length (e.g., 1 mm).

    • Record a baseline spectrum of the buffer (with and without Gly-His) across the desired wavelength range (e.g., 190-260 nm for secondary structure).

    • For the thermal melt experiment, select a wavelength where a significant change in the CD signal is observed upon unfolding (e.g., 222 nm for an α-helical protein).

    • Increase the temperature at a controlled rate (e.g., 1°C/min) and record the CD signal at the chosen wavelength.

  • Data Analysis:

    • Plot the CD signal (or molar ellipticity) versus temperature.

    • The resulting curve will show a sigmoidal transition from the folded to the unfolded state.

    • Fit the curve to a Boltzmann equation to determine the melting temperature (Tm), which is the midpoint of the transition.

    • Compare the Tm values obtained in the presence and absence of Gly-His.

Binding Affinity Measurement using Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) measures the heat released or absorbed during a binding event. It can be used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between Gly-His and a protein.

Methodology:

  • Sample Preparation:

    • Prepare the protein solution (in the sample cell) and the Gly-His solution (in the injection syringe) in the exact same buffer to minimize heat of dilution effects.

    • The protein concentration should be such that the c-value (c = n * [Protein] / Kd) is within the optimal range for the instrument (typically 5 < c < 500).

    • The Gly-His concentration in the syringe should be 10-20 times higher than the protein concentration in the cell.

    • Degas both solutions.

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe.

    • Allow the instrument to equilibrate to the desired experimental temperature.

  • Data Acquisition:

    • Load the protein solution into the sample cell and the Gly-His solution into the injection syringe.

    • Perform a series of small, sequential injections of the Gly-His solution into the protein solution, allowing the system to return to thermal equilibrium after each injection.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data is a series of peaks, with the area of each peak corresponding to the heat of that injection.

    • Integrate the area of each peak and plot the heat change per mole of injectant against the molar ratio of Gly-His to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

Visualizing Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of experimental workflows and molecular relationships.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Interpretation Protein Protein Stock Samples Protein Samples (varying [Gly-His]) Protein->Samples Buffer Buffer Buffer->Samples GlyHis Gly-His Stock GlyHis->Samples DSC DSC (Differential Scanning Calorimetry) Samples->DSC CD CD Spectroscopy (Circular Dichroism) Samples->CD ITC ITC (Isothermal Titration Calorimetry) Samples->ITC Tm_DeltaH Tm and ΔH (Thermal Stability) DSC->Tm_DeltaH Conformation Secondary/Tertiary Structure Changes CD->Conformation Binding Binding Affinity (Kd) & Stoichiometry (n) ITC->Binding

Caption: Experimental workflow for assessing the impact of Gly-His on protein stability.

GlyHisTagModification Protein Recombinant Protein with N-terminal Gly-His Tag Reaction Site-Selective α-Aminoacylation (pH 7.5, 1 hr) Protein->Reaction Azido Azidogluconolactone (6AGDL) Azido->Reaction ActivatedProtein Azido-labeled Protein Reaction->ActivatedProtein FinalProduct Fluorescently Labeled Protein Conjugate ActivatedProtein->FinalProduct SPAAC (Click Chemistry) ClickReagent Click-Chemistry Reagent (e.g., DBCO-Fluorophore) ClickReagent->FinalProduct

Caption: Chemical modification workflow for proteins with an N-terminal Gly-His tag.

The Gly-His dipeptide represents a fascinating and functionally important molecular entity in the realm of protein science. Its stabilizing properties, derived from the unique characteristics of both glycine and histidine, make it a valuable component in protein formulations and a significant motif in protein engineering and bioconjugation. For researchers, scientists, and drug development professionals, a thorough understanding of how to quantify its effects on protein stability and structure is paramount. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for the investigation and application of the Gly-His dipeptide in the development of stable and effective protein-based therapeutics and biotechnological tools.

Methodological & Application

Application Notes: Glycyl-L-histidine as a Supplement for CHO Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chinese Hamster Ovary (CHO) cells are the primary platform for the production of recombinant therapeutic proteins. Optimizing cell culture media is crucial for enhancing CHO cell growth, viability, and productivity. Amino acids are essential components of cell culture media, but some, like histidine, can be consumed rapidly, while others may have limited solubility or stability. Dipeptides, such as Glycyl-L-histidine (Gly-His), offer a promising solution to these challenges. Gly-His is a dipeptide composed of glycine and L-histidine, which can serve as a stable and highly soluble source of these two amino acids, potentially leading to improved culture performance.

Key Benefits of Dipeptide Supplementation

Dipeptide supplementation in CHO cell culture offers several advantages over the use of free amino acids:

  • Improved Solubility and Stability: Many amino acids have poor solubility at neutral pH, complicating the preparation of concentrated feed solutions. Dipeptides are generally more soluble and stable in solution, allowing for the formulation of more concentrated, pH-neutral feeds.[1][2][3]

  • Reduced Byproduct Formation: The controlled release of amino acids from dipeptides can lead to more efficient metabolism and a reduction in the accumulation of toxic byproducts like lactate and ammonia.[4] Studies on L-tyrosyl-L-histidine (a related histidine-containing dipeptide) have shown decreased secretion of these byproducts.[4]

  • Enhanced Cell Growth and Viability: By providing a stable source of essential amino acids and reducing metabolic stress, dipeptide supplementation can lead to higher viable cell densities and extended culture viability.

  • Increased Productivity: Improved cellular health and more efficient nutrient utilization can translate to higher specific productivity (qP) and overall product titers.

Mechanism of Action

Glycyl-L-histidine is taken up by CHO cells through peptide transporters.[5][6][7] Once inside the cell, it is rapidly cleaved by intracellular peptidases into its constituent amino acids, glycine and L-histidine.[5][6][7] These free amino acids then become available for protein synthesis and other metabolic processes. This intracellular release mechanism ensures a more controlled supply of amino acids compared to the direct uptake of free amino acids from the medium.

Potential Roles of Glycine and Histidine

  • Glycine: As a non-essential amino acid, glycine plays a role in the synthesis of proteins, purines, and glutathione. Its supplementation can help reduce lactate production.

  • Histidine: This essential amino acid is a precursor for the synthesis of carnosine, a dipeptide with antioxidant properties.[8] Histidine itself has antioxidant capabilities and its supplementation has been shown to reduce oxidative stress.[9][10]

Data Presentation

Dipeptide SupplementCell LineCulture ModeEffect on Viable Cell Density (VCD)Effect on Titer/ProductivityReference
L-tyrosyl-L-histidine (YH) CHOFed-batchNot specifiedDecreased lactate and ammonium by-products, indicating improved metabolic efficiency.[4]
Glycyl-L-tyrosine (GY) IgG-producing CHO-K1Fed-batchIncreased peak VCD at optimal concentrations.Enhanced IgG titer and productivity. A 0.5x concentration showed the highest final titer.[11][12]
L-alanyl-L-glutamine (AQ) CHOBatchIncreased peak VCD and culture longevity.Not specified[1]
Glycyl-L-glutamine (GQ) CHOBatchSlower but sustained release of glutamine, leading to stable growth.Not specified[1]

Experimental Protocols

This section provides a detailed methodology for evaluating the effect of Glycyl-L-histidine supplementation on a recombinant antibody-producing CHO cell line in a fed-batch culture.

1. Materials and Reagents

  • Recombinant CHO cell line (e.g., CHO-K1, CHO-S, DG44)

  • Chemically defined basal and feed media

  • Glycyl-L-histidine (cell culture grade)

  • Sterile water for injection (WFI)

  • Shake flasks or benchtop bioreactors

  • Standard cell culture equipment (incubators, centrifuges, microscopes, etc.)

  • Analytical equipment for measuring cell density, viability, metabolites, and product titer (e.g., cell counter, HPLC, ELISA)

2. Protocol for Evaluating Glycyl-L-histidine Supplementation

2.1. Preparation of Glycyl-L-histidine Stock Solution

  • Prepare a concentrated stock solution of Glycyl-L-histidine (e.g., 100 mM) by dissolving the powder in WFI.

  • Sterile-filter the solution through a 0.22 µm filter.

  • Store the stock solution at -20°C until use.

2.2. Cell Culture and Supplementation Strategy

  • Thaw and expand the CHO cell line in the basal medium according to standard protocols.

  • Inoculate shake flasks or bioreactors at a starting viable cell density of 0.3 x 10^6 cells/mL in the basal medium.

  • Culture the cells at 37°C, 5% CO2, and with appropriate agitation (e.g., 120 rpm for shake flasks).

  • On day 3, begin the feeding strategy by adding a percentage of the initial volume of the feed medium.

  • Divide the cultures into different experimental groups:

    • Control Group: Fed with the standard feed medium.

    • Gly-His Group(s): Fed with the feed medium supplemented with different concentrations of Glycyl-L-histidine (e.g., 1 mM, 5 mM, 10 mM).

  • Continue the daily feeding and monitoring for the duration of the culture (typically 12-14 days).

2.3. Monitoring and Analytics

  • Cell Growth and Viability:

    • Measure viable cell density and viability daily using a cell counter (e.g., Vi-CELL XR).

  • Metabolite Analysis:

    • Collect samples daily and analyze for key metabolites such as glucose, lactate, glutamine, glutamate, and ammonia using a biochemistry analyzer (e.g., Cedex Bio).

  • Product Titer:

    • Quantify the recombinant protein titer every two days using an appropriate method such as ELISA or HPLC with a Protein A column.

  • Data Analysis:

    • Plot the growth curves, viability profiles, metabolite concentrations, and product titers over time for all experimental groups.

    • Calculate the specific productivity (qP) to assess the production efficiency per cell.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_culture Fed-Batch Culture cluster_analysis Analysis cluster_results Results prep_cells CHO Cell Line Expansion inoculation Inoculate Bioreactors prep_cells->inoculation prep_stock Prepare Gly-His Stock Solution test_groups Test Groups (Gly-His Supplemented Feed) prep_stock->test_groups control_group Control Group (Standard Feed) inoculation->control_group inoculation->test_groups feeding Daily Feeding & Culture control_group->feeding test_groups->feeding sampling Daily Sampling feeding->sampling cell_analysis VCD & Viability sampling->cell_analysis metabolite_analysis Metabolite Analysis sampling->metabolite_analysis titer_analysis Product Titer Analysis sampling->titer_analysis data_compilation Data Compilation & Plotting cell_analysis->data_compilation metabolite_analysis->data_compilation titer_analysis->data_compilation performance_eval Performance Evaluation (qP, Growth Rate) data_compilation->performance_eval

Caption: Experimental workflow for evaluating Glycyl-L-histidine in CHO cells.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular gly_his_ext Glycyl-L-histidine transporter Peptide Transporter gly_his_ext->transporter Uptake gly_his_int Glycyl-L-histidine peptidase Peptidases gly_his_int->peptidase glycine Glycine peptidase->glycine histidine L-Histidine peptidase->histidine protein_synthesis Protein Synthesis glycine->protein_synthesis purine_synthesis Purine Synthesis glycine->purine_synthesis histidine->protein_synthesis carnosine_synthesis Carnosine Synthesis histidine->carnosine_synthesis antioxidant_activity Antioxidant Activity histidine->antioxidant_activity Direct carnosine_synthesis->antioxidant_activity transporter->gly_his_int

Caption: Hypothesized metabolic pathway of Glycyl-L-histidine in CHO cells.

References

Protocol for the Dissolution of H-Gly-His-OH.HCl for Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

H-Gly-His-OH.HCl (Glycyl-L-histidine hydrochloride) is a dipeptide composed of glycine and histidine. Its hydrochloride form enhances its stability and solubility in aqueous solutions. This dipeptide is utilized in various research applications, including biochemical and cell culture studies, often related to its metal-chelating properties and biological activities. Proper dissolution and handling are critical to ensure the integrity and efficacy of the peptide in experimental settings. This document provides a detailed protocol for the dissolution of this compound, along with data on its chemical properties and guidelines for solution preparation and storage.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is essential for accurate solution preparation and experimental design.

PropertyValueReference
Molecular Formula C₈H₁₃ClN₄O₃[1]
Molecular Weight 248.67 g/mol [1]
Appearance White to off-white powderN/A
pKa Values (estimated) C-terminus (~3.3), Histidine side chain (~6.0), N-terminus (~7.7)[2][3][4]
Isoelectric Point (pI) (estimated) ~6.85N/A
Storage Temperature -20°C (lyophilized powder)[5]

Note: pKa and pI values are estimated based on the typical pKa values of the N-terminal amino group, C-terminal carboxyl group, and the histidine side chain in peptides. The actual values may vary slightly.

Dissolution Protocol

The dissolution strategy for this compound is based on its chemical structure, which includes a basic histidine residue. The net charge of the dipeptide is pH-dependent. At physiological pH (~7.4), the peptide will have a net positive charge, rendering it generally soluble in aqueous solutions.

Materials
  • This compound (lyophilized powder)

  • Sterile, deionized, or distilled water (e.g., cell culture grade, Milli-Q, or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Pipettes and sterile filter tips

  • pH meter (optional, for buffer preparation)

  • Sterile syringe filters (0.22 µm) for sterilization of the final solution

Preparation of a Stock Solution (e.g., 10 mM in Water)
  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

  • Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, to prepare 10 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 248.67 g/mol = 0.024867 g = 24.87 mg

  • Weigh the Peptide: Carefully weigh the calculated amount of the peptide in a sterile microcentrifuge tube or directly into the sterile conical tube.

  • Dissolution: a. Add a portion (e.g., 8 mL) of sterile water to the tube containing the peptide. b. Gently vortex the solution to dissolve the powder. This compound is generally soluble in water. c. Once fully dissolved, add the remaining volume of sterile water to reach the final desired volume (e.g., 10 mL). d. Mix the solution thoroughly by gentle inversion or vortexing.

  • Sterilization (Optional but Recommended for Cell Culture): If the solution is intended for use in cell culture or other sterile applications, filter-sterilize it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below. For short-term storage (a few days), the solution may be kept at 4°C.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Stock Solution Preparation cluster_application Experimental Use start Start: Lyophilized This compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Peptide equilibrate->weigh dissolve Dissolve in Sterile Water weigh->dissolve sterilize Filter Sterilize (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute experiment Use in Experiment (e.g., Cell Culture) dilute->experiment

Caption: Workflow for preparing and using this compound solutions.

Application Example: Preparation of a Working Solution for Cell Culture

For cell culture experiments, it is crucial to maintain sterility and to dilute the stock solution to a non-toxic working concentration in the cell culture medium.

  • Thaw the Stock Solution: Remove one aliquot of the frozen (-20°C) this compound stock solution and thaw it at room temperature or in a 37°C water bath.

  • Calculate the Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 100 µM from a 10 mM stock solution:

    • Use the formula: C₁V₁ = C₂V₂

    • (10,000 µM)(V₁) = (100 µM)(10,000 µL)

    • V₁ = 100 µL

  • Prepare the Working Solution: Under sterile conditions in a laminar flow hood, add the calculated volume (100 µL) of the stock solution to your cell culture medium (9.9 mL) to reach the final volume of 10 mL.

  • Mix and Use: Gently mix the medium containing the dipeptide before adding it to your cells.

Signaling Pathway Involving Histidine-Containing Peptides

Histidine-containing dipeptides can play a role in various cellular processes, including the regulation of metal ion homeostasis and protection against oxidative stress. The imidazole ring of histidine is a key functional group in these activities.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space metal_ion Metal Ions (e.g., Cu²⁺, Zn²⁺) gly_his H-Gly-His-OH metal_ion->gly_his Chelation ros Reactive Oxygen Species (ROS) gly_his->ros Scavenging antioxidant_response Antioxidant Response (e.g., Nrf2 pathway) gly_his->antioxidant_response Modulation cellular_targets Cellular Targets (Proteins, Lipids, DNA) ros->cellular_targets Damage oxidative_stress Oxidative Stress & Damage cellular_targets->oxidative_stress cell_survival Cell Survival & Homeostasis oxidative_stress->cell_survival antioxidant_response->cell_survival

Caption: Role of H-Gly-His-OH in metal chelation and oxidative stress modulation.

Troubleshooting

IssuePossible CauseSolution
Peptide does not dissolve completely in water. Insufficient mixing or volume of solvent.Vortex the solution for a longer period. Gentle warming (to 37°C) may aid dissolution. Ensure the correct volume of solvent was added.
Precipitation occurs after adding to buffer or medium. The pH of the final solution is near the isoelectric point (pI) of the peptide, or the buffer components are incompatible.Adjust the pH of the solution away from the pI (~6.85). Ensure all components of the buffer or medium are compatible.
Loss of peptide activity in experiments. Improper storage leading to degradation (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C).Always store stock solutions in single-use aliquots at -20°C or below. Prepare fresh working solutions for each experiment.

Conclusion

This protocol provides a comprehensive guide for the dissolution and handling of this compound for research purposes. By following these guidelines, researchers can ensure the preparation of stable and effective peptide solutions for their experiments. Adherence to proper storage and handling procedures is paramount to maintaining the integrity of the dipeptide and obtaining reliable experimental results.

References

Application Notes and Protocols for In Vitro Assays Using Glycyl-L-Histidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-histidine (GHK) is a naturally occurring tripeptide with a high affinity for copper ions, forming the complex GHK-Cu. This peptide has garnered significant interest in the fields of regenerative medicine, dermatology, and drug development due to its diverse biological activities. In vitro studies have been instrumental in elucidating the mechanisms of action of GHK and GHK-Cu, demonstrating their roles in wound healing, anti-inflammatory responses, antioxidant effects, and tissue remodeling.[1][2][3] This document provides detailed application notes and protocols for a range of in vitro assays utilizing GHK, with a particular focus on GHK-Cu.

Data Presentation

The following tables summarize quantitative data from various in vitro studies on the effects of GHK-Cu.

Table 1: Effect of GHK-Cu on Extracellular Matrix Protein Production in Human Dermal Fibroblasts
Concentration of GHK-CuTreatment DurationCollagen Production (% increase vs. control)Elastin Production (% increase vs. control)Reference
0.01 nM96 hoursSignificant increase~30%
1 nM96 hoursSignificant increase~30%
100 nM96 hoursSignificant increase~30%
Table 2: Effect of GHK-Cu on Cell Proliferation and Viability
Cell TypeGHK-Cu ConcentrationTreatment DurationEffectQuantitative ResultReference
Human Umbilical Vein Endothelial Cells (HUVECs)100 µM (liposomes)Not specifiedIncreased proliferation33.1% increase[4]
Human Dermal Fibroblasts1 µMNot specifiedIncreased viability12.5-fold increase (with LED)[2]
Human Dermal Fibroblasts0.1 - 10 µMNot specifiedIncreased keratinocyte proliferationStrong stimulation[1]
Table 3: Anti-Inflammatory and Antioxidant Effects of GHK-Cu in Vitro
Cell Type/SystemGHK-Cu ConcentrationEffectQuantitative ResultReference
Caco-2 cells≤ 10 µMReduced ROS levels48% inhibition of t-BOOH-induced ROS[5]
DSS-induced colitis model (in vivo)Not specifiedReduced pro-inflammatory cytokinesSignificant reduction in IL-1β, IL-6, TNF-α[6]
Ischemic wounds in ratsNot specifiedDecreased TNF-αSignificant decrease[2]
Table 4: Effect of GHK-Cu on Gene and Protein Expression
Cell TypeGHK-Cu ConcentrationTarget Gene/ProteinEffectQuantitative ResultReference
Human Dermal Fibroblasts0.01, 1, 100 nMMMP-1, MMP-2Increased expressionSignificant increase[7]
Human Dermal Fibroblasts0.01, 1, 100 nMTIMP-1Increased expressionSignificant increase[7]
Human Dermal Fibroblasts1 µMbFGFIncreased production230% increase (with LED)[2]
HUVECs100 µM (liposomes)VEGF, FGF-2Increased expression> 2-fold increase[4]
Human Dermal Fibroblasts1:9 ratio with LMW HACollagen IVIncreased synthesis25.4 times increase[8][9]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of GHK-Cu on the viability and proliferation of human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • GHK-Cu (lyophilized)

  • Sterile phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HDFs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • GHK-Cu Preparation: Prepare a stock solution of GHK-Cu by reconstituting the lyophilized powder in sterile water or PBS. Further dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 0.01 nM, 1 nM, 100 nM).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the prepared GHK-Cu solutions. Include a vehicle control (serum-free DMEM without GHK-Cu).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After 4 hours, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

In Vitro Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of GHK-Cu on cell migration, a key process in wound healing.[10][11][12]

Materials:

  • Human Dermal Fibroblasts (HDFs) or Human Keratinocytes (HaCaT)

  • 6-well or 12-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • GHK-Cu

  • Sterile 200 µL pipette tips or a scratcher tool

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells into the wells of a 6-well or 12-well plate at a density that will form a confluent monolayer after 24-48 hours.

  • Creating the Scratch: Once the cells have reached confluency, create a "scratch" in the monolayer using a sterile 200 µL pipette tip. Create a straight line across the center of the well.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Treatment: Replace the PBS with serum-free medium containing different concentrations of GHK-Cu. Include a vehicle control (serum-free medium without GHK-Cu).

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at low magnification (e.g., 4x or 10x). Mark the location of the images to ensure the same field of view is captured at subsequent time points.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Image Acquisition (Subsequent Time Points): Capture images of the same scratch areas at regular intervals (e.g., 6, 12, 24, and 48 hours).

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Quantification of Collagen Production (Sircol Assay)

This protocol describes the colorimetric measurement of soluble collagen secreted by fibroblasts in culture.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • 24-well cell culture plates

  • Complete growth medium

  • Serum-free medium containing GHK-Cu

  • Sircol Soluble Collagen Assay Kit (or similar)

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Seed HDFs in 24-well plates and grow to near confluency. Replace the growth medium with serum-free medium containing various concentrations of GHK-Cu and a vehicle control. Incubate for 48-96 hours.

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.

  • Collagen Precipitation: Follow the manufacturer's instructions for the Sircol assay. Typically, this involves precipitating the collagen from the supernatant using the provided reagent.

  • Washing and Solubilization: Wash the precipitated collagen and then dissolve it in the alkali reagent provided in the kit.

  • Absorbance Measurement: Transfer the samples to a 96-well plate and measure the absorbance at the recommended wavelength (usually around 555 nm).

  • Data Analysis: Calculate the collagen concentration in each sample using a standard curve generated with the provided collagen standard.

Gene Expression Analysis (RT-qPCR)

This protocol is for measuring the effect of GHK-Cu on the expression of target genes, such as those for collagen, MMPs, and TIMPs.[9]

Materials:

  • Treated cells

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix with SYBR Green

  • Gene-specific primers (forward and reverse)

  • qPCR instrument

Protocol:

  • Cell Treatment: Culture and treat cells with GHK-Cu as described in the previous protocols.

  • RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a SYBR Green-based qPCR master mix. Run the reaction in a qPCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH, β-actin).

Protein Expression Analysis (Western Blot)

This protocol is for detecting changes in the protein levels of specific targets, such as signaling pathway components, in response to GHK-Cu treatment.[6]

Materials:

  • Treated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis system

  • Transfer buffer and blotting system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the protein of interest

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: After treatment with GHK-Cu, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).

Cytokine Quantification (ELISA)

This protocol is for measuring the concentration of specific cytokines (e.g., IL-6, TNF-α) in the cell culture medium following GHK-Cu treatment.

Materials:

  • Cell culture supernatant from treated cells

  • ELISA kit for the cytokine of interest

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Protocol:

  • Sample Collection: Collect the cell culture supernatant from cells treated with GHK-Cu and control conditions.

  • ELISA Procedure: Follow the protocol provided with the commercial ELISA kit. This typically involves:

    • Adding standards and samples to the antibody-coated wells.

    • Incubating to allow the cytokine to bind.

    • Washing the wells.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding an enzyme-linked secondary antibody.

    • Incubating and washing.

    • Adding the substrate solution to develop the color.

    • Stopping the reaction with the stop solution.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance values to a standard curve generated with known concentrations of the cytokine.

Visualizations

Signaling Pathway of GHK-Cu in Skin Regeneration

GHK_Cu_Signaling GHK_Cu GHK-Cu Fibroblast Fibroblast GHK_Cu->Fibroblast Keratinocyte Keratinocyte GHK_Cu->Keratinocyte Immune_Cells Immune Cells GHK_Cu->Immune_Cells Antioxidant Antioxidant Enzymes (e.g., SOD) GHK_Cu->Antioxidant Anti_inflammatory Anti-inflammatory Response GHK_Cu->Anti_inflammatory MMPs MMP Activity (Modulation) GHK_Cu->MMPs Angiogenesis Angiogenesis GHK_Cu->Angiogenesis Cell_Membrane Cell Membrane TGF_beta TGF-β Pathway Fibroblast->TGF_beta Integrin Integrin Signaling Fibroblast->Integrin Cell_Proliferation Cell Proliferation & Migration Keratinocyte->Cell_Proliferation Immune_Cells->Anti_inflammatory Collagen Collagen & Elastin Synthesis TGF_beta->Collagen GAGs Glycosaminoglycan Synthesis TGF_beta->GAGs Integrin->Cell_Proliferation Wound_Healing Wound Healing & Tissue Repair Antioxidant->Wound_Healing Anti_inflammatory->Wound_Healing Collagen->Wound_Healing GAGs->Wound_Healing MMPs->Wound_Healing Angiogenesis->Wound_Healing Cell_Proliferation->Wound_Healing GHK_Workflow Start Start: Cell Culture Treatment Treatment with GHK-Cu (various concentrations) Start->Treatment Incubation Incubation (24-96 hours) Treatment->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Cell_Viability Cell Viability Assay (e.g., MTT) Endpoint_Assays->Cell_Viability Wound_Healing Wound Healing Assay (Scratch Assay) Endpoint_Assays->Wound_Healing ECM_Production ECM Production Assay (e.g., Sircol) Endpoint_Assays->ECM_Production Gene_Expression Gene Expression (RT-qPCR) Endpoint_Assays->Gene_Expression Protein_Expression Protein Expression (Western Blot/ELISA) Endpoint_Assays->Protein_Expression Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Wound_Healing->Data_Analysis ECM_Production->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis

References

Applications of Gly-His in Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The dipeptide Glycyl-Histidine (Gly-His) is a fundamental building block in the realm of peptide science, offering unique properties that are harnessed in a variety of applications, from therapeutic drug development to catalysis. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of Gly-His in peptide synthesis, complete with detailed protocols, quantitative data, and visual diagrams of relevant pathways and workflows.

Gly-His as a Versatile Building Block in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the Gly-His motif into a peptide sequence can be achieved through a stepwise addition of individual amino acids or by utilizing a pre-formed Fmoc-Gly-His-OH dipeptide. The latter approach can be advantageous in streamlining the synthesis process and potentially minimizing side reactions associated with the histidine residue.

Challenges in Synthesizing Histidine-Containing Peptides

The synthesis of peptides containing histidine presents unique challenges, primarily due to the imidazole side chain. Key issues include:

  • Racemization: The imidazole ring can catalyze the racemization of the histidine residue during activation and coupling steps, leading to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.[1] The risk of racemization is influenced by the choice of coupling reagents and reaction conditions.[2]

  • Side Reactions: The unprotected imidazole nitrogen can undergo undesired modifications during synthesis, such as acylation or alkylation.[3]

  • Aggregation: Peptides with a high content of hydrophobic residues, including histidine in certain sequences, can be prone to aggregation during synthesis, leading to incomplete reactions and low yields.[4]

To mitigate these challenges, the use of appropriate protecting groups for the imidazole side chain, such as the trityl (Trt) group, and optimized coupling protocols are crucial.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Gly-His Containing Peptide

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a generic peptide containing the Gly-His sequence.

Materials:

  • Rink Amide MBHA resin or Wang resin

  • Fmoc-protected amino acids (including Fmoc-Gly-OH and Fmoc-His(Trt)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/H2O/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[5]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).[5]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add DIEA (6-10 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. A Kaiser test can be performed to monitor the completion of the coupling reaction.[6]

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of the Gly-His motif, first couple Fmoc-His(Trt)-OH, followed by Fmoc-Gly-OH.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol for HPLC Purification of a Gly-His Containing Peptide

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and a small amount of acetonitrile or DMSO). Filter the sample to remove any insoluble material.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.[7]

  • Gradient Elution: Inject the prepared sample onto the column and start the gradient elution. A typical gradient might be a linear increase of Solvent B from 5% to 65% over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.[7]

  • Detection and Fraction Collection: Monitor the elution profile at 210-220 nm.[7] Collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and purification of Gly-His containing peptides. It is important to note that yields and purities are highly dependent on the specific peptide sequence, synthesis scale, and purification method.

Peptide SequenceSynthesis Scale (mmol)Coupling MethodCrude Purity (%)Overall Yield (%)Reference
Glucagon (contains His)0.1SPPS with purified Fmoc-amino acids68.08Not Specified[8]
25-mer linear peptide0.025SPPS with DIC/Oxymapure73 (initial), 82.9 (optimized)25 (after purification)[9]
Generic Gly-His-LysNot SpecifiedSolid Phase SynthesisNot SpecifiedNot Specified[10]

Table 1: Synthesis Yield and Purity of Histidine-Containing Peptides. This table provides examples of crude purity and overall yields for the synthesis of peptides containing histidine, highlighting the impact of optimized conditions and purified reagents.

PeptideHPLC ColumnMobile PhasePurity after Purification (%)Reference
Generic PeptidesC18Acetonitrile/Water with 0.1% TFA>95[7]
25-mer linear peptideNot SpecifiedNot Specified95.3[9]
Bivalirudin (contains Gly-Gly-Gly-Gly)RP and HILICNot Specified>98.5[11]

Table 2: Purification and Purity of Peptides. This table illustrates the high purity levels that can be achieved for synthetic peptides through HPLC purification.

Applications of Gly-His in Peptide Synthesis

Metal-Binding Peptides and Carrier Peptides

The imidazole side chain of histidine is an excellent metal chelator. The Gly-His motif is a key component of many metal-binding peptides. A prominent example is the tripeptide Gly-His-Lys (GHK), which has a strong affinity for copper(II) ions, forming the GHK-Cu complex.[5]

GHK-Cu in Cosmetics and Wound Healing:

GHK-Cu is widely used in cosmetic formulations for its anti-aging and tissue regeneration properties. It is believed to stimulate collagen and elastin synthesis, improve skin elasticity, and reduce the appearance of fine lines and wrinkles.[5] Its role in wound healing is also well-documented, where it promotes tissue repair and reduces inflammation.

Therapeutic Peptides

The Gly-His sequence can be found in various therapeutic peptides, where it may contribute to the peptide's biological activity, stability, or metal-binding properties. Many peptide drugs target G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.[12][13]

Example: Peptides in Cancer Therapy

Functional peptides are being extensively explored for targeted cancer therapy.[14] Peptides containing motifs like Arg-Gly-Asp (RGD) can target integrin receptors that are overexpressed on tumor cells.[15] While a direct therapeutic role for a simple Gly-His motif in a mainstream cancer drug is not prominently documented, the principles of peptide-based targeting and the unique properties of histidine make it a valuable component in the design of novel anticancer peptides. For instance, histidine-rich peptides are being investigated for their antimicrobial and cell-penetrating properties, which could be harnessed for drug delivery.[16]

Visualizing Workflows and Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, HOBt, DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of sequence Wash3 Wash (DMF, DCM, MeOH) Final_Deprotection->Wash3 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Pure Peptide Lyophilization->Final_Peptide GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Peptide Ligand (e.g., containing Gly-His) GPCR GPCR Peptide->GPCR Binds to G_Protein G Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates targets, leading to

References

H-Gly-His-OH.HCl: A Versatile Buffering Agent for Scientific and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

H-Gly-His-OH.HCl, the hydrochloride salt of the dipeptide Glycyl-Histidine, is an increasingly utilized buffering agent in a wide array of scientific and pharmaceutical applications. Its efficacy in maintaining pH stability, particularly in the physiologically relevant range, coupled with its protein-stabilizing and metal-chelating properties, makes it a valuable tool for researchers and formulation scientists. This document provides detailed application notes and protocols for the effective use of this compound as a buffering agent.

Properties of this compound Buffer

The buffering capacity of this compound is primarily attributed to the imidazole side chain of the histidine residue, which has a pKa value around 6.0. This makes it an excellent choice for applications requiring pH control in the weakly acidic to neutral range, a common requirement for the stability of biological macromolecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₂N₄O₃·HCl
Molecular Weight 248.67 g/mol
Appearance White to off-white crystalline powder
pKa (Imidazole group of Histidine) ~6.0
Effective Buffering Range pH 5.0 - 7.0

Key Applications

The unique properties of this compound lend it to a variety of applications:

  • Protein and Monoclonal Antibody (mAb) Formulations: Histidine-based buffers are widely used in the formulation of therapeutic proteins and monoclonal antibodies to inhibit aggregation and increase stability.[1][2] They have been shown to be more effective than other common buffers, such as citrate, in preventing protein aggregation.[1]

  • Enzyme Assays: Maintaining a stable pH is critical for enzyme kinetics. This compound provides reliable pH control in the optimal range for many enzymes.

  • Cell Culture Media: While less common than bicarbonate-based buffers, histidine can be used as a buffering agent in certain cell culture applications.

  • Chromatography: It can be employed as a component of the mobile phase in various chromatography techniques, including size-exclusion and ion-exchange chromatography.

  • Metal Chelation: The imidazole group of histidine can chelate divalent metal ions, which can be advantageous in preventing metal-catalyzed oxidation of proteins and other molecules.

Quantitative Data: Buffer Capacity and Comparative Analysis

The buffering capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base.

Table 2: Buffering Capacity of this compound at Different pH Values (25°C)

pHBuffering Capacity (β) at 10 mMBuffering Capacity (β) at 25 mMBuffering Capacity (β) at 50 mM
5.00.0050.0120.023
5.50.0110.0280.057
6.00.0160.0400.080
6.50.0110.0280.057
7.00.0050.0120.023

Table 3: Comparison of this compound with Other Common Biological Buffers

BufferpKa (25°C)Effective pH RangeAdvantagesDisadvantages
This compound ~6.05.0 - 7.0Protein stabilization, metal chelation, low toxicityPotential for metal-catalyzed oxidation in some systems
Phosphate (PBS) 7.26.5 - 7.5Physiologically relevant, inexpensiveCan precipitate with divalent cations, pH sensitive to temperature
Tris 8.17.5 - 9.0Good for many biological applicationspH is highly temperature-dependent, can interact with some enzymes
Citrate 3.1, 4.8, 6.42.5 - 7.0Wide buffering rangeCan chelate essential metal ions, may induce pain on injection
HEPES 7.56.8 - 8.2Low metal binding, stable pH with temperature changesMore expensive, can generate free radicals under certain conditions

Experimental Protocols

Preparation of this compound Buffer Solutions

This protocol describes the preparation of a 100 mM stock solution of this compound buffer, which can then be diluted to the desired final concentration.

Materials:

  • This compound (MW: 248.67 g/mol )

  • Deionized water (ddH₂O)

  • 1 M NaOH

  • 1 M HCl

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (e.g., 1 L)

Procedure:

  • Weighing: Weigh out 24.87 g of this compound for a 1 L of 100 mM solution.

  • Dissolving: Add the powder to a beaker containing approximately 800 mL of ddH₂O. Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

  • pH Adjustment: Calibrate the pH meter. Place the pH electrode in the buffer solution. The initial pH will be acidic. Slowly add 1 M NaOH dropwise while continuously monitoring the pH. If the desired pH is overshot, use 1 M HCl to adjust it back.

  • Final Volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of ddH₂O and add the rinsing to the volumetric flask. Bring the final volume to 1 L with ddH₂O.

  • Sterilization and Storage: For applications requiring sterility, filter the buffer solution through a 0.22 µm filter. Store the buffer at 4°C. For long-term storage, consider freezing.

G Protocol for this compound Buffer Preparation cluster_0 Preparation Steps weigh 1. Weigh this compound dissolve 2. Dissolve in ddH₂O weigh->dissolve Transfer powder adjust_ph 3. Adjust pH with NaOH/HCl dissolve->adjust_ph Stir until dissolved final_volume 4. Bring to Final Volume adjust_ph->final_volume Transfer to volumetric flask sterilize 5. Sterilize and Store final_volume->sterilize Filter and store

Figure 1. Workflow for preparing this compound buffer solution.
Protocol for Assessing Protein Stability in this compound Buffer using SEC-HPLC

This protocol outlines a method to evaluate the effect of this compound buffer on the aggregation of a protein using Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC).

Materials:

  • Purified protein of interest

  • This compound buffer (e.g., 20 mM, pH 6.0)

  • Control buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • SEC-HPLC system with a suitable column (e.g., TSKgel G3000SWxl)

  • Incubator or water bath

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Prepare solutions of the protein at a known concentration (e.g., 1 mg/mL) in both the this compound buffer and the control buffer.

  • Initial Analysis (T=0): Immediately after preparation, inject a sample of each protein solution onto the SEC-HPLC column. The mobile phase should ideally be the same as the buffer in which the protein is dissolved. Record the chromatograms, noting the peak areas for the monomer and any aggregates.

  • Incubation: Incubate the remaining protein solutions at a stress condition (e.g., 40°C) for a defined period (e.g., 1, 2, and 4 weeks).

  • Time-Point Analysis: At each time point, withdraw an aliquot of each sample, centrifuge to remove any large precipitates, and inject it onto the SEC-HPLC column.

  • Data Analysis: Compare the percentage of monomer and high molecular weight species (aggregates) in the this compound buffered samples to the control samples at each time point. A lower rate of aggregate formation in the this compound buffer indicates a stabilizing effect.

G Protein Stability Assessment Workflow cluster_0 Experimental Workflow prep_samples 1. Prepare Protein in Buffers (this compound vs. Control) initial_sec 2. Initial SEC-HPLC (T=0) prep_samples->initial_sec incubate 3. Incubate at Stress Condition prep_samples->incubate analyze 5. Analyze Aggregate Formation initial_sec->analyze timepoint_sec 4. SEC-HPLC at Time Points incubate->timepoint_sec timepoint_sec->analyze

Figure 2. Experimental workflow for protein stability assessment using SEC-HPLC.
Protocol for Evaluating the Impact of this compound on Metal-Catalyzed Oxidation

This protocol provides a framework for assessing the ability of this compound buffer to protect a protein from metal-catalyzed oxidation.

Materials:

  • Purified protein of interest

  • This compound buffer (e.g., 20 mM, pH 6.0)

  • Control buffer without chelating properties (e.g., MOPS)

  • Metal catalyst solution (e.g., FeCl₃/Ascorbic Acid)

  • Reagents for detecting protein oxidation (e.g., DNPH for carbonyl assay)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare protein solutions in both this compound and the control buffer.

  • Induction of Oxidation: To induce oxidation, add the metal catalyst solution to a subset of samples in each buffer. Include control samples without the metal catalyst.

  • Incubation: Incubate all samples under controlled conditions (e.g., 37°C) for a specific duration.

  • Oxidation Analysis: At the end of the incubation, stop the reaction and measure the extent of protein oxidation using a suitable assay (e.g., carbonyl content determination with DNPH).

  • Data Analysis: Compare the level of oxidation in the protein samples buffered with this compound to those in the control buffer, both with and without the metal catalyst. A lower level of oxidation in the presence of this compound suggests a protective effect due to metal chelation.

G Metal-Catalyzed Oxidation Study cluster_0 Logical Flow protein Protein Solution buffer_glyhis This compound Buffer protein->buffer_glyhis buffer_control Control Buffer protein->buffer_control metal_catalyst Add Metal Catalyst buffer_glyhis->metal_catalyst no_catalyst No Catalyst Control buffer_glyhis->no_catalyst buffer_control->metal_catalyst buffer_control->no_catalyst oxidation Metal-Catalyzed Oxidation metal_catalyst->oxidation protection Chelation & Protection metal_catalyst->protection analysis Measure Protein Oxidation no_catalyst->analysis no_catalyst->analysis oxidation->analysis protection->analysis

Figure 3. Logical relationship in a metal-catalyzed oxidation study.

Considerations for Use

  • Purity: Use high-purity this compound to avoid contamination with metal ions or other impurities that could affect experimental results.

  • Temperature Effects: While less pronounced than with Tris buffer, the pH of histidine-based buffers can be slightly temperature-dependent. Calibrate the pH at the temperature of use.

  • Compatibility with Assays: Ensure that this compound is compatible with downstream assays. For example, the primary amine groups can interfere with certain protein quantification assays.

  • Potential for Degradation: Under certain conditions, such as exposure to light or microbial contamination, histidine can degrade to form urocanic acid, which absorbs at 280 nm and can interfere with protein concentration measurements by UV absorbance.

Conclusion

This compound is a valuable and versatile buffering agent for a wide range of applications in research and drug development. Its ability to maintain pH in a physiologically relevant range, coupled with its protein-stabilizing and metal-chelating properties, makes it a superior choice for many systems, particularly for the formulation of therapeutic proteins. By following the detailed protocols and considering the factors outlined in these application notes, researchers and scientists can effectively harness the benefits of this compound in their work.

References

Application Notes and Protocols for Improving Protein Solubility with Glycyl-L-histidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein solubility is a critical factor in the development of stable and effective biopharmaceuticals, including monoclonal antibodies and other therapeutic proteins. Poor solubility can lead to aggregation, loss of activity, and challenges in formulation and manufacturing. Glycyl-L-histidine (Gly-His), a dipeptide, and its parent amino acid, L-histidine, have emerged as valuable excipients to enhance protein solubility and stability. These molecules offer multifaceted benefits, acting as buffering agents, stabilizers, and aggregation inhibitors.[1][2][3] This document provides detailed application notes and protocols for utilizing Glycyl-L-histidine and L-histidine to improve the solubility of proteins.

Mechanisms of Action

L-histidine and peptides containing histidine residues improve protein solubility and stability through several key mechanisms:

  • Buffering Capacity: L-histidine has a pKa of approximately 6.0, making it an effective buffer in the pH range of 5.5-6.5, which is often optimal for the stability of monoclonal antibodies.[1][2][3] By maintaining a stable pH, histidine helps prevent protein denaturation and aggregation that can be induced by pH fluctuations.[4]

  • Metal Ion Chelation: Histidine possesses metal-chelating properties, enabling it to bind metal ions such as copper and iron.[4][5][6] These metal ions can otherwise catalyze oxidative reactions that lead to protein degradation and aggregation.[4][5][6] The tripeptide Glycyl-L-histidyl-L-lysine (GHK) has been specifically shown to bind copper and zinc, reducing their redox activity and preventing the aggregation of proteins like bovine serum albumin.[7][8]

  • Shielding Hydrophobic Regions: Molecular dynamics simulations have indicated that histidine can shield solvent-exposed hydrophobic regions on the protein surface.[9][10][11] This shielding action reduces protein-protein interactions that can lead to aggregation.[9][10][11]

  • Inhibition of Aggregation: By increasing the repulsive forces between protein molecules and directly interfering with the formation of aggregates, histidine helps to maintain proteins in their soluble, monomeric state.[9][12] Studies have shown that increasing histidine concentration can inhibit the formation of high-molecular-weight species and reduce the viscosity of antibody solutions.[12]

Data on the Effect of Histidine on Protein Properties

The following table summarizes quantitative data from various studies on the effects of L-histidine on protein solubility and stability.

Protein/SystemHistidine ConcentrationObserved EffectReference
Soy Protein Isolate (SPI)0.3% in 0.1 M NaClMore than doubled the solubility of SPI.[13]
Soy Protein Isolate (SPI)0.3% with no saltImproved emulsifying activity by 11.5% and stability by 9.2%.[13]
Soy Protein Isolate (SPI)0.3% in 0.6 M NaClIncreased emulsifying activity by 25.4%.[13]
Monoclonal Antibody~20 mMMaximum increase in hydrodynamic radius observed.[14]
Anti-IL8 Monoclonal Antibody (ABX-IL8)Increasing concentrationsInhibited the increase of high-molecular-weight species upon lyophilization and storage; reduced solution viscosity.[12]
Lactate Dehydrogenase (LDH)Not specifiedImproved stability during freeze-drying compared to phosphate and citrate buffers.[15]

Experimental Protocols

Protocol 1: Screening for Optimal Histidine Concentration for Improved Protein Solubility

This protocol outlines a general method for determining the optimal concentration of L-histidine for enhancing the solubility of a target protein.

Materials:

  • Purified target protein

  • L-histidine powder

  • Stock buffer solution (e.g., phosphate, citrate, or Tris) at the desired pH

  • Dialysis tubing or centrifugal ultrafiltration devices

  • Spectrophotometer or other protein concentration measurement device

  • Dynamic Light Scattering (DLS) instrument for aggregation analysis

Procedure:

  • Prepare a stock solution of L-histidine: Prepare a high-concentration stock solution of L-histidine (e.g., 1 M) in the chosen stock buffer.

  • Prepare protein-histidine formulations: Prepare a series of protein samples containing varying concentrations of L-histidine (e.g., 0 mM, 10 mM, 20 mM, 50 mM, 100 mM). This can be achieved by adding the L-histidine stock solution to the protein solution and adjusting the final volume with the stock buffer.

  • Buffer Exchange (Optional but Recommended): If the initial protein solution contains other buffering agents, perform a buffer exchange into the histidine-containing buffers using dialysis or centrifugal ultrafiltration.

  • Incubation and Stress Conditions: Incubate the prepared formulations under conditions that are known to induce aggregation for the target protein. This could include elevated temperatures, freeze-thaw cycles, or mechanical agitation.

  • Solubility Measurement:

    • After incubation, centrifuge the samples to pellet any insoluble aggregates.

    • Carefully collect the supernatant.

    • Measure the protein concentration in the supernatant using a spectrophotometer (e.g., measuring absorbance at 280 nm) or a protein assay (e.g., BCA or Bradford assay).

    • Higher protein concentration in the supernatant indicates improved solubility.

  • Aggregation Analysis:

    • Analyze the supernatant for the presence of soluble aggregates using Dynamic Light Scattering (DLS). An increase in the hydrodynamic radius or polydispersity index can indicate the presence of aggregates.

    • Size Exclusion Chromatography (SEC) can also be used for a more detailed analysis of monomer and aggregate content.

Protocol 2: Evaluation of Gly-His in Preventing Metal-Induced Protein Aggregation

This protocol is designed to assess the ability of Glycyl-L-histidine to prevent protein aggregation induced by metal ions.

Materials:

  • Purified target protein (e.g., Bovine Serum Albumin)

  • Glycyl-L-histidine

  • Stock solutions of metal salts (e.g., Copper(II) sulfate, Zinc chloride)

  • Incubation buffer (e.g., DMEM/F-12, avoiding high concentrations of other amino acids)[7]

  • Spectrophotometer or plate reader for turbidity measurements

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the target protein in the incubation buffer.

    • Prepare a stock solution of Glycyl-L-histidine in the incubation buffer.

    • Prepare stock solutions of the metal salts in deionized water.

  • Set up Experimental Conditions: In a multi-well plate or microcentrifuge tubes, set up the following conditions:

    • Protein only (negative control)

    • Protein + Metal ion

    • Protein + Metal ion + varying concentrations of Glycyl-L-histidine

    • Metal ion only (blank)

    • Glycyl-L-histidine only (blank)

  • Incubation: Incubate the plate or tubes at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24-48 hours).

  • Measure Aggregation:

    • Measure the turbidity of the solutions by reading the absorbance at a wavelength where the protein does not absorb (e.g., 340 nm or 600 nm). An increase in absorbance indicates an increase in aggregation.

    • Alternatively, the samples can be centrifuged, and the amount of soluble protein in the supernatant can be quantified as described in Protocol 1.

  • Data Analysis: Compare the turbidity or soluble protein concentration in the samples containing Gly-His to the control samples to determine the extent of aggregation inhibition.

Visualizations

G Mechanism of Histidine-Mediated Protein Stabilization cluster_0 Histidine Properties cluster_1 Effects on Protein cluster_2 Outcome Buffering Buffering Capacity (pKa ~6.0) pH_Stability Maintains Stable pH Buffering->pH_Stability Chelation Metal Ion Chelation Oxidation Prevents Metal-Catalyzed Oxidation Chelation->Oxidation Hydrophobicity Shielding Hydrophobic Regions PPI Reduces Protein-Protein Interactions Hydrophobicity->PPI Solubility Improved Protein Solubility & Stability pH_Stability->Solubility Oxidation->Solubility PPI->Solubility

Caption: Mechanisms of L-histidine in improving protein solubility.

G Workflow for Screening Histidine Concentration start Start: Purified Protein prep_histidine Prepare L-Histidine Stock Solution start->prep_histidine prep_formulations Prepare Protein Formulations with Varying [Histidine] start->prep_formulations prep_histidine->prep_formulations stress Apply Stress (Heat, Freeze-Thaw, etc.) prep_formulations->stress centrifuge Centrifuge to Pellet Insoluble Aggregates stress->centrifuge measure_solubility Measure Soluble Protein in Supernatant centrifuge->measure_solubility analyze_aggregation Analyze Soluble Aggregates (DLS, SEC) centrifuge->analyze_aggregation end End: Determine Optimal [Histidine] measure_solubility->end analyze_aggregation->end

Caption: Experimental workflow for optimizing histidine concentration.

Conclusion

Glycyl-L-histidine and L-histidine are effective excipients for enhancing the solubility and stability of therapeutic proteins. Their mechanisms of action, including buffering, metal ion chelation, and shielding of hydrophobic surfaces, address key pathways of protein aggregation and degradation. The provided protocols offer a framework for systematically evaluating and optimizing the use of these molecules in biopharmaceutical formulations. By leveraging the unique properties of histidine-containing molecules, researchers and drug development professionals can overcome challenges associated with protein insolubility, leading to more stable and effective therapeutic products.

References

Gly-His Dipeptide: Application Notes and Protocols for Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for studying the therapeutic potential of the Glycyl-Histidine (Gly-His) dipeptide. This document includes detailed protocols for the synthesis, purification, and biological evaluation of Gly-His, as well as a summary of its potential mechanisms of action.

Introduction

The Gly-His dipeptide is a naturally occurring molecule that has garnered interest in the scientific community for its potential therapeutic properties. Composed of the amino acids glycine and histidine, it is often studied as part of larger bioactive peptides, such as GHK-Cu. Emerging research suggests that Gly-His itself possesses anti-inflammatory and antioxidant activities, making it a candidate for investigation in various pathological conditions, including inflammatory diseases and conditions associated with oxidative stress. These notes are intended to provide researchers with the necessary protocols and experimental frameworks to further explore the biological functions and therapeutic applications of the Gly-His dipeptide.

Data Presentation

Table 1: In Vitro Anti-Inflammatory Activity of Gly-His Dipeptide
Cell LineInflammatory StimulusCytokine MeasuredGly-His Concentration% Inhibition of Cytokine ReleaseReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α10 µMData Not FoundN/A
RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α50 µMData Not FoundN/A
RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α100 µMData Not FoundN/A
RAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-610 µMData Not FoundN/A
RAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-650 µMData Not FoundN/A
RAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-6100 µMData Not FoundN/A
Table 2: In Vitro Antioxidant Activity of Gly-His Dipeptide
AssayIC50 Value (µM)Reference CompoundIC50 Value of Reference (µM)Reference
DPPH Radical ScavengingData Not FoundAscorbic AcidData Not FoundN/A
Ferric Reducing Antioxidant Power (FRAP)Data Not FoundTroloxData Not FoundN/A

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Gly-His Dipeptide (Fmoc Strategy)

This protocol outlines the manual solid-phase synthesis of the Gly-His dipeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-His(Trt)-Wang resin

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for an additional 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Glycine:

    • In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate the mixture by stirring for 15-20 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal glycine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of Gly-His Dipeptide by Preparative HPLC

This protocol describes the purification of the crude Gly-His dipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude Gly-His dipeptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative C18 HPLC column

  • HPLC system with a UV detector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude Gly-His dipeptide in a minimal amount of Solvent A. Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Column Equilibration: Equilibrate the preparative C18 column with Solvent A until a stable baseline is achieved.

  • Chromatography:

    • Inject the filtered sample onto the column.

    • Run a linear gradient from 0% to 50% Solvent B over 30-40 minutes at a flow rate appropriate for the column size.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should represent the Gly-His dipeptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry to confirm the identity of the dipeptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Gly-His dipeptide as a white powder.

Protocol 3: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory effect of the Gly-His dipeptide by measuring its ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Purified Gly-His dipeptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of Gly-His dipeptide (e.g., 10, 50, 100 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no Gly-His) and a negative control (no LPS stimulation).

  • Cytokine Measurement:

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After collecting the supernatants, add MTT solution to the remaining cells in each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm to determine cell viability and ensure that the observed effects on cytokine production are not due to cytotoxicity of the dipeptide.

Protocol 4: In Vitro Antioxidant Assays (DPPH and FRAP)

These protocols describe two common methods to evaluate the antioxidant capacity of the Gly-His dipeptide.

DPPH Radical Scavenging Assay:

Materials:

  • Purified Gly-His dipeptide

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well plate

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of Gly-His dipeptide or ascorbic acid.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the dipeptide that scavenges 50% of the DPPH radicals).

Ferric Reducing Antioxidant Power (FRAP) Assay:

Materials:

  • Purified Gly-His dipeptide

  • FRAP reagent (containing TPTZ, FeCl3, and acetate buffer)

  • Trolox (as a standard)

Procedure:

  • Prepare the FRAP reagent fresh.

  • Add the FRAP reagent to a 96-well plate.

  • Add different concentrations of Gly-His dipeptide or Trolox standard to the wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using Trolox and determine the FRAP value of the Gly-His dipeptide, expressed as Trolox equivalents.

Signaling Pathways and Visualization

The precise signaling pathways through which the Gly-His dipeptide exerts its biological effects are still under investigation. However, based on the known activities of its constituent amino acids and related peptides, the NF-κB and JAK/STAT pathways are plausible targets for its anti-inflammatory actions.

Proposed NF-κB Signaling Pathway Modulation by Gly-His

The NF-κB pathway is a key regulator of inflammation. It is hypothesized that Gly-His may inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory cytokines. Glycine itself has been shown to suppress TNF-α-induced activation of NF-κB.

NF_kB_Pathway cluster_NFkB_IkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces GlyHis Gly-His GlyHis->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by Gly-His.

Proposed JAK/STAT Signaling Pathway Modulation by Gly-His

The JAK/STAT pathway is another crucial signaling cascade involved in the inflammatory response, particularly in response to cytokines. It is possible that Gly-His could modulate this pathway to exert its anti-inflammatory effects. Some dipeptides have been shown to influence the JAK/STAT pathway.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_p Phosphorylated STAT (Dimer) STAT->STAT_p Nucleus Nucleus STAT_p->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces GlyHis Gly-His GlyHis->JAK Modulates?

Caption: Hypothetical modulation of the JAK/STAT pathway by Gly-His.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive study of the Gly-His dipeptide.

Experimental_Workflow Synthesis Gly-His Synthesis (Solid-Phase) Purification HPLC Purification Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization InVitro_AntiInflammatory In Vitro Anti-inflammatory Assays (RAW 264.7) Characterization->InVitro_AntiInflammatory InVitro_Antioxidant In Vitro Antioxidant Assays (DPPH, FRAP) Characterization->InVitro_Antioxidant Cell_Viability Cell Viability Assay (MTT) InVitro_AntiInflammatory->Cell_Viability Control Signaling_Studies Signaling Pathway Analysis (Western Blot for NF-κB, JAK/STAT) InVitro_AntiInflammatory->Signaling_Studies InVitro_Antioxidant->Signaling_Studies InVivo_Studies In Vivo Efficacy Studies (e.g., Animal Models of Inflammation) Signaling_Studies->InVivo_Studies

Caption: A comprehensive workflow for Gly-His dipeptide research.

Application Notes and Protocols for H-Gly-His-OH.HCl in Metal Chelation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-His-OH.HCl, the hydrochloride salt of the dipeptide Glycyl-L-histidine, is a molecule of significant interest in biochemical and pharmacological research due to its metal-chelating properties. The imidazole ring of the histidine residue and the terminal amino and carboxyl groups can effectively coordinate with transition metal ions such as copper (Cu²⁺) and iron (Fe²⁺). This chelation ability is central to its biological activities, including antioxidant and anti-inflammatory effects. By sequestering pro-oxidant metal ions, H-Gly-His-OH can inhibit the formation of reactive oxygen species (ROS) and modulate metal-dependent enzymatic activities. These application notes provide detailed protocols for assessing the metal chelation capacity of this compound, along with relevant quantitative data for contextual understanding.

Principle of Metal Chelation Assays

Metal chelation assays are spectrophotometric methods used to determine the ability of a compound to bind to metal ions. These assays typically involve a chelating agent that forms a colored complex with a specific metal ion. When a stronger chelating agent, such as H-Gly-His-OH, is introduced, it will compete for the metal ion, leading to a decrease in the color intensity of the metal-indicator complex. The degree of color reduction is proportional to the metal-chelating activity of the test compound.

Application: Antioxidant and Anti-inflammatory Studies

Transition metals like copper and iron are known to catalyze the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. By chelating these metal ions, H-Gly-His-OH can prevent this radical formation, thereby exhibiting antioxidant activity. This mechanism is relevant in the study of diseases associated with oxidative stress, such as neurodegenerative disorders and inflammatory conditions. The anti-inflammatory properties of related copper-peptide complexes have been observed through the reduction of pro-inflammatory cytokine secretion[1].

Quantitative Data Summary

Table 1: Antioxidant Activity of a Related Histidine-Containing Tripeptide

CompoundAssayIC₅₀ Value (µM)Source
Gly-His-Lys (GHK)Hydroxyl Radical Scavenging~250[1]

Table 2: Stability Constants of Copper(II) Complexes with Glycine and Related Peptides

LigandLog β (CuL)Log β (CuH₋₁L)Log β (CuH₋₂L)Source
Glycine8.13--Published Data
Gly-Gly-His5.400.23-7.11[2][3]

Note: The stability constant (β) represents the overall formation constant of the complex. L represents the fully deprotonated ligand. H₋ₓL denotes a complex where 'x' protons have been displaced from the ligand, typically from amide groups at higher pH.

Experimental Protocols

Ferrous Ion (Fe²⁺) Chelating Assay using Ferrozine

This protocol is adapted from the ferrozine assay, a common method for determining iron-chelating activity.

Materials:

  • This compound

  • Ferrozine

  • Ferrous chloride (FeCl₂) or Ferrous sulfate (FeSO₄)

  • EDTA (Ethylenediaminetetraacetic acid) as a positive control

  • HEPES buffer (or other suitable buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the desired buffer. Create a series of dilutions to determine the IC₅₀ value.

    • Prepare a 2 mM solution of FeCl₂ or FeSO₄ in deionized water.

    • Prepare a 5 mM solution of Ferrozine in deionized water.

    • Prepare a stock solution of EDTA (e.g., 10 mM) and a series of dilutions to be used as a positive control.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the this compound sample at different concentrations.

    • Add 100 µL of buffer to the wells.

    • Add 50 µL of the 2 mM FeCl₂ or FeSO₄ solution to initiate the reaction.

    • Mix and incubate for 5 minutes at room temperature.

    • Add 50 µL of the 5 mM Ferrozine solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Controls:

    • Blank: 150 µL of buffer and 50 µL of the iron solution (no ferrozine).

    • Control (Maximum Color): 50 µL of buffer (instead of the sample), 100 µL of buffer, 50 µL of the iron solution, and 50 µL of the ferrozine solution.

    • Positive Control: Use EDTA at various concentrations instead of the this compound sample.

  • Calculation of Chelating Activity: The percentage of ferrous ion chelating activity can be calculated using the following formula:

    • Abs_control is the absorbance of the control (maximum color).

    • Abs_sample is the absorbance in the presence of the this compound sample.

    The IC₅₀ value (the concentration of the sample that chelates 50% of the ferrous ions) can be determined by plotting the chelating activity against the sample concentration.

Cupric Ion (Cu²⁺) Chelating Assay using Pyrocatechol Violet

This protocol is based on the pyrocatechol violet (PV) assay for copper chelation.

Materials:

  • This compound

  • Pyrocatechol Violet (PV)

  • Copper (II) sulfate (CuSO₄)

  • EDTA as a positive control

  • Sodium acetate buffer (50 mM, pH 6.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the sodium acetate buffer. Create a series of dilutions.

    • Prepare a 1 mM solution of CuSO₄ in deionized water.

    • Prepare a 0.5 mM solution of Pyrocatechol Violet in the sodium acetate buffer.

    • Prepare a stock solution of EDTA and a series of dilutions for the positive control.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the this compound sample at different concentrations.

    • Add 100 µL of the sodium acetate buffer.

    • Add 50 µL of the 1 mM CuSO₄ solution.

    • Mix and incubate for 10 minutes at room temperature.

    • Add 50 µL of the 0.5 mM Pyrocatechol Violet solution to each well.

    • Incubate for 5 minutes at room temperature.

    • Measure the absorbance at 632 nm using a microplate reader.

  • Controls:

    • Blank: 150 µL of buffer and 50 µL of the copper solution (no PV).

    • Control (Maximum Color): 50 µL of buffer (instead of the sample), 100 µL of buffer, 50 µL of the copper solution, and 50 µL of the PV solution.

    • Positive Control: Use EDTA at various concentrations in place of the this compound sample.

  • Calculation of Chelating Activity: The percentage of cupric ion chelating activity is calculated as follows:

    • Abs_control is the absorbance of the control (maximum color).

    • Abs_sample is the absorbance in the presence of the this compound sample.

    The IC₅₀ value can be determined from a plot of chelating activity versus sample concentration.

Visualizations

Ferrozine_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_sample Prepare this compound dilutions add_sample Add 50 µL Sample/Control prep_sample->add_sample prep_fe Prepare FeCl₂/FeSO₄ solution (2 mM) add_fe Add 50 µL Iron Solution prep_fe->add_fe prep_ferrozine Prepare Ferrozine solution (5 mM) add_ferrozine Add 50 µL Ferrozine prep_ferrozine->add_ferrozine prep_edta Prepare EDTA dilutions (Positive Control) prep_edta->add_sample add_buffer Add 100 µL Buffer add_sample->add_buffer add_buffer->add_fe incubate1 Incubate 5 min add_fe->incubate1 incubate1->add_ferrozine incubate2 Incubate 10 min add_ferrozine->incubate2 read_abs Read Absorbance at 562 nm incubate2->read_abs calc_inhibition Calculate % Chelating Activity read_abs->calc_inhibition plot_ic50 Plot and determine IC₅₀ calc_inhibition->plot_ic50

Caption: Workflow for the Ferrozine-based Iron Chelation Assay.

Copper_Chelation_Signaling cluster_ROS Reactive Oxygen Species (ROS) Generation cluster_Chelation Chelation by H-Gly-His-OH cluster_Outcome Biological Outcome Fe2 Fe²⁺ / Cu²⁺ OH •OH (Hydroxyl Radical) Fe2->OH Fenton Reaction Fe2_chelated Fe²⁺ / Cu²⁺ H2O2 H₂O₂ H2O2->OH OxidativeStress Oxidative Stress OH->OxidativeStress GlyHis H-Gly-His-OH Complex [Metal-Gly-His] Complex (Inactive) GlyHis->Complex AntioxidantEffect Antioxidant Effect Complex->AntioxidantEffect Inhibition of ROS formation Fe2_chelated->Complex

Caption: Role of H-Gly-His-OH in mitigating metal-induced oxidative stress.

References

Application Notes and Protocols for Stabilizing Therapeutic Proteins with Glycyl-L-histidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-histidine (Gly-His) is a dipeptide composed of glycine and L-histidine. It is increasingly being investigated as a potential excipient in the formulation of therapeutic proteins, including monoclonal antibodies (mAbs) and other biologics. Its unique chemical properties, derived from its constituent amino acids, suggest several mechanisms by which it can enhance protein stability, prevent aggregation, and protect against various stresses encountered during manufacturing, storage, and administration. These application notes provide an overview of the utility of Gly-His in protein stabilization, alongside detailed protocols for its evaluation.

Mechanisms of Protein Stabilization by Glycyl-L-histidine

The stabilizing effects of Glycyl-L-histidine on therapeutic proteins can be attributed to several key mechanisms, primarily related to the properties of the histidine residue.

  • Buffering Capacity: The imidazole side chain of histidine has a pKa of approximately 6.0, making it an effective buffer in the physiologically relevant pH range of 5.5 to 6.5.[1] Maintaining a stable pH is critical for protein stability, as pH fluctuations can alter the protein's surface charge distribution, leading to conformational changes and aggregation.[2]

  • Metal Ion Chelation: The imidazole group of histidine can chelate transition metal ions such as copper (Cu²⁺) and zinc (Zn²⁺).[3] These metal ions can otherwise catalyze oxidation reactions and promote protein aggregation. By sequestering these ions, Gly-His can mitigate oxidative stress and prevent metal-induced aggregation.

  • Shielding of Hydrophobic Regions: Like L-histidine, Gly-His is thought to interact with the surface of proteins. This interaction can shield solvent-exposed hydrophobic patches, which are prone to mediating protein-protein interactions that lead to aggregation.[2][4] By masking these regions, Gly-His can increase the solubility and stability of the therapeutic protein.

  • Antioxidant Properties: The histidine component can act as an antioxidant, protecting the therapeutic protein from oxidative damage.[1]

Visualization of Stabilization Mechanisms

Glycyl-L-histidine Stabilization Mechanisms cluster_glyhis Glycyl-L-histidine cluster_protein Therapeutic Protein cluster_stress Stress Factors GlyHis Glycyl-L-histidine Protein Therapeutic Protein GlyHis->Protein Shields Hydrophobic Regions MetalIons Metal Ions (Cu²⁺, Zn²⁺) GlyHis->MetalIons Chelates pH_Fluctuation pH Fluctuation GlyHis->pH_Fluctuation Buffers HydrophobicPatch Hydrophobic Patch MetalBindingSite Metal Binding Site

Caption: Mechanisms of protein stabilization by Glycyl-L-histidine.

Quantitative Data on Protein Stabilization

While specific quantitative data for Glycyl-L-histidine is emerging, studies on the related tripeptide Glycyl-L-histidyl-L-lysine (GHK) and the amino acid L-histidine provide valuable insights into the potential stabilizing effects.

Aggregation Inhibition by a Gly-His Containing Peptide

A study on the copper-binding tripeptide Glycyl-L-histidyl-L-lysine (GHK) demonstrated its ability to prevent metal-induced aggregation of Bovine Serum Albumin (BSA), a common model protein.

Model ProteinAggregation InducerGHK Concentration (µM)Aggregation Inhibition
BSA500 µM Cu²⁺100Partial
BSA500 µM Cu²⁺500Significant
BSA500 µM Cu²⁺1000Near Complete

Data extrapolated from qualitative descriptions in literature suggesting a concentration-dependent effect.[3]

Effect of L-Histidine on Monoclonal Antibody (mAb) Stability

L-histidine is widely used in mAb formulations to inhibit aggregation and enhance stability. The following table summarizes typical findings from studies using various analytical techniques.

Analytical MethodParameter MeasuredEffect of L-HistidineReference
Size Exclusion Chromatography (SEC)Monomer LossImpedes monomer loss at elevated temperatures (40-57°C)[4]
Dynamic Light Scattering (DLS)Hydrodynamic RadiusCan influence hydrodynamic radius depending on concentration and pH[4]
Differential Scanning Calorimetry (DSC)Melting Temperature (Tm)Can increase the thermal stability (increase in Tm)[5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the stabilizing effect of Glycyl-L-histidine on a therapeutic protein of interest.

Protocol 1: Thermal Shift Assay (TSA) for Determining Melting Temperature (Tm)

This protocol outlines the use of a thermal shift assay, also known as Differential Scanning Fluorimetry (DSF), to assess the thermal stability of a protein in the presence of Glycyl-L-histidine by measuring changes in its melting temperature (Tm).

TSA_Workflow start Start prep_protein Prepare Protein Solution (e.g., 2 µM in appropriate buffer) start->prep_protein prep_glyhis Prepare Gly-His Stock Solutions (various concentrations) start->prep_glyhis prep_dye Prepare SYPRO Orange Dye (e.g., 5X final concentration) start->prep_dye mix Mix Protein, Gly-His, and Dye in 96-well PCR plate prep_protein->mix prep_glyhis->mix prep_dye->mix centrifuge Centrifuge Plate (e.g., 1000 x g for 1 min) mix->centrifuge run_qpcr Run Melt Curve Protocol in Real-Time PCR System (e.g., 25°C to 95°C) centrifuge->run_qpcr analyze Analyze Data: Plot Fluorescence vs. Temperature Determine Tm run_qpcr->analyze end End analyze->end

Caption: Workflow for the Thermal Shift Assay (TSA).

  • Purified therapeutic protein

  • Glycyl-L-histidine

  • SYPRO Orange Protein Gel Stain (e.g., 5000x stock)

  • Buffer of choice (e.g., phosphate, citrate, acetate)

  • 96-well PCR plates

  • Real-time PCR instrument with melt curve capabilities

  • Pipettes and tips

  • Protein Preparation: Prepare a working stock of the therapeutic protein at a concentration of approximately 2 µM in the desired buffer.

  • Gly-His Preparation: Prepare a series of Glycyl-L-histidine stock solutions at different concentrations (e.g., 1 mM, 10 mM, 50 mM, 100 mM) in the same buffer as the protein.

  • SYPRO Orange Dilution: Dilute the SYPRO Orange stock to a working concentration (e.g., 20X) in the assay buffer.

  • Assay Plate Setup:

    • In each well of a 96-well PCR plate, add the appropriate volume of Gly-His stock solution to achieve the desired final concentration. Include a control with buffer only.

    • Add the protein solution to each well.

    • Add the diluted SYPRO Orange dye to each well to a final concentration of 5X.

    • The final volume in each well should be consistent (e.g., 25 µL).

  • Plate Sealing and Centrifugation: Seal the plate with an optical seal and centrifuge briefly (e.g., 1000 x g for 1 minute) to mix the components and remove bubbles.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.

    • Set the instrument to collect fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melt curve.

    • Compare the Tm of the protein in the presence of different concentrations of Gly-His to the control. An increase in Tm indicates enhanced thermal stability.

Protocol 2: Size Exclusion High-Performance Liquid Chromatography (SE-HPLC) for Aggregation Analysis

This protocol describes the use of SE-HPLC to quantify the formation of soluble aggregates of a therapeutic protein and to assess the ability of Glycyl-L-histidine to prevent aggregation under stress conditions.

SEHPLC_Workflow start Start prep_samples Prepare Protein Samples with and without Gly-His start->prep_samples stress_samples Apply Stress (e.g., thermal, mechanical) prep_samples->stress_samples centrifuge Centrifuge Samples to remove insoluble aggregates stress_samples->centrifuge inject Inject Supernatant onto SE-HPLC column centrifuge->inject run_hplc Run SE-HPLC (isocratic elution) inject->run_hplc detect Detect Protein Elution (UV absorbance at 280 nm) run_hplc->detect analyze Analyze Chromatogram: Quantify monomer and aggregate peaks detect->analyze end End analyze->end

Caption: Workflow for SE-HPLC analysis of protein aggregation.

  • Purified therapeutic protein

  • Glycyl-L-histidine

  • Mobile phase buffer (e.g., sodium phosphate with NaCl)

  • HPLC system with a UV detector

  • Size exclusion column suitable for the molecular weight of the protein

  • Incubator or water bath for thermal stress

  • Vials for HPLC

  • Sample Preparation:

    • Prepare samples of the therapeutic protein at a known concentration (e.g., 1 mg/mL) in the formulation buffer.

    • Prepare parallel samples containing different concentrations of Glycyl-L-histidine.

    • Include a control sample without Gly-His.

  • Stress Application:

    • Subject the samples to a relevant stress condition to induce aggregation. For example, incubate at an elevated temperature (e.g., 50°C) for a defined period (e.g., 24 or 48 hours).

    • Keep a set of unstressed samples as a baseline.

  • Sample Clarification: After the stress period, centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet any insoluble aggregates.

  • SE-HPLC Analysis:

    • Equilibrate the SE-HPLC column with the mobile phase.

    • Inject a fixed volume of the supernatant from each sample onto the column.

    • Run the HPLC with an isocratic elution at a constant flow rate.

    • Monitor the eluate using a UV detector at 280 nm.

  • Data Analysis:

    • Identify the peaks in the chromatogram corresponding to the monomer, dimer, and higher-order aggregates based on their elution times.

    • Integrate the area under each peak.

    • Calculate the percentage of monomer and aggregates for each sample.

    • Compare the percentage of aggregates in the samples with and without Gly-His to determine its effect on preventing aggregation.

Protocol 3: Dynamic Light Scattering (DLS) for Particle Size Analysis

This protocol uses DLS to measure the hydrodynamic radius of the therapeutic protein and to detect the formation of aggregates in the presence and absence of Glycyl-L-histidine.

  • Purified therapeutic protein

  • Glycyl-L-histidine

  • Formulation buffer (filtered through a 0.22 µm filter)

  • DLS instrument

  • Low-volume cuvettes

  • Sample Preparation:

    • Prepare samples of the therapeutic protein at a suitable concentration for DLS (e.g., 0.5-1 mg/mL) in a filtered formulation buffer.

    • Prepare parallel samples containing different concentrations of Glycyl-L-histidine.

    • Ensure all solutions are free of dust and particulates by filtering or centrifugation.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the DLS measurement, collecting data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • The DLS software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution.

    • A monomodal peak with a low PDI (<0.2) indicates a homogenous sample (primarily monomer).

    • The presence of larger species (aggregates) will result in a multimodal size distribution or an increase in the average Rh and PDI.

    • Compare the size distribution and PDI of samples with and without Gly-His to assess its impact on aggregation.

Conclusion

Glycyl-L-histidine shows promise as a stabilizing excipient for therapeutic proteins due to its buffering capacity, metal-chelating properties, and ability to shield hydrophobic regions. The protocols provided herein offer a systematic approach to evaluate the efficacy of Gly-His in enhancing the stability and preventing the aggregation of a given therapeutic protein. Further studies are warranted to generate comprehensive quantitative data on the stabilizing effects of Glycyl-L-histidine across a range of therapeutic protein modalities.

References

Troubleshooting & Optimization

Technical Support Center: H-Gly-His-OH.HCl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Gly-His-OH.HCl. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this dipeptide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as Glycyl-L-Histidine Hydrochloride, is the hydrochloride salt of the dipeptide Glycyl-L-Histidine. It is composed of the amino acids glycine and histidine.

Q2: What are the primary challenges when dissolving this compound in Phosphate-Buffered Saline (PBS)?

The primary challenge with dissolving this compound, like many peptides, is achieving the desired concentration without precipitation, especially in a buffered solution like PBS.[1][2] Factors such as the peptide's amino acid composition, the pH of the PBS, and the presence of other ions can influence its solubility.[3] The histidine residue, with its imidazole side chain, can particularly influence solubility depending on the pH.

Q3: How does the pH of PBS affect the solubility of this compound?

The pH of the solution is a critical factor for peptide solubility.[3] H-Gly-His-OH is a basic peptide due to the presence of a histidine residue and the N-terminal amino group, giving it a positive overall charge at neutral pH.[4][5] Peptides are generally most soluble at a pH that is different from their isoelectric point (pI), where the net charge is maximized.[3] For basic peptides like H-Gly-His-OH, solubility is often enhanced in slightly acidic conditions.[5] Standard PBS has a pH of around 7.4, which should generally be suitable for dissolving this peptide, but issues can still arise, potentially due to interactions with phosphate ions.

Troubleshooting Guide

Issue: The this compound powder is not dissolving in PBS at the desired concentration.

Potential Causes and Solutions:

  • Concentration is too high: The desired concentration may exceed the solubility limit of the peptide in PBS under your current conditions.

  • pH of the PBS: The specific pH of your PBS preparation might not be optimal for this peptide.

  • Ionic strength: The salt concentration in the PBS could be affecting solubility.

  • Temperature: Room temperature may not be sufficient to facilitate dissolution.

  • Peptide aggregation: The peptide may be forming insoluble aggregates.[2]

Troubleshooting Steps:

  • Start with a Small Amount: Always test the solubility with a small amount of the peptide before dissolving the entire sample.[6]

  • Ensure Proper Mixing: Vortex the solution thoroughly. If cloudiness persists, sonication can be used to aid dissolution by breaking up aggregates.[6][7]

  • Adjust the pH: Since H-Gly-His-OH is a basic peptide, its solubility may be improved by slightly lowering the pH.[5] You can try dissolving the peptide in a small amount of sterile, deionized water first and then adding it to the PBS. If it still doesn't dissolve, adding a very small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to the water/peptide mixture before adding it to the PBS might help. Be cautious as this will alter the final pH of your solution.

  • Gentle Warming: Gently warm the solution to 37-40°C.[7] Avoid excessive heat, as it can degrade the peptide.

  • Use of Co-solvents: If the peptide remains insoluble in aqueous solutions, a small amount of an organic co-solvent can be used. Dimethyl sulfoxide (DMSO) is a common choice for biological applications.[8][9] First, dissolve the peptide in a minimal amount of DMSO, and then slowly add this stock solution to the PBS while vortexing. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) not to interfere with your downstream experiments.[1]

Data Presentation

Table 1: Factors Influencing the Solubility of this compound

FactorInfluence on SolubilityRecommendations
pH Solubility is generally higher at a pH away from the peptide's isoelectric point (pI). For the basic H-Gly-His-OH, a slightly acidic to neutral pH is often favorable.[3][5]Start with standard PBS (pH 7.2-7.4). If issues persist, consider dissolving in a slightly more acidic buffer or adjusting the pH carefully.
Temperature Increased temperature generally increases solubility.Gentle warming (up to 40°C) can aid dissolution.[7] Avoid high temperatures to prevent degradation.
Ionic Strength High salt concentrations can sometimes decrease peptide solubility due to the "salting out" effect.While PBS has a defined ionic strength, be mindful of adding other salts to your solution.
Peptide Concentration Each peptide has a solubility limit in a given solvent.If the peptide does not dissolve, try preparing a more dilute solution.
Co-solvents Organic solvents like DMSO can significantly increase the solubility of hydrophobic or difficult-to-dissolve peptides.[8]Use a minimal amount of co-solvent to create a concentrated stock, then dilute into your aqueous buffer. Ensure solvent compatibility with your experiment.[1][9]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in PBS

  • Bring the lyophilized this compound powder and the PBS to room temperature.

  • Calculate the required amount of peptide and PBS to achieve the desired final concentration.

  • Add the appropriate volume of PBS to the vial containing the peptide.

  • Vortex the vial for 1-2 minutes to mix.

  • Visually inspect the solution. If it is not clear, sonicate the vial in a water bath for 5-10 minutes.[6]

  • If the solution is still not clear, proceed to the troubleshooting steps.

  • Once dissolved, the solution can be sterile-filtered if necessary for cell culture applications.

Protocol 2: Dissolution of this compound in PBS using a Co-solvent (DMSO)

  • Bring the lyophilized this compound powder, DMSO, and PBS to room temperature.

  • Add a minimal amount of DMSO to the peptide vial to create a concentrated stock solution. Vortex until the peptide is fully dissolved.

  • While vortexing the PBS, slowly add the concentrated DMSO-peptide stock solution dropwise to the PBS to reach the desired final concentration.

  • Ensure the final concentration of DMSO is compatible with your experimental system (typically below 1%).[1]

  • Visually inspect the final solution for any signs of precipitation.

Visualizations

Peptide_Solubility_Workflow cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_check Solubility Check cluster_troubleshoot Troubleshooting start Start: Lyophilized This compound add_pbs Add PBS to desired concentration start->add_pbs vortex Vortex thoroughly add_pbs->vortex is_dissolved Is the peptide fully dissolved? vortex->is_dissolved sonicate Sonicate if cloudy sonicate->is_dissolved is_dissolved->sonicate No warm Gentle warming (37-40°C) is_dissolved->warm Still No end_node End: Clear Peptide Solution is_dissolved->end_node Yes warm->is_dissolved ph_adjust Adjust pH (if applicable) ph_adjust->is_dissolved cosolvent Use co-solvent (e.g., DMSO) cosolvent->is_dissolved

Caption: Experimental workflow for dissolving this compound.

References

Technical Support Center: Glycyl-L-histidine Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Glycyl-L-histidine (Gly-His) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Glycyl-L-histidine (Gly-His) degradation in aqueous solutions?

A1: The primary factors leading to the degradation of Gly-His in solution are pH, temperature, and the presence of metal ions. The peptide bond is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Elevated temperatures accelerate this hydrolysis. Furthermore, the histidine residue can interact with trace metal ions, which may catalyze oxidative degradation.

Q2: What are the common degradation products of Gly-His?

A2: The most common degradation pathway for Gly-His is the hydrolysis of the peptide bond, which results in the formation of its constituent amino acids, glycine and L-histidine. Under certain conditions, particularly in the presence of microbial contamination, the histidine component can degrade further to form trans-urocanic acid. This degradation product has a distinct UV absorbance at 280 nm, which can interfere with analytical measurements.

Q3: How can I minimize the degradation of my Gly-His stock solution?

A3: To minimize degradation, it is recommended to prepare Gly-His solutions in a suitable buffer at a slightly acidic to neutral pH (ideally around pH 6.0). Solutions should be stored at low temperatures (2-8°C for short-term storage, or frozen at -20°C or -80°C for long-term storage). To prevent metal-catalyzed oxidation, consider using high-purity water and reagents, and potentially including a chelating agent like EDTA if compatible with your experimental system.

Q4: Are there any additives that can help stabilize Gly-His in solution?

A4: Yes, certain additives can enhance the stability of Gly-His. The addition of other amino acids, such as alanine or cysteine, has been shown to inhibit the degradation of histidine to trans-urocanic acid. These amino acids can act as antioxidants or compete for catalysts involved in the degradation pathway.

Q5: My analytical results show an unexpected peak when analyzing my Gly-His containing sample. What could this be?

A5: An unexpected peak, particularly one with a strong UV absorbance around 280 nm, could be trans-urocanic acid, a known degradation product of histidine. This is more likely to occur if the solution has been stored for an extended period, at a non-optimal pH, or if there has been microbial contamination. It is advisable to confirm the identity of this peak using a technique like mass spectrometry.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of Glycyl-L-histidine solutions.

Problem Possible Cause(s) Recommended Solution(s)
Loss of Gly-His concentration over time in solution. 1. Hydrolysis of the peptide bond: This is accelerated by non-optimal pH (either too acidic or too basic) and elevated temperatures. 2. Adsorption to container surfaces: Peptides can sometimes adsorb to glass or plastic surfaces.1. Optimize pH and Temperature: Prepare solutions in a buffer with a pH between 6.0 and 7.0. Store solutions at 2-8°C for short-term use or frozen (-20°C or -80°C) for long-term storage. Avoid repeated freeze-thaw cycles. 2. Use appropriate containers: Consider using low-protein-binding microcentrifuge tubes or vials.
Appearance of an unknown peak in HPLC analysis. 1. Formation of degradation products: The most likely candidates are glycine, histidine, or trans-urocanic acid.1. Characterize the peak: Use a mass spectrometer coupled to your HPLC to identify the unknown peak. 2. Prevent further degradation: Follow the stabilization protocols outlined in this guide. Consider adding stabilizing excipients like alanine or cysteine to your formulation.
Variability in experimental results. 1. Inconsistent Gly-His concentration: This can be due to degradation or improper solution preparation. 2. Contamination of the solution: Microbial or metal ion contamination can affect the stability and activity of Gly-His.1. Prepare fresh solutions: For critical experiments, prepare Gly-His solutions fresh from a solid, high-purity source. 2. Use sterile techniques and high-purity reagents: Prepare solutions in a sterile environment using high-purity water and buffer components to minimize contamination.

Quantitative Data on Dipeptide Stability

Due to the limited availability of specific public data on the hydrolysis kinetics of Glycyl-L-histidine, the following tables present data for a representative dipeptide, Glycyl-L-alanine (Gly-Ala) , to illustrate the typical effects of pH and temperature on dipeptide stability in aqueous solutions. These values should be considered as illustrative for experimental design purposes.

Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) for the Hydrolysis of Glycyl-L-alanine at 37°C

pHk (s⁻¹)Half-life (t₁/₂) (days)
2.01.5 x 10⁻⁷~53
4.02.1 x 10⁻⁸~381
6.05.0 x 10⁻⁹~1600
8.08.0 x 10⁻⁸~100
10.01.2 x 10⁻⁷~67

Note: Data is hypothetical and based on general trends for dipeptide hydrolysis. The stability is generally highest in the slightly acidic to neutral pH range.

Table 2: Effect of Temperature on the Half-life (t₁/₂) of Glycyl-L-alanine Hydrolysis at pH 7.0

Temperature (°C)Half-life (t₁/₂) (days)
4~4500
25~900
37~350
50~120

Note: Data is hypothetical and illustrates the significant impact of temperature on the rate of degradation.

Experimental Protocols

Protocol 1: Assessment of Glycyl-L-histidine Stability by HPLC

This protocol outlines a method to monitor the degradation of Gly-His over time.

1. Materials:

  • Glycyl-L-histidine
  • High-purity water (HPLC grade)
  • Buffer components (e.g., sodium phosphate, sodium acetate)
  • pH meter
  • HPLC system with a UV detector
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile phase B: 0.1% TFA in acetonitrile
  • Low-protein-binding vials

2. Procedure:

  • Prepare a stock solution of Gly-His (e.g., 10 mg/mL) in the desired buffer.
  • Divide the stock solution into aliquots in low-protein-binding vials.
  • Store the aliquots under different conditions to be tested (e.g., different temperatures, pH values).
  • At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove an aliquot from each condition.
  • Dilute the sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
  • Analyze the samples by HPLC using the following parameters (can be optimized):
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 214 nm (for the peptide bond) and 280 nm (to monitor for trans-urocanic acid)
  • Gradient: 0-100% Mobile Phase B over 20 minutes
  • Quantify the peak area of Gly-His at each time point.
  • Plot the percentage of remaining Gly-His against time to determine the degradation rate.

Visualizations

degradation_pathway Gly_His Glycyl-L-histidine Hydrolysis Hydrolysis (pH, Temperature) Gly_His->Hydrolysis Gly Glycine Hydrolysis->Gly His L-Histidine Hydrolysis->His Degradation Further Degradation (e.g., microbial contamination) Urocanic_Acid trans-Urocanic Acid Degradation->Urocanic_Acid His->Degradation experimental_workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Prep_Solution Prepare Gly-His Solution in desired buffer Aliquoting Aliquot into low-binding vials Prep_Solution->Aliquoting Storage Store at defined conditions (pH, Temp) Aliquoting->Storage Sampling Sample at various time points Storage->Sampling HPLC HPLC Analysis (C18 column) Sampling->HPLC Data_Analysis Quantify Peak Area & Determine Degradation Rate HPLC->Data_Analysis stabilization_logic Start Gly-His Solution Stability Goal Hydrolysis Minimize Hydrolysis Start->Hydrolysis Oxidation Prevent Oxidation Start->Oxidation Control_pH Control pH (6.0-7.0) Hydrolysis->Control_pH Control_Temp Control Temperature (Refrigerate/Freeze) Hydrolysis->Control_Temp Chelators Use Chelating Agents (e.g., EDTA) Oxidation->Chelators Antioxidants Add Antioxidants/ Stabilizers (e.g., Alanine) Oxidation->Antioxidants

Technical Support Center: Optimizing H-Gly-His-OH.HCl Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize H-Gly-His-OH.HCl concentration for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in cell viability assays?

A1: Based on studies of similar dipeptides, a broad starting range to consider is 0.5 mg/mL to 6 mg/mL.[1] However, the optimal concentration is highly dependent on the specific cell line. Therefore, conducting a dose-response experiment is crucial to determine the appropriate range for your research.

Q2: What is the importance of the hydrochloride (HCl) in this compound for cell culture experiments?

A2: The hydrochloride salt increases the solubility and stability of the dipeptide in aqueous solutions. However, it's important to note that dissolving this compound in cell culture media can lower the pH. Monitoring and adjusting the pH of the final medium to a physiological range (typically 7.2-7.4) is critical to prevent pH-induced cell stress or death.[2]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in water.[3] To prepare a stock solution, dissolve the powder in a sterile, high-purity solvent such as water or Dulbecco's Phosphate-Buffered Saline (DPBS). To prevent contamination, the stock solution should be sterilized by filtration through a 0.22 µm filter.

Q4: What incubation times are typically used when assessing the effect of this compound on cell viability?

A4: A study on murine fibroblasts assessed cytotoxicity at 24, 48, and 72-hour intervals.[1] It is advisable to perform a time-course experiment to identify the optimal incubation period for your specific cell line and experimental objectives.

Q5: Are there any known signaling pathways affected by H-Gly-His-OH?

A5: The precise signaling pathways modulated by H-Gly-His-OH are not well-documented in the provided search results. As a dipeptide, it may be involved in various cellular processes, but further investigation is needed to identify specific pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cell Death Across All Concentrations The pH of the culture medium may be too acidic due to the HCl salt.After adding this compound, measure and adjust the pH of the medium to a physiological range.
The tested concentration range may be too high for the specific cell line.Perform a dose-response study with a lower concentration range (e.g., starting from µg/mL).
The stock solution may be contaminated.Prepare a fresh, sterile stock solution and re-run the experiment.
No Observable Effect on Cell Viability The concentration range may be too low to elicit a response.Test a higher range of concentrations.
The incubation period may be too short.Extend the incubation time (e.g., test at 48 and 72 hours).
The cell line may be resistant to the effects of the dipeptide.Use a different, more sensitive cell line or include a positive control to validate the assay.
Inconsistent Results Between Experiments There may be variability in the number of cells seeded per well.Ensure a consistent cell seeding density across all wells and experiments.
There may be inaccuracies in the preparation of this compound dilutions.Prepare fresh dilutions for each experiment and verify all calculations.
"Edge effects" in the multi-well plate may be skewing the results.Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with a sterile medium or PBS.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from established methods for assessing cytotoxicity.[1][4][5][6]

  • Cell Seeding:

    • Harvest and resuspend cells in a complete culture medium.

    • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium, ensuring the final pH is adjusted.

    • Replace the existing medium with the medium containing the various concentrations of this compound. Include a negative control with the medium only.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

Data Presentation

Table 1: Effect of Gly-His Films on L929 Murine Fibroblast Viability
Concentration (mg/mL)Incubation Time (hours)Cell Viability (%)
0.524, 48, 72Not significantly different from control
124, 48, 72Not significantly different from control
224, 48, 72Not significantly different from control
424, 48, 72Not significantly different from control
624, 48, 72Not significantly different from control
This table is based on a qualitative description from a study on Gly-His films, which stated that the dipeptide without silver nanoparticles did not significantly lower L929 cell viability at the tested concentrations and time points.[1]

Visualizations

experimental_workflow cluster_setup Setup cluster_main_experiment Experiment cluster_measurement Measurement cluster_final_analysis Analysis start Start cell_prep Prepare Cell Suspension start->cell_prep plate_cells Plate Cells in 96-well Plate cell_prep->plate_cells treat_cells Treat Cells with Compound plate_cells->treat_cells compound_prep Prepare this compound Dilutions compound_prep->treat_cells incubation Incubate (24, 48, or 72h) treat_cells->incubation mtt_addition Add MTT Reagent incubation->mtt_addition mtt_incubation Incubate (4h) mtt_addition->mtt_incubation solubilize Add Solubilization Solution mtt_incubation->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance analyze_data Calculate % Cell Viability read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing cell viability with an MTT assay.

troubleshooting_flowchart cluster_high_mortality High Cell Mortality cluster_no_response No Cellular Response cluster_inconsistent_data Inconsistent Data start Start Troubleshooting check_ph Check Medium pH start->check_ph increase_concentration Increase Concentration start->increase_concentration standardize_seeding Standardize Cell Seeding start->standardize_seeding check_concentration Review Concentration Range check_ph->check_concentration solution1 solution1 check_ph->solution1 Adjust pH check_contamination Check for Contamination check_concentration->check_contamination solution2 solution2 check_concentration->solution2 Lower Concentration solution3 solution3 check_contamination->solution3 Use Fresh Stock extend_incubation Extend Incubation Time increase_concentration->extend_incubation solution4 solution4 increase_concentration->solution4 Test Higher Range validate_assay Validate Assay with Positive Control extend_incubation->validate_assay solution5 solution5 extend_incubation->solution5 Increase Time Points solution6 solution6 validate_assay->solution6 Use Control Compound verify_dilutions Verify Dilutions standardize_seeding->verify_dilutions solution7 solution7 standardize_seeding->solution7 Consistent Seeding mitigate_edge_effects Mitigate Edge Effects verify_dilutions->mitigate_edge_effects solution8 solution8 verify_dilutions->solution8 Prepare Fresh solution9 solution9 mitigate_edge_effects->solution9 Avoid Outer Wells

Caption: A troubleshooting guide for common experimental issues.

References

H-Gly-His-OH.HCl stability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Gly-His-OH.HCl (Glycyl-Histidine Hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this dipeptide under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound, focusing on unexpected degradation or variability in experimental results.

Problem Potential Cause Recommended Solution
Loss of parent peptide peak intensity in HPLC analysis. Hydrolysis of the peptide bond. This is the primary degradation pathway for peptides in aqueous solutions and is accelerated by elevated temperatures and extreme pH values.- Maintain solutions at a neutral or slightly acidic pH if possible. - Store stock solutions and samples at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. - Prepare fresh solutions before use whenever possible.
Oxidative degradation. The histidine residue is susceptible to oxidation, especially in the presence of trace metals or oxidizing agents.- Use high-purity water and reagents to minimize metal ion contamination. - Consider degassing solutions to remove dissolved oxygen. - If oxidative stress is part of the experimental design, be aware that the imidazole ring of histidine is a likely site of modification.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products. Hydrolysis will lead to the formation of Glycine and Histidine. Other modifications can occur under specific stress conditions.- Perform forced degradation studies (see Experimental Protocols) to identify the retention times of potential degradation products. - Use a stability-indicating HPLC method capable of resolving the parent peptide from its degradants.
Inconsistent results between experimental replicates. Inconsistent sample handling and storage. Variations in temperature, pH, or exposure to light can lead to different rates of degradation.- Standardize all sample preparation, handling, and storage procedures. - Ensure uniform temperature and pH across all samples and replicates. - Protect samples from light, especially during long-term storage or incubation.
Contamination of solutions. Bacterial or enzymatic contamination can lead to rapid degradation of the peptide.- Use sterile filtration for all aqueous solutions. - Work in a clean environment to minimize microbial contamination. - Consider the use of protease inhibitors if enzymatic degradation is suspected, although this may interfere with some experimental designs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature . Like most peptides, it is susceptible to hydrolysis of the amide bond, a reaction that is significantly accelerated at both acidic and alkaline pH, as well as at elevated temperatures. The imidazole side chain of the histidine residue also makes the dipeptide sensitive to pH-dependent interactions and potential oxidation.

Q2: What is the expected degradation pathway for this compound?

A2: The principal degradation pathway is the hydrolysis of the peptide bond linking the glycine and histidine residues. This results in the formation of the individual amino acids, Glycine and Histidine. Under oxidative stress, the histidine residue can be a target for modification.

Q3: At what pH is this compound most stable?

A3: While specific quantitative data for this compound is not extensively published, peptides are generally most stable in the slightly acidic to neutral pH range (pH 4-6). Extreme acidic or alkaline conditions should be avoided to minimize hydrolysis.

Q4: How should I store stock solutions of this compound?

A4: For short-term storage (days), stock solutions should be kept at 2-8 °C. For long-term storage (weeks to months), it is recommended to aliquot the stock solution into single-use volumes and store them at -20 °C or below to prevent repeated freeze-thaw cycles, which can also contribute to degradation.

Q5: What analytical method is best for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique. This method should be capable of separating the intact this compound from its potential degradation products (glycine and histidine) and any other impurities. A reversed-phase column with UV detection is commonly used for this purpose.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N Hydrochloric Acid (HCl). Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N Sodium Hydroxide (NaOH). Incubate at 60 °C for 24 hours. Note: Based on available data for similar molecules, significant degradation may not be observed under these specific basic conditions within 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% Hydrogen Peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light. Significant degradation is expected under these conditions.

  • Thermal Degradation: Incubate an aliquot of the stock solution (in water) at 60 °C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp) for a defined period.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation of this compound under each condition.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for an HPLC method to separate and quantify this compound and its primary degradation products. Method optimization may be required based on the specific HPLC system and column used.

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-10 min: 5% B 10-25 min: 5-50% B 25-30 min: 50% B 30-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 20 µL

System Suitability:

  • Inject a standard solution of this compound, Glycine, and Histidine to confirm the resolution between the three components.

  • The method should demonstrate adequate peak shape and retention time reproducibility.

Visualizations

Degradation_Pathway cluster_stress Stress Conditions This compound This compound Glycine Glycine This compound->Glycine Hydrolysis Histidine Histidine This compound->Histidine Hydrolysis Acid Acid Acid->this compound Base Base Base->this compound Heat Heat Heat->this compound Oxidation Oxidation Oxidation->this compound Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation Stock_Solution Prepare this compound Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, Oxidation, Light) Stock_Solution->Stress_Conditions Sampling Collect Samples at Time Points Stress_Conditions->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Sampling->HPLC_Analysis Chromatograms Compare Chromatograms HPLC_Analysis->Chromatograms Quantification Identify & Quantify Degradants Chromatograms->Quantification Degradation_Calculation Calculate % Degradation Quantification->Degradation_Calculation

Technical Support Center: Solid-Phase Synthesis of Gly-His

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of Glycyl-Histidine (Gly-His). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve synthesis yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary reasons for low yield in the solid-phase synthesis of Gly-His?

Low yields in Gly-His synthesis can stem from several factors throughout the SPPS workflow. The most common issues include incomplete coupling of the Fmoc-His(Trt)-OH, side reactions involving the histidine residue, and premature chain loss during synthesis. Histidine is recognized as one of the more challenging amino acids for coupling reactions.[1] Specifically, racemization of histidine during activation and coupling is a significant problem that can lead to impurities that are difficult to separate from the final product, thus reducing the isolated yield of the desired stereoisomer.[2][3] Another common issue is the formation of diketopiperazine, a cyclic dipeptide, which results in the cleavage of the desired Gly-His sequence from the resin.

Q2: I'm observing a significant impurity with the same mass as my product in my HPLC analysis. What is the likely cause?

An impurity with the same mass as your target peptide is most likely the D-His isomer of your Gly-His dipeptide. Histidine is highly susceptible to racemization (epimerization) at its α-carbon during the carboxyl group activation step of the coupling process.[4] This side reaction is attributed to the electron-rich imidazole side chain, which can facilitate the removal of the alpha-proton, leading to a loss of stereochemical integrity.[4] This racemized impurity is often difficult to remove via standard chromatographic purification, making prevention critical.[2][3]

Q3: How can I minimize histidine racemization during the coupling step?

Minimizing racemization is crucial for a successful synthesis. The conditions under which the Fmoc-His(Trt)-OH carboxylate is activated before coupling are critical.[2] Intensive pre-activation can significantly increase the rate of this side reaction.[2]

Key strategies to suppress racemization include:

  • Choice of Coupling Reagent: Employ coupling reagents known for low racemization potential. Phosphonium-based reagents like DEPBT are particularly effective for coupling Fmoc-His(Trt)-OH with remarkable resistance to racemization.[5] Carbodiimide-based activation with additives like HOBt or Oxyma under acidic conditions can also be sufficient to maintain stereochemistry.[6]

  • Activation Method: Avoid prolonged pre-activation times.[2] While in situ activation can reduce racemization, it may promote other side reactions like Nα-endcapping by the coupling reagent (e.g., DIC), so a balance must be found.[2]

  • Base Selection: When using uronium or phosphonium reagents that require a base, use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like N,N-Diisopropylethylamine (DIPEA).[5]

Q4: I suspect incomplete coupling of the Fmoc-His(Trt)-OH. How can I improve coupling efficiency?

Incomplete coupling leads to deletion sequences (in this case, just Gly on the resin) and significantly lowers the final yield. Several factors can contribute to this, including steric hindrance and peptide aggregation on the solid support.

Methods to improve coupling efficiency include:

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance reaction kinetics and drive the coupling to completion.[7]

  • Double Coupling: Perform the coupling step twice. After the first coupling and a wash step, re-expose the resin to a fresh solution of activated amino acid and coupling reagents. This is a reliable method to reduce deletion sequences and improve yield.[7]

  • Longer Coupling Times: Extending the reaction time can help overcome slow coupling kinetics, especially for sterically hindered residues.

  • Monitoring the Reaction: Use a qualitative test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines on the resin after coupling.[8] A positive test indicates incomplete coupling, and a recoupling step should be performed.[1]

Q5: My peptide seems to be cleaving from the resin during the synthesis after the second amino acid is coupled. What is happening and how can I prevent it?

This is a classic case of diketopiperazine (DKP) formation. After the Fmoc group is removed from the N-terminal Glycine, the free amine can attack the ester linkage of the Histidine to the resin, forming a stable six-membered ring (DKP) and cleaving the dipeptide from the solid support. This is particularly common when Proline or Glycine are the second amino acid in the sequence.

To mitigate DKP formation:

  • Use a 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly sterically hindered, which protects the ester linkage from intramolecular attack.

  • Couple the Third Amino Acid Immediately: If synthesizing a longer peptide, couple the third amino acid as quickly as possible after the Fmoc deprotection of Glycine to reduce the time the free N-terminal amine is available to initiate DKP formation.

  • Use Fmoc-Dipeptide Building Blocks: Couple a pre-formed Fmoc-Gly-His-OH dipeptide to the resin instead of adding the amino acids sequentially.

Q6: What is the recommended cleavage cocktail for releasing Gly-His from the resin while removing the side-chain protecting groups?

The final cleavage and deprotection step is typically performed using Trifluoroacetic acid (TFA). During this process, reactive cationic species are generated from the protecting groups (like the Trityl group from His) which can cause side reactions. To prevent this, nucleophilic scavengers are added to the TFA.

For a peptide containing His(Trt), a standard and effective cleavage cocktail is TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5) . TIPS is a crucial scavenger for the released trityl cations.[9]

Data & Protocols

Data Presentation

Table 1: Comparison of Coupling Reagents for Fmoc-His(Trt)-OH

Coupling Reagent ClassExamplesRacemization PotentialNotes
Phosphonium DEPBT, PyBOP®Low DEPBT is highly recommended for its resistance to racemization with Fmoc-His(Trt)-OH.[5]
Carbodiimides DIC, EDCModerate Often used with additives like HOBt or Oxyma to suppress racemization.[6] Risk of Nα-endcapping side reaction.[2]
Uronium/Aminium HBTU, HATU, HCTUHigh Racemization risk increases with base-mediated activation and elevated temperatures (e.g., microwave).[6]

Table 2: Recommended Cleavage Cocktails for Peptides Containing Histidine

Reagent CocktailCompositionTarget ResiduesDuration
Standard TFA / Water / TIPS (95:2.5:2.5)Peptides with Arg(Pbf), His(Trt) , Cys(Trt), Trp(Boc)1.5 - 2 hours
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)Complex peptides, especially with Arg(Pmc/Mtr) or Cys(Acm)2 - 4 hours

Data compiled from literature.[10]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-His(Trt)-OH using DIC/Oxyma

  • Resin Preparation: Start with pre-swollen Gly-loaded resin (e.g., Wang or 2-CTC resin) in a reaction vessel. Ensure the Fmoc protecting group from Glycine has been removed using 20% piperidine in DMF and the resin has been thoroughly washed.

  • Activation Solution: In a separate vial, dissolve Fmoc-His(Trt)-OH (3 eq.), Oxyma (3 eq.) in DMF.

  • Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the activation solution and immediately add the entire mixture to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, wash the resin and repeat the coupling step (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Cleavage and Deprotection

  • Resin Preparation: After the final coupling, wash the peptidyl-resin with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5 v/v/v) in a fume hood. Use appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2 hours. The solution may turn yellow or orange if Trityl groups are present.[9]

  • Peptide Precipitation: Filter the TFA solution away from the resin beads into a cold centrifuge tube containing peroxide-free diethyl ether.[10] A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for analysis (e.g., HPLC, MS) and purification.

Visualizations

SPPS_Workflow_Gly_His cluster_resin_prep 1. Resin Preparation cluster_cycle 2. Synthesis Cycle cluster_final 3. Cleavage & Isolation start Start with Glycine-loaded Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 couple Couple Fmoc-His(Trt)-OH (e.g., DIC/Oxyma) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 cleave Cleave & Deprotect (TFA/TIPS/H2O) wash2->cleave precipitate Precipitate in Cold Ether cleave->precipitate purify Purify & Analyze (HPLC/MS) precipitate->purify finish Pure Gly-His Peptide purify->finish

Caption: General workflow for the solid-phase synthesis of the Gly-His dipeptide.

Troubleshooting_Tree start Low Yield or Purity in Gly-His Synthesis mass_check Impurity observed at product mass? start->mass_check Check Impurities deletion_check Impurity observed at Gly-resin mass? mass_check->deletion_check No racemization Problem: Histidine Racemization mass_check->racemization Yes no_product Very low or no product observed? deletion_check->no_product No incomplete_coupling Problem: Incomplete Coupling deletion_check->incomplete_coupling Yes dkp Problem: Diketopiperazine (DKP) Formation no_product->dkp Yes sol_racemization Solution: • Use DEPBT or DIC/Oxyma • Avoid long pre-activation • Use weaker base (NMM) racemization->sol_racemization sol_coupling Solution: • Double couple His residue • Increase reagent concentration • Monitor with Kaiser test incomplete_coupling->sol_coupling sol_dkp Solution: • Use 2-CTC resin • Couple next AA quickly • Use dipeptide building block dkp->sol_dkp

Caption: Troubleshooting decision tree for low yield in Gly-His SPPS.

References

Avoiding interference of H-Gly-His-OH.HCl in assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: H-Gly-His-OH.HCl

Welcome to the technical support center for this compound (Glycyl-L-Histidine Hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential assay interferences caused by this dipeptide.

The unique properties of the histidine residue in this compound, particularly its imidazole ring, can be a source of interference in various biochemical and analytical assays.[1] This guide provides answers to frequently asked questions and detailed troubleshooting protocols to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What properties of this compound cause it to interfere with assays?

A1: Interference primarily stems from the chemical properties of the histidine imidazole ring.[1] The main causes are:

  • Metal Ion Chelation: The imidazole ring readily binds to and chelates divalent and trivalent metal ions, such as copper (Cu²⁺), nickel (Ni²⁺), and zinc (Zn²⁺).[1][2] This can inhibit metalloenzymes or interfere with assays that rely on metal ions.

  • UV Absorbance: Like other imidazole-containing compounds, this compound absorbs light in the UV spectrum, which can interfere with protein quantification at 280 nm.

  • pH Buffering: The imidazole ring has a pKa near physiological pH, allowing it to act as a buffer. This can alter the pH of an assay reaction and affect results.

  • Antioxidant Activity: The histidine residue can scavenge reactive oxygen species (ROS), which may interfere with assays measuring oxidative stress.

Q2: Which protein quantification assays are recommended when this compound is present?

A2: The Bradford protein assay is the recommended method. It is more tolerant of interfering substances like chelating agents.[3] Assays to avoid include:

  • Lowry and Biuret Assays: These methods are based on the reduction of copper ions, which is directly inhibited by the metal-chelating properties of the histidine residue.

  • UV Absorbance at 280 nm (A280): The imidazole ring's intrinsic UV absorbance leads to an overestimation of protein concentration.

Q3: Can this compound inhibit my enzyme?

A3: Yes, if your enzyme is a metalloprotein that requires a metal ion cofactor for its activity. This compound can chelate this essential metal ion, leading to a decrease in or complete loss of enzyme activity.[2][4]

Q4: How can I remove this compound from my sample before running a sensitive assay?

A4: Several standard laboratory techniques can effectively remove the dipeptide from a protein sample.[5][6] These include:

  • Dialysis: Effective for separating proteins from small molecules based on molecular weight cutoff.[6][7]

  • Size-Exclusion Desalting Columns: A rapid method for buffer exchange and removal of small molecules.[6][7]

  • Ultrafiltration (with Centrifugal Concentrators): Allows for concentration of the protein sample while removing small molecules like this compound through a semi-permeable membrane.[6][8]

Troubleshooting Guides

Problem 1: Inaccurate Protein Concentration Measurements

Symptom: You observe unexpectedly high or inconsistent protein concentration readings.

Potential Cause: The histidine residue in this compound is interfering with your chosen protein assay.

Troubleshooting Workflow:

G start Inaccurate Protein Concentration Reading assay_check Which assay was used? start->assay_check a280 A280 Absorbance assay_check->a280 A280 lowry Lowry / Biuret assay_check->lowry Lowry/Biuret bradford Bradford assay_check->bradford Bradford cause_a280 Cause: Imidazole UV absorbance interference. a280->cause_a280 cause_lowry Cause: Histidine chelates copper ions. lowry->cause_lowry control_check Was a blank control with This compound used? bradford->control_check solution_switch Solution: Switch to Bradford Assay. cause_a280->solution_switch cause_lowry->solution_switch solution_control Solution: Prepare standards and blank in the same buffer as the sample. control_check->solution_control No solution_remove Alternative: Remove peptide via dialysis or desalting column before assay. control_check->solution_remove Yes solution_switch->solution_remove

Caption: Troubleshooting workflow for protein quantification.

Data Summary: Assay Compatibility

The following table summarizes the compatibility of common protein assays with this compound.

Assay MethodPrincipleCompatibility with this compoundReason for Interference
Bradford Coomassie dye binding to protein.[9]High (Recommended) Minimal interference from chelating agents.[3]
BCA / Lowry Copper (Cu²⁺) reduction by protein.Very Low (Avoid) Histidine chelates copper, inhibiting the reaction.
UV Absorbance (A280) Intrinsic absorbance of aromatic amino acids.Very Low (Avoid) Imidazole ring absorbs at 280 nm, causing false positives.
Problem 2: Unexpected Inhibition of Enzyme Activity

Symptom: The activity of your enzyme is significantly lower than expected in the presence of this compound.

Potential Cause: If the enzyme requires a metal cofactor, the dipeptide may be chelating the metal, rendering the enzyme inactive.[4]

Mechanism of Interference: Metal Chelation

G cluster_activation Normal Enzyme Activation cluster_inhibition Inhibition by this compound Enzyme_I Apoenzyme (Inactive) Enzyme_A Holoenzyme (Active) Enzyme_I->Enzyme_A + Metal Metal Ion (Cofactor) Complex Chelated Complex (Inactive) Peptide H-Gly-His-OH Peptide->Complex + Metal2 Metal Ion (Cofactor)

Caption: H-Gly-His-OH chelates metal cofactors, preventing enzyme activation.

Experimental Protocols

Protocol 1: Bradford Protein Assay in the Presence of this compound

This protocol is adapted for samples containing this compound to ensure accuracy.

Materials:

  • Bradford Reagent (e.g., Coomassie Brilliant Blue G-250)[9]

  • Protein standard (e.g., Bovine Serum Albumin, BSA) at 2 mg/mL

  • Sample Buffer (the same buffer your protein and this compound are in)

  • Unknown protein sample(s) containing this compound

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare Standards: Prepare a series of protein standards (e.g., 0, 100, 250, 500, 750, 1000 µg/mL) by diluting the BSA stock in the Sample Buffer . The "0" standard will serve as your blank. It is critical that the standards contain the same concentration of this compound as your unknown samples.[10][11]

  • Prepare Samples: Dilute your unknown protein samples with Sample Buffer to fall within the linear range of the standard curve.

  • Assay Reaction (Microplate Method):

    • Pipette 5 µL of each standard and unknown sample into separate wells of a microplate.[10]

    • Add 250 µL of Bradford Reagent to each well.[10]

    • Mix on a plate shaker for 30 seconds.

  • Incubation: Incubate at room temperature for at least 10 minutes.[10]

  • Measurement: Measure the absorbance at 595 nm.[10]

  • Calculation: Subtract the absorbance of the blank from all readings. Plot the standard curve (Absorbance vs. Concentration) and determine the concentration of your unknown samples.

Protocol 2: Removal of this compound using a Desalting Column

This protocol is for removing the dipeptide from your protein sample prior to a sensitive downstream application.

Materials:

  • Pre-packed desalting column (e.g., Sephadex G-25)

  • Elution Buffer (the desired final buffer for your protein)

  • Protein sample containing this compound

  • Collection tubes

Procedure:

  • Column Equilibration: Remove the column's storage buffer and equilibrate the column by washing it with 3-5 column volumes of Elution Buffer.

  • Sample Application: Load your protein sample onto the column. Ensure the sample volume does not exceed the manufacturer's recommendation (typically ~30% of the column bed volume for optimal separation).

  • Elution: Add Elution Buffer to the column to begin fractionation. The larger protein molecules will elute first, while the smaller this compound molecules are retained longer in the porous beads.

  • Fraction Collection: Collect fractions as the buffer passes through the column. The protein will typically elute in the void volume (the first major peak).

  • Verification: Confirm which fractions contain your protein using a quick Bradford spot test or by measuring A280 (the interference is now removed). Pool the protein-containing fractions. Your protein is now in the desired Elution Buffer, free of this compound.

References

Long-term storage and handling of H-Gly-His-OH.HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of H-Gly-His-OH.HCl (Glycyl-L-histidine hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for lyophilized this compound?

A1: For optimal long-term stability, lyophilized this compound should be stored at -15°C to -20°C in a tightly sealed container, protected from light and moisture.[1]

Q2: How should I handle this compound powder in the laboratory?

A2: this compound is corrosive and can cause severe skin burns and eye damage.[2] Always handle the powder in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Avoid inhaling the powder by using a fume hood or a ventilated balance enclosure.

Q3: What is the shelf life of this compound in solution after reconstitution?

A3: The stability of reconstituted this compound depends on the storage temperature. For short-term storage, solutions can be kept at 4°C for up to a week. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles as this can lead to degradation of the peptide.

Q4: In which solvents can I dissolve this compound?

A4: this compound is soluble in water.[3] For cell culture applications, sterile water or a suitable sterile buffer is recommended. If you encounter solubility issues, you may use a small amount of an organic solvent like DMSO to initially dissolve the peptide, followed by dilution with the aqueous buffer.

Troubleshooting Guide

Problem Possible Cause Solution
Difficulty Dissolving Lyophilized Powder The peptide has low solubility in the chosen solvent at the desired concentration. The pH of the solution may be close to the isoelectric point (pI) of the peptide, minimizing its solubility.- Try dissolving the peptide in a small amount of a different solvent first, such as DMSO, and then slowly adding your aqueous buffer while vortexing. - Adjust the pH of the buffer. Since this compound is a salt of a dipeptide, the pH of the solution will be acidic. Adjusting the pH away from the pI will increase solubility. - Gentle warming (to 37°C) and sonication can also aid in dissolution.
Precipitation Observed After Reconstitution and Storage The peptide concentration is too high for the chosen solvent and storage temperature. The buffer composition is not optimal for maintaining solubility.- Dilute the peptide solution to a lower concentration. - Store the solution at a different temperature (e.g., if stored at 4°C, try freezing at -20°C or -80°C). - Re-dissolve the peptide in a different buffer system. The presence of salts in buffers like PBS can sometimes decrease peptide solubility.
Unexpected pH Shift in Cell Culture Media The addition of the acidic this compound solution has altered the pH of the media outside the optimal range for cell growth.- Measure the pH of the cell culture media after adding the this compound solution. - Adjust the pH of the media back to the optimal range using sterile NaOH or HCl. - Consider using a more strongly buffered cell culture medium if you are adding a high concentration of the peptide solution.
Loss of Biological Activity in Experiments The peptide has degraded due to improper storage, handling, or experimental conditions. The peptide may have been subjected to multiple freeze-thaw cycles.- Ensure the peptide solution is stored correctly and has not been subjected to repeated freezing and thawing. - Prepare fresh solutions for each experiment. - Check the stability of the peptide under your specific experimental conditions (e.g., temperature, pH, presence of other reagents).

Quantitative Data

Table 1: Solubility of this compound

SolventSolubilityReference
Water50 mg/mL[3]
Water100 mg/mL (hot)
DMSOInsoluble[4]
EthanolInsoluble[4]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Materials:

  • Vial of lyophilized this compound

  • Sterile, high-purity water or desired buffer (e.g., PBS)

  • Sterile, appropriately sized pipette tips

  • Vortex mixer

  • Sterile, conical tubes for aliquoting

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of solvent needed to achieve the desired stock solution concentration.

  • Carefully open the vial and add the calculated volume of sterile water or buffer.

  • Close the vial and gently vortex until the powder is completely dissolved. Avoid vigorous shaking to prevent potential peptide degradation.

  • If the desired final concentration is high, gentle warming to 37°C or brief sonication may be necessary.

  • Once dissolved, aliquot the stock solution into single-use sterile tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Metal Chelating Activity Assay

This protocol is adapted for determining the copper chelating ability of this compound.

Materials:

  • This compound stock solution

  • Copper (II) sulfate (CuSO₄) solution

  • Pyrocatechol violet (PV) indicator

  • Sodium acetate buffer (pH 6.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in sodium acetate buffer.

  • In a 96-well plate, add the following to each well:

    • Sample wells: A specific volume of each this compound dilution.

    • Control well: The same volume of sodium acetate buffer.

  • Add the CuSO₄ solution to all wells.

  • Add the pyrocatechol violet (PV) indicator solution to all wells.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 632 nm using a microplate reader.

  • The chelating activity is calculated as: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Visualizations

Gly_His_Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Oxidative_Damage Cellular Oxidative Damage ROS->Oxidative_Damage Causes Fe2 Fe²⁺ (Ferrous Iron) H2O2 H₂O₂ Cu2 Cu²⁺ (Copper) Cu2->H2O2 Fenton-like Reaction Gly_His_Cu_Complex Gly-His-Cu²⁺ Complex OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Generates OH_radical->Oxidative_Damage Causes Gly_His H-Gly-His-OH Gly_His->Cu2 Chelates Gly_His_Cu_Complex->OH_radical Inhibits formation of Reduced_Damage Reduced Oxidative Damage Gly_His_Cu_Complex->Reduced_Damage Leads to

Caption: Antioxidant mechanism of H-Gly-His-OH via copper chelation.

experimental_workflow start Start: Lyophilized This compound reconstitute Reconstitute in Sterile Buffer start->reconstitute prepare_dilutions Prepare Serial Dilutions reconstitute->prepare_dilutions assay_setup Set up 96-well plate: - Samples - Controls prepare_dilutions->assay_setup add_reagents Add CuSO₄ and Pyrocatechol Violet assay_setup->add_reagents incubate Incubate at Room Temperature add_reagents->incubate measure Measure Absorbance at 632 nm incubate->measure calculate Calculate Chelating Activity (%) measure->calculate end End: Results calculate->end

Caption: Workflow for the Metal Chelating Activity Assay.

References

Technical Support Center: Glycyl-L-Histidine Contamination in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting glycyl-L-histidine (Gly-His) contamination during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is Glycyl-L-Histidine (Gly-His) contamination and why is it a concern in peptide synthesis?

A1: Glycyl-L-histidine contamination refers to the presence of the dipeptide Gly-His as an impurity in the final synthetic peptide product. This impurity typically arises from the formation of a stable cyclic intermediate, a 2,5-diketopiperazine (DKP), during the synthesis process. This side reaction leads to the truncation of the desired peptide sequence and introduces a new chemical entity, which can complicate purification, reduce the overall yield, and potentially impact the biological activity or immunogenicity of the final peptide. Regulatory agencies require strict control over such peptide-related impurities.[1][2][3]

Q2: What is the primary mechanism leading to the formation of Gly-His diketopiperazine?

A2: The primary mechanism is an intramolecular cyclization reaction. After the dipeptide Gly-His has been assembled on the solid support, the deprotected N-terminal amino group of glycine can attack the carbonyl group of the ester linkage anchoring the histidine to the resin. This is particularly prevalent during the Fmoc-deprotection step of the third amino acid in the sequence, where the basic conditions (e.g., piperidine) facilitate this nucleophilic attack. The Gly-His sequence is susceptible because glycine has no steric hindrance, and the histidine side chain can also play a role.[4][5]

Q3: Which sequences are most prone to diketopiperazine formation?

A3: Sequences with a small amino acid, such as glycine, at the N-terminus of the dipeptide, followed by an amino acid that can readily adopt a cis-amide bond conformation, like proline, are particularly susceptible.[4][6] While proline is the most cited culprit, other amino acids, including histidine, can also participate in this side reaction. The lack of steric hindrance from the glycine residue makes the N-terminal amine highly accessible for the intramolecular attack.

Q4: How does the choice of solid-phase resin influence Gly-His contamination?

A4: The type of linker used to attach the C-terminal amino acid (in this case, histidine) to the resin is a critical factor. Resins with more acid-labile linkers, such as 2-chlorotrityl chloride (2-CTC) resin, are generally preferred over more standard Wang or Merrifield resins when synthesizing sequences prone to DKP formation. The steric bulk of the 2-CTC linker can help to suppress the intramolecular cyclization.

Q5: Can the choice of protecting group for the histidine side chain affect the formation of Gly-His diketopiperazine?

A5: Yes, the protecting group on the imidazole side chain of histidine can influence the rate of DKP formation. Bulky protecting groups like trityl (Trt) can sterically hinder the approach of the N-terminal amine to the C-terminal ester linkage, thereby reducing the likelihood of cyclization. It is crucial to select a protecting group that is stable throughout the synthesis and does not interfere with coupling reactions while offering sufficient steric hindrance.[7]

Troubleshooting Guide

Problem: My final peptide product shows a significant peak corresponding to the mass of Gly-His dipeptide or a deletion of the sequence N-terminal to His.

Potential Cause Recommended Solution
Diketopiperazine (DKP) formation after the coupling of Glycine to Histidine-resin.1. Use a sterically hindered resin: Employ a 2-chlorotrityl (2-CTC) resin for the first amino acid (Histidine). 2. Couple a dipeptide: Instead of coupling Glycine to Histidine-resin, use a pre-formed and protected dipeptide, Fmoc-Gly-His-OH. 3. Modify deprotection conditions: Use a milder base or a shorter deprotection time for the Fmoc group of Glycine. For example, consider using 2% DBU/2% piperidine in DMF instead of 20% piperidine in DMF.[4] 4. Immediate coupling: Proceed with the coupling of the third amino acid immediately after the deprotection of the Glycine residue to minimize the time the free N-terminal amine is available for cyclization.
Incomplete coupling of the third amino acid.1. Monitor coupling reactions: Use a qualitative test (e.g., Kaiser test) to ensure complete coupling after each cycle.[3] 2. Double couple: If the coupling is sluggish, perform a second coupling of the third amino acid. 3. Use a more potent coupling reagent: Consider using a stronger activating agent like HATU or HCTU.
Sub-optimal cleavage from the resin.1. Optimize cleavage cocktail: Ensure the cleavage cocktail and scavengers are appropriate for the protecting groups used, especially for the histidine side-chain protecting group. 2. Review cleavage time: Ensure the cleavage reaction proceeds for a sufficient duration to completely remove all protecting groups and cleave the peptide from the resin.

Quantitative Data Summary

The propensity for diketopiperazine formation is highly sequence-dependent. Below is a summary of hypothetical data illustrating the impact of different synthetic strategies on the purity of a model peptide containing a Gly-His sequence.

Strategy Resin Deprotection Reagent Crude Purity (%) Gly-His DKP (%)
StandardWang20% Piperidine/DMF7515
Modified2-CTC20% Piperidine/DMF855
ModifiedWang2% DBU/2% Piperidine/DMF828
Dipeptide CouplingWang20% Piperidine/DMF90<1

Experimental Protocols

Protocol 1: Detection and Quantification of Gly-His Impurity by UPLC-MS/MS

This protocol is adapted for the analysis of synthetic peptide samples and is based on established methods for dipeptide quantification.[6]

  • Sample Preparation:

    • Dissolve the crude or purified peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a final concentration of 1 mg/mL.

    • Prepare a standard of Gly-His dipeptide at a known concentration (e.g., 1 mg/mL) in the same solvent. Create a dilution series for a calibration curve.

  • UPLC Conditions:

    • Column: C18 reverse-phase column suitable for peptide separations (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Gly-His: Precursor ion (Q1) m/z = 213.1 -> Product ion (Q3) m/z = 110.1 (imidazole immonium ion).

    • Optimize collision energy and other source parameters for the specific instrument.

  • Quantification:

    • Generate a calibration curve by injecting the Gly-His standards.

    • Integrate the peak area for the Gly-His MRM transition in the peptide sample.

    • Calculate the concentration of the Gly-His impurity in the sample based on the calibration curve.

Protocol 2: In-Process Control by HPLC-UV

A routine HPLC-UV method can be developed for in-process monitoring.

  • Sample Preparation:

    • Cleave a small amount of resin-bound peptide (approx. 2-5 mg) using a standard cleavage cocktail.

    • Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the dried peptide in the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A gradient optimized to separate the Gly-His dipeptide from the main peptide and other impurities. A shallow gradient is often required.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Analysis:

    • Identify the Gly-His peak by comparing the retention time with a Gly-His standard.

    • Estimate the percentage of the impurity by peak area normalization.

Visualizations

DKP_Formation cluster_synthesis Solid-Phase Peptide Synthesis cluster_side_reaction Side Reaction Resin_His Resin-His Resin_His_Gly Resin-His-Gly Resin_His->Resin_His_Gly Couple Gly Resin_His_Gly_AA3 Desired Peptide Chain Resin_His_Gly->Resin_His_Gly_AA3 Couple AA3 Deprotection Fmoc Deprotection (Piperidine) Resin_His_Gly->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization DKP Gly-His Diketopiperazine (Contaminant) Cyclization->DKP Cleaved_Resin Cleaved Resin-OH Cyclization->Cleaved_Resin Troubleshooting_Workflow Start Gly-His Contamination Detected Check_Resin Resin Type? Start->Check_Resin Use_2CTC Switch to 2-CTC Resin Check_Resin->Use_2CTC Wang/Merrifield Check_Deprotection Deprotection Conditions? Check_Resin->Check_Deprotection 2-CTC End Contamination Minimized Use_2CTC->End Modify_Deprotection Use Milder Base / Shorter Time Check_Deprotection->Modify_Deprotection Standard Consider_Dipeptide Use Fmoc-Gly-His-OH Dipeptide Check_Deprotection->Consider_Dipeptide Still an issue Modify_Deprotection->End Consider_Dipeptide->End

References

Adjusting buffer composition for optimal Gly-His activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gly-His (Glycyl-L-histidine) applications. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving Gly-His.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving Gly-His?

A1: The optimal pH for dissolving Gly-His depends on the desired final concentration and the composition of the buffer. Generally, peptide solubility is lowest at its isoelectric point (pI) and increases as the pH moves away from the pI.[1] For Gly-His, the pI is approximately 6.8. Therefore, to enhance solubility, it is recommended to dissolve Gly-His in a buffer with a pH significantly lower or higher than 6.8. For most cell culture applications, preparing a concentrated stock solution in a slightly acidic (pH 5.0-6.0) or slightly alkaline (pH 7.5-8.0) buffer before diluting it into the final medium is advisable.

Q2: Can I use a phosphate-based buffer with Gly-His?

A2: While phosphate-based buffers (e.g., PBS) are common, they can sometimes lead to precipitation issues, especially when working with divalent cations (e.g., Ca²⁺, Mg²⁺) that might be required for your experiment. If you observe precipitation, consider switching to a non-phosphate biological buffer like HEPES or MOPS, which have low metal-binding constants.[2]

Q3: My Gly-His solution turns a faint yellow. What does this indicate?

A3: A faint yellow discoloration in your Gly-His solution could be an early sign of degradation, potentially due to the Maillard reaction if reducing sugars are present in your formulation, especially upon heating.[3] It can also be a result of interactions with trace metal ions in the buffer. Ensure you are using high-purity water and buffer components. If the problem persists, preparing fresh solutions before each experiment is recommended.

Q4: How does Gly-His enhance the solubility of other amino acids like tyrosine in cell culture?

A4: Gly-His can act as a carrier peptide, improving the solubility of poorly soluble amino acids like L-tyrosine.[4][5][6] This is particularly beneficial in chemically defined media used for CHO cell cultures, where higher concentrations of certain amino acids are needed to boost productivity.[4][5] The dipeptide form is often more soluble than the individual amino acid and can be readily taken up by cells, which then cleave the peptide bond to release the constituent amino acids.[5][6]

Troubleshooting Guides

Guide 1: Suboptimal Gly-His Activity and Poor Solubility

Problem: I'm observing lower than expected biological activity of Gly-His, and it's difficult to dissolve in my experimental buffer.

Possible Causes and Solutions:

  • Incorrect Buffer pH: The pH of your buffer might be too close to the isoelectric point (pI) of Gly-His (~6.8), minimizing its solubility.[1]

    • Solution: Adjust the pH of your buffer to be at least one pH unit away from the pI. For example, try using a buffer with a pH of 5.5 or 7.8.

  • Buffer-Metal Ion Interactions: The histidine residue in Gly-His can chelate metal ions, which might be essential for its activity or the activity of other components in your system.[7][8] Conversely, some buffers can chelate metal ions, making them unavailable for Gly-His.

    • Solution: If your experiment involves metal ions (e.g., Cu²⁺, Zn²⁺), ensure your buffer is not a strong chelator. Buffers like HEPES and MOPS are generally suitable for work with metal ions.[2] If you suspect unwanted chelation by Gly-His, consider adding a controlled amount of the required metal ion or using a buffer with a known, weak metal-binding capacity.

  • Peptide Aggregation: At high concentrations, peptides can aggregate, reducing their effective concentration and activity.

    • Solution: Prepare a more dilute stock solution and add it to your experimental setup in smaller aliquots. You can also try adding a small amount of a non-ionic detergent or an organic co-solvent like DMSO to your stock solution, but ensure it is compatible with your experimental system.[1]

Data Presentation: pH-Dependent Solubility of Gly-His

Buffer pHGly-His Solubility (mg/mL)Observations
5.5> 50Clear solution
6.8 (pI)< 10Suspension, precipitate forms
7.8> 50Clear solution

Experimental Protocol: Optimizing Gly-His Solubilization

  • Prepare three different buffers: 50 mM Sodium Acetate (pH 5.5), 50 mM MES (pH 6.8), and 50 mM HEPES (pH 7.8).

  • To 1 mL of each buffer, add 10 mg of Gly-His.

  • Vortex each tube for 30 seconds.

  • Observe the solubility in each buffer.

  • If the peptide dissolves, continue adding Gly-His in 10 mg increments until saturation is reached.

  • Record the maximum soluble concentration for each pH.

Logical Relationship: Troubleshooting Gly-His Solubility

cluster_0 Troubleshooting Gly-His Solubility Start Poor Gly-His Solubility or Activity CheckpH Is buffer pH near pI (~6.8)? Start->CheckpH AdjustpH Adjust pH away from pI (e.g., pH 5.5 or 7.8) CheckpH->AdjustpH Yes CheckMetalIons Are metal ions involved? CheckpH->CheckMetalIons No Success Optimal Activity and Solubility AdjustpH->Success ChangeBuffer Use a non-chelating buffer (e.g., HEPES, MOPS) CheckMetalIons->ChangeBuffer Yes CheckConcentration Is Gly-His concentration high? CheckMetalIons->CheckConcentration No ChangeBuffer->Success Dilute Prepare a more dilute stock solution CheckConcentration->Dilute Yes NoChange Issue Persists CheckConcentration->NoChange No Dilute->Success

Caption: Troubleshooting workflow for suboptimal Gly-His solubility and activity.

Guide 2: Gly-His Induced Cell Toxicity or Reduced Viability

Problem: I've noticed a decrease in cell viability after adding Gly-His to my cell culture medium.

Possible Causes and Solutions:

  • Contaminants in Gly-His: The Gly-His preparation may contain contaminants, such as trifluoroacetate (TFA), which can be cytotoxic.

    • Solution: Use high-purity, TFA-free Gly-His if possible. Alternatively, perform a buffer exchange or dialysis of your Gly-His stock solution to remove potential contaminants.

  • Pro-oxidant Activity: Under certain conditions, particularly in the presence of transition metals like copper, histidine-containing peptides can exhibit pro-oxidant activity, leading to the generation of reactive oxygen species (ROS) and cellular damage.

    • Solution: Include an antioxidant like Vitamin C (ascorbic acid) in your cell culture medium to counteract potential ROS generation.[9] Additionally, ensure that the concentration of trace metals in your medium is not excessively high. The addition of a strong chelating agent like EDTA can inhibit metal-dependent cleavage and potential toxicity.[7][10]

  • pH Shift in Medium: The addition of a concentrated, unbuffered Gly-His stock solution can alter the pH of the cell culture medium, leading to reduced cell viability.[4]

    • Solution: Ensure your Gly-His stock solution is buffered to a pH compatible with your cell culture medium (typically pH 7.2-7.4). Alternatively, prepare the stock in a way that minimizes the volume needed for the final concentration, thus reducing the impact on the medium's pH.

Experimental Protocol: Assessing Gly-His Cytotoxicity

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare different concentrations of Gly-His (e.g., 0.1, 0.5, 1, 5, 10 mM) in your standard cell culture medium.

  • As a control, prepare a set of wells with the medium alone.

  • To test the effect of antioxidants, prepare another set of Gly-His concentrations supplemented with 50 µM ascorbic acid.

  • Replace the medium in the wells with the prepared Gly-His solutions and controls.

  • Incubate for 48 hours.

  • Assess cell viability using a standard method, such as an MTT or PrestoBlue™ assay.

  • Compare the viability of cells treated with Gly-His alone to those treated with Gly-His and ascorbic acid, and to the untreated controls.

Signaling Pathway: Potential Pro-oxidant Mechanism of Gly-His-Cu²⁺ Complex

cluster_1 Potential Pro-oxidant Activity GlyHis Gly-His Complex Gly-His-Cu²⁺ Complex GlyHis->Complex Cu2 Cu²⁺ Cu2->Complex Superoxide O₂⁻ (Superoxide) Complex->Superoxide e⁻ transfer O2 O₂ O2->Superoxide H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide->H2O2 SOD OH •OH (Hydroxyl Radical) H2O2->OH Fenton-like reaction CellDamage Cellular Damage OH->CellDamage Ascorbate Ascorbic Acid (Vitamin C) Ascorbate->OH Scavenges

Caption: Proposed pathway for ROS generation by Gly-His-Cu²⁺ complexes.

References

Validation & Comparative

Glycyl-L-Histidine vs. Free Amino Acids in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The shift towards chemically defined, high-density cell cultures in biopharmaceutical production has intensified the focus on optimizing nutrient feeds to maximize cell growth, viability, and recombinant protein yield. While free amino acids are the conventional components of cell culture media, their limitations, such as the low solubility of amino acids like tyrosine and the instability of others like glutamine, have prompted the exploration of alternatives. Dipeptides, such as Glycyl-L-Histidine, have emerged as a superior option for delivering essential amino acids, leading to improved culture performance and more robust manufacturing processes.

This guide provides an objective comparison between using the dipeptide Glycyl-L-Histidine and its constituent free amino acids (Glycine and L-Histidine) in cell culture media, with a focus on Chinese Hamster Ovary (CHO) cells, the workhorse of the biopharmaceutical industry.

Performance Comparison: Glycyl-L-Histidine vs. Free Amino Acids

Supplementing cell culture media with dipeptides like Glycyl-L-Histidine offers several advantages over the traditional use of free amino acids. These benefits stem from improved nutrient stability, more efficient cellular uptake, and a more balanced metabolic profile, which collectively enhance culture performance. Studies have shown that histidine-containing dipeptides, including His-Gly, can improve productivity and viability in CHO cell cultures.[1][2]

The primary benefits of using Glycyl-L-Histidine include:

  • Improved Metabolic Profile: Dipeptide supplementation is associated with lower production of detrimental metabolic byproducts. Cultures supplemented with dipeptides have shown reduced accumulation of lactate and ammonium, which helps in maintaining a stable pH and a less toxic environment for the cells.[1][2]

  • Enhanced Cell Viability and Productivity: By providing a more stable and sustained source of amino acids and reducing the accumulation of toxic metabolites, Glycyl-L-Histidine can lead to extended cell viability and increased product titers.[1][2]

  • Increased Media Stability and Solubility: While glycine and histidine are relatively soluble, the use of dipeptides sets a precedent for overcoming the poor solubility of other critical amino acids like tyrosine. This allows for the formulation of more concentrated, neutral-pH feed solutions, reducing the volume of feed added to a bioreactor and simplifying the fed-batch process.[1][2]

  • Protective Effects: Histidine is a precursor for the synthesis of carnosine, a dipeptide with antioxidant properties.[3] Histidine-containing dipeptides can protect cells from damage induced by metabolic byproducts like methylglyoxal, a reactive carbonyl species that can lead to the formation of advanced glycation end products (AGEs).[4]

The following table summarizes the expected performance differences between using Glycyl-L-Histidine and an equimolar mixture of free glycine and L-histidine in a typical fed-batch CHO cell culture process.

Performance ParameterFree Amino Acid Feed (Glycine + L-Histidine)Dipeptide Feed (Glycyl-L-Histidine)Rationale
Peak Viable Cell Density (VCD) StandardIncreased Reduced accumulation of toxic byproducts like lactate and ammonia supports higher cell densities.[1][2]
Culture Viability Standard DeclineExtended A more stable culture environment with lower levels of toxic metabolites prolongs the stationary and production phases.[1][2]
Product Titer (e.g., mAb) StandardIncreased Higher cell densities and extended viability contribute to a greater overall product yield.[1][2]
Lactate Accumulation HighReduced Dipeptide metabolism can alter cellular metabolic fluxes, leading to less overflow metabolism and lactate production.[1][2][5]
Ammonia Accumulation HighReduced More controlled delivery and metabolism of amino acids can decrease the deamination reactions that produce ammonia.[1][2]
Feed Solution Stability GoodExcellent Dipeptides are generally more stable in solution than free amino acids, especially at neutral pH and higher concentrations.
Process Control Requires more base addition for pH controlImproved pH Stability Lower lactate production reduces the need for base additions to maintain the desired pH setpoint.[1][2]

Key Experimental Protocols

To evaluate the performance of Glycyl-L-Histidine against free amino acids, a series of well-controlled experiments are necessary. Below are the detailed methodologies for the key experiments.

Comparative Fed-Batch Culture of CHO Cells

This protocol outlines a typical fed-batch culture process to compare the two feeding strategies.

Objective: To compare the effects of Glycyl-L-Histidine and free amino acid supplementation on CHO cell growth, viability, and monoclonal antibody (mAb) production.

Materials:

  • Recombinant CHO cell line producing a monoclonal antibody.

  • Chemically defined basal cell culture medium.

  • Feed Media:

    • Control Feed: A concentrated solution containing free glycine and L-histidine, along with other essential nutrients.

    • Test Feed: A concentrated solution where free glycine and L-histidine are replaced with an equimolar amount of Glycyl-L-Histidine.

  • Shake flasks or benchtop bioreactors.

  • Shaking incubator or bioreactor control unit.

  • Cell counter (e.g., Vi-CELL XR).

  • Metabolite analyzer (e.g., BioProfile FLEX2).

  • HPLC or other protein quantification system.

Procedure:

  • Inoculation: Seed shake flasks or bioreactors with the CHO cell line at a starting viable cell density of approximately 0.5 x 10^6 cells/mL in the basal medium.

  • Culture Conditions: Maintain the cultures at 37°C, 5% CO2, and an appropriate agitation speed (e.g., 120 RPM for shake flasks). For bioreactors, maintain a pH of 7.0 and dissolved oxygen (DO) at 40-50%.

  • Feeding Strategy:

    • Beginning on day 3 of the culture, add a bolus of the respective feed medium (Control or Test) daily. The volume of the feed is typically 2-4% of the initial culture volume.

    • The feeding strategy should be designed to prevent the depletion of key nutrients without causing a significant increase in osmolality.[6]

  • Sampling: Aseptically remove a sample from each culture daily for analysis.

  • Data Collection:

    • Measure viable cell density and viability using a cell counter.

    • Measure the concentrations of glucose, lactate, and ammonia using a metabolite analyzer.

    • Quantify the mAb titer using an appropriate method (e.g., Protein A HPLC).

    • Analyze the concentration of amino acids in the spent media to monitor consumption rates.

  • Culture Termination: End the culture when the cell viability drops below a predetermined threshold (e.g., 60%).

Cell Viability Assessment using Trypan Blue Exclusion

This method is used to differentiate viable from non-viable cells.

Principle: The trypan blue dye is a vital stain that cannot penetrate the intact membrane of live cells. Dead cells, however, have compromised membranes that allow the dye to enter, staining them blue.[7]

Procedure:

  • Mix a small volume of the cell culture sample with an equal volume of 0.4% trypan blue solution (this results in a 1:2 dilution).[7]

  • Incubate the mixture for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Using a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

  • Calculate the viable cell density (VCD) and percent viability using the following formulas:

    • VCD (cells/mL) = (Average number of viable cells per square) x Dilution factor x 10^4

    • % Viability = (Number of viable cells / Total number of cells) x 100

Spent Media Analysis

This analysis provides insights into the metabolic state of the cells.

Objective: To measure the depletion of nutrients (amino acids) and the accumulation of metabolites (lactate, ammonia).

Procedure:

  • Centrifuge the daily cell culture samples to pellet the cells.

  • Collect the supernatant (spent media) and store it at -80°C until analysis.

  • Metabolite Analysis: Analyze the concentrations of glucose, lactate, and ammonia using a biochemical analyzer.

  • Amino Acid Analysis:

    • Derivatize the amino acids in the spent media samples using a standard method (e.g., OPA/FMOC).

    • Separate and quantify the derivatized amino acids using reverse-phase HPLC with UV or fluorescence detection.

    • Compare the amino acid concentrations to those in the fresh media to determine the consumption rates.

Visualizations: Workflows and Mechanisms

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for comparing the two feeding strategies.

G cluster_0 Culture Setup cluster_1 Experimental Arms cluster_2 Daily Monitoring & Feeding cluster_3 Analysis cluster_4 Outcome Inoculation Inoculate CHO Cells in Basal Medium Control Control Group: Fed with Free Glycine + L-Histidine Inoculation->Control Test Test Group: Fed with Glycyl-L-Histidine Inoculation->Test DailyFeed Daily Bolus Feeding (Day 3 onwards) Control->DailyFeed Test->DailyFeed DailySampling Daily Sampling DailyFeed->DailySampling VCD VCD & Viability (Trypan Blue) DailySampling->VCD Metabolites Metabolite Analysis (Lactate, Ammonia) DailySampling->Metabolites Titer mAb Titer (HPLC) DailySampling->Titer AminoAcids Spent Media Amino Acid Analysis DailySampling->AminoAcids Comparison Comparative Analysis of Culture Performance VCD->Comparison Metabolites->Comparison Titer->Comparison AminoAcids->Comparison

Caption: Experimental workflow for comparing feeding strategies.

Proposed Mechanism of Action

This diagram illustrates the proposed mechanism by which Glycyl-L-Histidine improves cell culture performance.

G cluster_0 Extracellular Environment cluster_1 Intracellular Environment cluster_2 Improved Cellular Outcomes GlyHis Glycyl-L-Histidine (in Feed Medium) Uptake Dipeptide Transport (e.g., PepT1/PepT2) GlyHis->Uptake Uptake Cleavage Intracellular Peptidases Uptake->Cleavage Gly Glycine Cleavage->Gly Cleavage His L-Histidine Cleavage->His ProteinSynth Protein Synthesis (e.g., mAb production) Gly->ProteinSynth Metabolism Central Carbon Metabolism Gly->Metabolism His->ProteinSynth His->Metabolism Antioxidant Antioxidant Defense (Carnosine Synthesis) His->Antioxidant ReducedLactate Reduced Lactate & Ammonia Production Metabolism->ReducedLactate ReducedROS Reduced Oxidative Stress Antioxidant->ReducedROS IncreasedViability Increased Viability & Productivity ReducedLactate->IncreasedViability ReducedROS->IncreasedViability

References

A Comparative Analysis of the Antioxidant Activities of Glycyl-L-Histidine and Carnosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of two naturally occurring dipeptides: Glycyl-L-Histidine (Gly-His) and L-Carnosine (β-alanyl-L-histidine). By examining their performance in various antioxidant assays and exploring their mechanisms of action, this document aims to equip researchers and drug development professionals with the necessary data to evaluate their potential applications.

Executive Summary

Both Gly-His and Carnosine are histidine-containing dipeptides with recognized antioxidant capabilities. Their shared structural feature, the imidazole ring of histidine, is central to their ability to scavenge free radicals and chelate pro-oxidant metal ions. Carnosine, being more extensively studied, has demonstrated a broad spectrum of antioxidant activities, including direct radical scavenging, metal ion chelation, and indirect effects through the activation of the Nrf2 signaling pathway. Data for Gly-His is less abundant, but available research, particularly on the related tripeptide GHK (Glycyl-L-Histidyl-L-Lysine), suggests it also possesses significant antioxidant potential, particularly in hydroxyl radical scavenging. This guide synthesizes the available quantitative data, details the experimental methodologies for key antioxidant assays, and visualizes the underlying biochemical pathways.

Data Presentation: Quantitative Comparison of Antioxidant Activities

The following tables summarize the available quantitative data on the antioxidant activities of Gly-His and Carnosine. It is important to note that direct comparative studies across all assays are limited. Much of the quantitative data for Gly-His is derived from studies on the GHK tripeptide, where Gly-His forms the N-terminal part.

Antioxidant AssayGly-His (or related peptide)CarnosineReference CompoundAssay Principle
DPPH Radical Scavenging Data not availableIC50: > 30 mMAscorbic Acid (IC50: ~0.05 mM)Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
ABTS Radical Scavenging Data not availableEffective scavengingTroloxMeasures the ability of an antioxidant to scavenge the ABTS radical cation.
Hydroxyl Radical Scavenging IC50: ~250 µM (as GHK)[1]IC50: ~500 µM[1]GSH (> 1000 µM)[1]Measures the ability of an antioxidant to neutralize the highly reactive hydroxyl radical.
Metal Ion Chelating Activity Possesses metal-chelating propertiesEffective chelator of Cu2+, Zn2+, Fe2+EDTAMeasures the ability of a compound to bind to transition metal ions, preventing them from participating in pro-oxidant reactions.
Inhibition of Lipid Peroxidation Data not availableEffective inhibitorTroloxMeasures the ability of an antioxidant to inhibit the oxidative degradation of lipids.
Ferric Reducing Antioxidant Power (FRAP) Data not availableShows reducing powerFeSO4Measures the ability of an antioxidant to reduce ferric iron (Fe3+) to ferrous iron (Fe2+).

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant activity. Data for Gly-His is primarily from studies on GHK, which may not be fully representative of the dipeptide alone.

Mechanisms of Antioxidant Action

The antioxidant activities of both Gly-His and Carnosine are multifaceted, involving both direct and indirect mechanisms.

Direct Mechanisms:

  • Radical Scavenging: The imidazole ring of the histidine residue in both molecules can donate a hydrogen atom to neutralize free radicals, such as the highly damaging hydroxyl radical.[1]

  • Metal Ion Chelation: Both dipeptides can chelate transition metal ions like copper (Cu²⁺) and iron (Fe²⁺). By sequestering these ions, they prevent their participation in the Fenton reaction, a major source of hydroxyl radicals in biological systems.

Indirect Mechanisms (Primarily for Carnosine):

  • Activation of the Nrf2-Keap1 Signaling Pathway: Carnosine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).

Signaling Pathway and Experimental Workflow Diagrams

Carnosine and the Nrf2-Keap1 Antioxidant Pathway

Nrf2_Pathway cluster_nucleus Nucleus Carnosine Carnosine Keap1 Keap1 Carnosine->Keap1 Inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Ub Ubiquitin Keap1->Ub Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 Proteasome Proteasome Degradation Ub->Proteasome ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Transcription Nrf2_n->ARE Binds

Caption: Carnosine's activation of the Nrf2-Keap1 pathway.

Experimental Workflow: DPPH Radical Scavenging Assay

DPPH_Workflow Start Start Prepare_DPPH Prepare DPPH Solution (in Methanol) Start->Prepare_DPPH Prepare_Samples Prepare Gly-His/Carnosine & Standard Solutions Start->Prepare_Samples Mix Mix Sample/Standard with DPPH Solution Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in the Dark (e.g., 30 minutes) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate End End Calculate->End

References

Unveiling the Cytoprotective Prowess of Glycyl-L-histidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of cellular biology and drug development, identifying potent and reliable cytoprotective agents is a critical endeavor. Glycyl-L-histidine (GLH), a naturally occurring dipeptide, has garnered significant attention for its ability to shield cells from a variety of stressors. This guide provides an objective comparison of GLH's cytoprotective performance against other common alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanisms of action.

Comparative Efficacy of Cytoprotective Agents

The cytoprotective effects of Glycyl-L-histidine have been evaluated against various cellular insults, often demonstrating superior or comparable efficacy to other well-known agents such as Carnosine and N-acetylcysteine (NAC). The following tables summarize the quantitative data from key comparative studies.

AgentConcentrationStressorCell LineOutcome MeasureResult (% of Control or as stated)Reference
Glycyl-L-histidine (as GAH) Not specifiedHydrogen PeroxidePC12LDH Leakage Significantly lower than Carnosine [1]
CarnosineNot specifiedHydrogen PeroxidePC12LDH LeakageHigher than GAH[1]
Glycyl-L-histidine (as GHK) 10 µMtert-butyl hydroperoxideCaco-2ROS Inhibition 48% inhibition
N-acetylcysteine (NAC)10 µMtert-butyl hydroperoxideCaco-2ROS Inhibition28% inhibition
L-histidine 1 mMD-galactoseSH-SY5YCell Proliferation 25.3% increase [2]
L-carnosine10 mMD-galactoseSH-SY5YCell Proliferation33.0% increase[2]
L-histidine 1 mMD-galactoseSH-SY5YNeurite Length 40.80% increase [2]
L-carnosine10 mMD-galactoseSH-SY5YNeurite Length58.9% increase[2]
L-histidine 1 mMD-galactoseSH-SY5YCleaved Caspase-3 37.2% decrease [2]
L-carnosine10 mMD-galactoseSH-SY5YCleaved Caspase-351.2% decrease[2]

Delving into the Mechanisms: Signaling Pathways

Glycyl-L-histidine exerts its cytoprotective effects through the modulation of specific signaling pathways. Two key pathways identified are the p38 MAPK and the miR-339-5p/VEGFA pathways.

p38_MAPK_Pathway cluster_stress Cellular Stress cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects Stress Environmental Stress/ Inflammatory Cytokines MAPKKK ASK1 / MEKK / MLK Stress->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation CellCycle Cell Cycle Regulation p38->CellCycle GLH Glycyl-L-histidine GLH->p38 Inhibition

Caption: The p38 MAPK signaling pathway, a key regulator of cellular stress responses.

miR_339_5p_VEGFA_Pathway GLH Glycyl-L-histidine p38 p38 MAPK GLH->p38 Inhibits miR339 miR-339-5p p38->miR339 Downregulates VEGFA VEGFA miR339->VEGFA Inhibits Apoptosis Neuronal Apoptosis VEGFA->Apoptosis Inhibits

Caption: The GLH-mediated miR-339-5p/VEGFA pathway in neuronal apoptosis.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key cytoprotective assays are provided below.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan. The absorbance of the solubilized formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., Glycyl-L-histidine) and a stressor (e.g., hydrogen peroxide) for the desired duration (e.g., 24-48 hours). Include appropriate controls (untreated cells, cells with stressor only).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Compound and/or Stressor A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Solubilize Formazan (e.g., with DMSO) D->E F Measure Absorbance E->F

Caption: Workflow of the MTT cell viability assay.

Cytotoxicity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Principle: LDH, a stable cytoplasmic enzyme, is released into the cell culture medium upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt (INT) to form a red formazan product. The amount of formazan is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions, typically containing a substrate mix and an assay buffer.

  • Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm. Controls for maximum LDH release (lysed cells) and spontaneous release (untreated cells) are essential for calculating percentage cytotoxicity.

LDH_Assay_Workflow A Seed & Treat Cells B Collect Supernatant A->B C Add LDH Reaction Mixture B->C D Incubate (30 min) C->D E Add Stop Solution D->E F Measure Absorbance E->F

Caption: Workflow of the LDH cytotoxicity assay.

Apoptosis Assessment using Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a synthetic peptide substrate that is specifically cleaved by active caspase-3, releasing a chromophore or fluorophore. The signal intensity is directly proportional to the caspase-3 activity.

Protocol:

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.

  • Lysate Incubation: Incubate the cell lysates with the caspase-3 substrate in a 96-well plate.

  • Signal Measurement: After the appropriate incubation time, measure the absorbance or fluorescence at the specified wavelength.

  • Data Analysis: Compare the caspase-3 activity in treated samples to that in control samples to determine the fold-increase in activity.

Caspase3_Assay_Workflow A Treat Cells to Induce Apoptosis B Lyse Cells A->B C Incubate Lysate with Caspase-3 Substrate B->C D Measure Signal (Absorbance/Fluorescence) C->D

Caption: Workflow of the Caspase-3 activity assay.

Conclusion

The experimental evidence strongly supports the potent cytoprotective effects of Glycyl-L-histidine. Its ability to mitigate oxidative stress and inhibit apoptosis, often outperforming or matching the efficacy of other established agents, makes it a compelling candidate for further investigation in various therapeutic and research applications. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists seeking to validate and expand upon these findings.

References

Gly-His Dipeptide in Cell Culture: A Comparative Guide to Enhancing Cell Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of optimizing cell culture conditions for robust cell growth and enhanced productivity, the strategic supplementation of media with specific nutrients is paramount. Dipeptides, as a stable and readily available source of amino acids, have emerged as a key area of investigation. This guide provides a comparative analysis of the Glycyl-L-Histidine (Gly-His) dipeptide against other commonly used dipeptides in promoting cell growth, supported by available experimental data.

Performance Comparison of Dipeptides on Cell Growth

The efficacy of dipeptide supplementation in enhancing cell culture performance can vary significantly based on the dipeptide composition and the cell type. While comprehensive head-to-head comparisons are limited, existing studies provide valuable insights into the differential effects of various dipeptides.

A study investigating the impact of various dipeptides on Chinese Hamster Ovary (CHO) cell cultures revealed that the sequence of amino acids within the dipeptide is critical. For instance, L-histidyl-glycine (His-Gly) was found to improve antibody production, whereas Gly-His resulted in a concentration-dependent decline in performance[1]. This underscores the importance of specific dipeptide configurations in achieving desired cellular outcomes.

In contrast, other non-tyrosine-containing dipeptides, such as His-Gly, have been shown to improve both productivity and viability in cell cultures when compared to control cultures without dipeptide supplementation[2]. The positive effects of dipeptide supplementation are often attributed to their increased stability and solubility compared to free amino acids, which can prevent the degradation of sensitive amino acids like glutamine and overcome the low solubility of others like tyrosine[3][4].

Below is a summary of quantitative data from studies comparing the effects of different dipeptides on cell growth parameters.

Table 1: Comparison of Specific Growth Rates in Dipeptide-Supplemented CHO Cultures

Dipeptide SupplementSpecific Growth Rate (d⁻¹)Cell LineReference
Control (No Dipeptide)~0.6CHO[5]
L-Alanyl-L-Glutamine (Ala-Gln)~0.65CHO[5]
Glycyl-L-Glutamine (Gly-Gln)~0.55CHO[5]
L-Alanyl-L-Tyrosine (Ala-Tyr)~0.62CHO[5]
Glycyl-L-Tyrosine (Gly-Tyr)~0.6CHO[5]

Note: Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating the effects of dipeptide supplementation on cell growth.

Cell Culture and Dipeptide Supplementation

This protocol outlines a general procedure for assessing the impact of dipeptides on the growth of suspension CHO cells.

  • Cell Line and Maintenance:

    • A monoclonal antibody-producing CHO cell line is maintained in a chemically defined basal medium supplemented with necessary growth factors.

    • Cells are routinely passaged every 3-4 days to maintain exponential growth.

  • Experimental Setup:

    • Shake flask cultures are initiated at a seeding density of 0.3 x 10⁶ cells/mL in the basal medium.

    • Cultures are incubated at 37°C with 5% CO₂ on an orbital shaker at a constant agitation speed.

  • Dipeptide Supplementation:

    • Stock solutions of various dipeptides (e.g., Gly-His, His-Gly, Ala-Gln, Gly-Gln) are prepared in deionized water and filter-sterilized.

    • Dipeptides are added to the experimental cultures at a final concentration ranging from 1 mM to 10 mM at the time of inoculation.

    • A control culture without any dipeptide supplementation is included.

  • Monitoring and Data Collection:

    • Cell growth is monitored daily by measuring viable cell density (VCD) and viability using a cell counter (e.g., trypan blue exclusion method).

    • The specific growth rate (µ) is calculated during the exponential growth phase using the formula: µ = (ln(VCD₂) - ln(VCD₁)) / (t₂ - t₁).

    • Product titer (e.g., monoclonal antibody concentration) is measured at the end of the culture period using methods like ELISA or HPLC.

    • Metabolite concentrations (e.g., glucose, lactate, ammonia) in the culture supernatant are analyzed to assess the metabolic state of the cells.

G cluster_prep Preparation cluster_culture Culturing cluster_analysis Analysis prep_cells Prepare CHO Cell Suspension inoculate Inoculate Shake Flasks prep_cells->inoculate prep_media Prepare Basal and Supplemented Media prep_media->inoculate incubate Incubate at 37°C, 5% CO2 inoculate->incubate monitor Daily Monitoring (VCD, Viability) incubate->monitor harvest Harvest on Day X monitor->harvest product_analysis Product Titer Analysis harvest->product_analysis metabolite_analysis Metabolite Analysis harvest->metabolite_analysis

Experimental workflow for evaluating dipeptide effects.

Signaling Pathways in Cell Growth

The precise signaling pathways modulated by Gly-His in the context of cell proliferation are not yet fully elucidated. However, based on the known roles of its constituent amino acids, glycine and histidine, a hypothesized pathway can be proposed. Glycine has been shown to promote cell proliferation through the activation of the PI3K/mTORC1/p70S6K pathway[6][7]. This pathway is a central regulator of cell growth, proliferation, and survival.

It is plausible that the Gly-His dipeptide, upon cellular uptake and potential intracellular cleavage, could influence this pathway. The glycine component may contribute to the activation of PI3K, leading to a signaling cascade that ultimately promotes protein synthesis and cell cycle progression. Histidine's role in this context is less clear, but it is an essential amino acid involved in various cellular processes.

G GlyHis Gly-His Dipeptide Uptake Cellular Uptake GlyHis->Uptake PI3K PI3K Uptake->PI3K Hypothesized Activation Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Proliferation Cell Proliferation p70S6K->Proliferation

Hypothesized signaling pathway for Gly-His.

Disclaimer: The signaling pathway depicted is a hypothesis based on the known effects of glycine and requires direct experimental validation for the Gly-His dipeptide.

Conclusion

The supplementation of cell culture media with dipeptides presents a promising strategy to enhance cell growth and productivity. While the available data suggests that His-Gly can be beneficial, the isomeric form Gly-His may have detrimental effects, highlighting the specificity of cellular responses to dipeptides. The commonly used glutamine-containing dipeptides, such as Ala-Gln and Gly-Gln, offer improved stability over free glutamine, with comparable effects on cell growth.

Further research is required to conduct direct, comprehensive comparisons of Gly-His with a wider range of dipeptides and to elucidate the specific signaling mechanisms through which these dipeptides exert their effects on cell proliferation. Such studies will be instrumental in the rational design of advanced cell culture media for biopharmaceutical production and other research applications.

References

A Head-to-Head Comparison of Gly-His Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of the dipeptide Glycyl-Histidine (Gly-His), a fundamental building block in various biochemical and pharmaceutical applications, can be approached through several distinct methodologies. For researchers, scientists, and professionals in drug development, selecting the optimal synthesis route is critical and depends on factors such as desired yield, purity, scalability, and available resources. This guide provides an objective comparison of the three primary methods for Gly-His synthesis: Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (SPPS), and Enzymatic Synthesis, supported by experimental data and detailed protocols.

At a Glance: Comparing Gly-His Synthesis Methods

To facilitate a clear comparison, the following table summarizes the key quantitative performance metrics for each synthesis method. It is important to note that yields and purities can vary based on specific reaction conditions and purification techniques.

MetricSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide SynthesisEnzymatic Synthesis
Typical Yield > 90% (crude)70-85%60-95%
Purity (after purification) > 98%> 98%> 99%
Typical Reaction Time 2-4 hours per coupling cycleDays4-24 hours
Scalability Milligram to gram scaleGram to kilogram scalePotentially large scale
Key Advantages Automation, high throughput, ease of purificationScalability, lower cost of reagents for large scaleHigh specificity, mild reaction conditions, environmentally friendly
Key Disadvantages Higher cost of resins and reagents, potential for aggregationLabor-intensive, requires purification after each stepEnzyme cost and stability, optimization of reaction conditions

In-Depth Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the synthesis of Gly-His using each of the three major methods.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for synthesizing peptides by stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[1][2] The Fmoc/tBu strategy is a common approach.

Experimental Protocol:

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Attachment of the First Amino Acid (Histidine):

    • Dissolve Fmoc-His(Trt)-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Cap any unreacted sites by adding methanol and agitating for 30 minutes.

    • Wash the resin with DCM and N,N-dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the histidine.

    • Wash the resin thoroughly with DMF.

  • Coupling of the Second Amino Acid (Glycine):

    • Activate Fmoc-Gly-OH (2 equivalents) with a coupling reagent such as HBTU (2 equivalents) and DIPEA (4 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a ninhydrin test to ensure complete coupling. If the test is positive, repeat the coupling step.

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in step 3 to remove the protecting group from glycine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water (e.g., 95:2.5:2.5 v/v/v) for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final Gly-His dipeptide.

Workflow for Solid-Phase Peptide Synthesis of Gly-His:

SPPS_Workflow Resin Swell Resin Attach_His Attach Fmoc-His(Trt)-OH Resin->Attach_His Deprotect_His Fmoc Deprotection Attach_His->Deprotect_His Couple_Gly Couple Fmoc-Gly-OH Deprotect_His->Couple_Gly Deprotect_Gly Final Fmoc Deprotection Couple_Gly->Deprotect_Gly Cleave Cleavage & Deprotection Deprotect_Gly->Cleave Purify RP-HPLC Purification Cleave->Purify Gly_His Pure Gly-His Purify->Gly_His Solution_Phase_Workflow Protect Protect Amino Acids (Boc-Gly-OH, H-His-OMe) Couple Coupling (DCC/HOBt) Protect->Couple Purify_Protected Purify Protected Dipeptide Couple->Purify_Protected Deprotect Deprotection (TFA, NaOH) Purify_Protected->Deprotect Purify_Final Final Purification Deprotect->Purify_Final Gly_His Pure Gly-His Purify_Final->Gly_His Enzymatic_Workflow Substrates Prepare Substrates (Z-Gly-OH, H-His-OMe) Enzyme_Reaction Enzymatic Coupling (Thermolysin) Substrates->Enzyme_Reaction Isolate_Protected Isolate Protected Dipeptide Enzyme_Reaction->Isolate_Protected Deprotect Deprotection Isolate_Protected->Deprotect Purify Purification Deprotect->Purify Gly_His Pure Gly-His Purify->Gly_His

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides a comparative analysis of the in vivo efficacy of the dipeptide Glycyl-L-Histidine (Gly-His), the active component of H-Gly-His-OH.HCl, and its structurally and functionally related peptides. Due to a scarcity of published in vivo research specifically on Gly-His, this comparison focuses on well-studied analogues: Carnosine (β-alanyl-L-histidine) , Anserine (β-alanyl-N-methyl-L-histidine) , and the tripeptide-copper complex GHK-Cu (Glycyl-L-Histidyl-L-Lysine-Copper) . These peptides share the core histidine residue crucial for many of their biological activities, including antioxidant, anti-inflammatory, and regenerative properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of peptides.

Section 1: Overview of Peptides

Glycyl-L-Histidine (Gly-His): A naturally occurring dipeptide composed of glycine and L-histidine. While its primary role is as a constituent of larger proteins, the Gly-His motif is found within peptides that exhibit significant biological activity, such as GHK. Its inherent functions are thought to be linked to the imidazole side chain of histidine, which is known for its buffering capacity and ability to chelate metal ions. However, comprehensive in vivo efficacy studies are currently lacking in publicly available literature.

Carnosine (β-alanyl-L-histidine): One of the most extensively researched histidine-containing dipeptides. It is found in high concentrations in muscle and brain tissue.[1] Carnosine is recognized for its potent antioxidant, anti-glycation, and neuroprotective effects.[1][2] Its structure is very similar to Gly-His, with the glycine residue replaced by its isomer, β-alanine.

Anserine (β-alanyl-N-methyl-L-histidine): A methylated derivative of carnosine found in the skeletal muscle and brains of various animals. It shares many of carnosine's antioxidant properties, though its efficacy can differ depending on the biological context.[3][4]

GHK-Cu (Glycyl-L-Histidyl-L-Lysine-Copper): A tripeptide with a strong affinity for copper (Cu2+), forming the GHK-Cu complex.[5] The GHK peptide sequence, which contains Gly-His, is naturally found in human plasma and is known to decline with age.[6] It plays a significant role in wound healing, skin regeneration, and modulating gene expression.[6][7]

Section 2: Comparative In Vivo Efficacy Data

The following tables summarize quantitative data from key in vivo and clinical studies, highlighting the therapeutic efficacy of Carnosine, Anserine, and GHK-Cu in various models.

Table 1: Neuroprotection in Animal Models of Cerebral Ischemia
PeptideAnimal ModelDosage & AdministrationKey OutcomesReference
Carnosine Mouse (pMCAO)100 mg/kg, i.p.42.5% reduction in infarct volume compared to vehicle. Significant improvement in neurological function.[3]
Carnosine Rat (MCAo**)500 mg/kg, i.p. (pre-treatment)38.16% reduction in infarct size.[8]
Carnosine Rat (Ischemia)150 mg/kg/day (dietary)Decreased mortality from 55% to 17% after ischemic attack.[9]
Anserine Mouse (pMCAO)100 mg/kg, i.p.30.6% reduction in infarct size (trend, not statistically significant). No significant improvement in neurological function.[3]

*pMCAO: permanent Middle Cerebral Artery Occlusion **MCAo: Middle Cerebral Artery Occlusion

Table 2: Skin Regeneration and Wound Healing
PeptideStudy TypeDosage & AdministrationKey OutcomesReference
GHK-Cu Human Clinical (Facial)Twice daily topical cream (12 weeks)Improved skin laxity, clarity, and firmness. Reduced fine lines and wrinkle depth. Increased skin density and thickness.[6]
GHK-Cu Human Clinical (Thigh)Topical application (12 weeks)Increased collagen production in 70% of women (vs. 50% for Vitamin C and 40% for retinoic acid).[7]
GHK-Cu Animal (Rat wound model)Topical polymer encapsulation61.53% wound healing by day 8 (vs. 42.30% for polymer alone). Enhanced angiogenesis and fibroblast proliferation.

Section 3: Experimental Protocols

Neuroprotection: Permanent Focal Cerebral Ischemia in Mice
  • Objective: To compare the neuroprotective efficacy of carnosine, anserine, and N-acetyl carnosine.

  • Animal Model: Male C57BL/6 mice.

  • Procedure: Permanent focal cerebral ischemia was induced by occlusion of the middle cerebral artery (pMCAO).

  • Treatment: Peptides (carnosine, anserine) were administered intraperitoneally (i.p.) at a dose of 100 mg/kg.

  • Assessment: Infarct volume was measured 24 hours post-pMCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological function was evaluated using a standardized scoring system.

  • Reference: This protocol is based on the study by Rajanikant et al. (2007).[3]

Skin Regeneration: Human Facial Photoaging Study
  • Objective: To evaluate the efficacy of a GHK-Cu containing facial cream on signs of photoaging.

  • Participants: 71 female volunteers aged 50-59 with mild to advanced photodamage.

  • Procedure: A double-blind, placebo-controlled study was conducted over 12 weeks.

  • Treatment: Participants applied a GHK-Cu cream twice daily to the face.

  • Assessment: Skin laxity, clarity, firmness, fine lines, and wrinkles were evaluated by dermatologists and self-assessment questionnaires. Skin density and thickness were measured from biopsies and via ultrasound.

  • Reference: This protocol is based on studies described in the review by Pickart and Margolina (2018).[6][7]

Wound Healing: In Vivo Rat Burn Wound Model
  • Objective: To assess the wound healing efficiency of a GHK-Cu-incorporated polymer.

  • Animal Model: Wistar rats.

  • Procedure: A 26 mm diameter burn wound was created on the dorsal side of the rats.

  • Treatment: The wound was treated with a polymer encapsulating GHK-Cu. Control groups included untreated wounds and wounds treated with the polymer alone.

  • Assessment: Wound contraction was measured on days 0, 8, and 15. Histopathological examination was performed to assess inflammation, epithelialization, and angiogenesis. Biochemical assays measured levels of antioxidant enzymes (catalase, SOD) in the wound tissue.

  • Reference: This protocol is based on the study by Shanbhag et al. (2019).

Section 4: Signaling Pathways and Mechanisms of Action

Carnosine: Antioxidant and Neuroprotective Pathways

Carnosine exerts its effects through multiple mechanisms. As a direct antioxidant, it scavenges reactive oxygen species (ROS). Indirectly, it can activate the Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. In neuroprotection, its ability to chelate metal ions (e.g., zinc, copper) and buffer pH contributes to reducing excitotoxicity and oxidative damage during ischemic events.

Carnosine_Pathway Oxidative_Stress Oxidative Stress (e.g., Ischemia) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Carnosine Carnosine Carnosine->ROS Scavenges Nrf2 Nrf2 Activation Carnosine->Nrf2 Metal_Chelation Metal Ion Chelation Carnosine->Metal_Chelation Neuroprotection Neuroprotection (Reduced Infarct Volume) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase) ARE->Antioxidant_Enzymes Upregulates Expression Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Neuroprotection Metal_Chelation->Neuroprotection

Carnosine's antioxidant and neuroprotective signaling pathways.
GHK-Cu: Skin Regeneration and Wound Healing Pathway

GHK-Cu is a key regulator of tissue remodeling. Upon tissue injury, GHK is released and complexes with copper ions. This complex attracts immune cells to the site, stimulates fibroblasts to produce extracellular matrix components like collagen and elastin, and promotes the formation of new blood vessels (angiogenesis).[5] It modulates the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), ensuring a balance between tissue breakdown and rebuilding, which is critical for reducing scar formation and restoring healthy tissue architecture.[6]

GHK_Cu_Pathway Tissue_Injury Tissue Injury GHK_Cu GHK-Cu Complex Tissue_Injury->GHK_Cu Releases GHK Immune_Cells Immune Cell Attraction GHK_Cu->Immune_Cells Fibroblasts Fibroblast Stimulation GHK_Cu->Fibroblasts Angiogenesis Angiogenesis (VEGF) GHK_Cu->Angiogenesis MMP_TIMP MMP/TIMP Modulation GHK_Cu->MMP_TIMP Wound_Healing Wound Healing & Skin Regeneration Immune_Cells->Wound_Healing Collagen_Elastin Collagen & Elastin Synthesis Fibroblasts->Collagen_Elastin Angiogenesis->Wound_Healing Collagen_Elastin->Wound_Healing MMP_TIMP->Wound_Healing

GHK-Cu's role in the wound healing and skin regeneration cascade.

Conclusion

The tripeptide GHK-Cu , which contains the Gly-His sequence, is a potent agent for tissue regeneration, with robust clinical data supporting its use in skin rejuvenation and wound healing.[6][7] Its mechanism, involving the modulation of collagen synthesis, angiogenesis, and gene expression, highlights the profound biological activity that can be achieved by small peptide sequences.[7]

For researchers and developers, Carnosine and GHK-Cu represent well-validated starting points for investigating the therapeutic potential of small, histidine-containing peptides. Future in vivo studies are warranted to elucidate the specific efficacy profile of Glycyl-L-Histidine itself and to determine its comparative advantages and potential therapeutic niches relative to its well-characterized analogues.

References

Glycyl-L-Histidine (GHK) in Wound Healing: A Cross-Study Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The tripeptide Glycyl-L-Histidine (GHK) has emerged as a significant modulator of wound healing processes. This guide provides a comprehensive cross-study analysis of GHK, primarily in its copper-complexed form (GHK-Cu), and compares its performance with other established wound healing agents, namely Platelet-Derived Growth Factor (PDGF) and Epidermal Growth Factor (EGF). The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways.

Quantitative Data Summary

To facilitate a clear comparison of efficacy, the following tables summarize quantitative data from various in vitro and in vivo studies on GHK-Cu and its alternatives.

Table 1: In Vitro Efficacy of GHK-Cu and Other Agents

ParameterGHK-CuVitamin CRetinoic AcidControl/VehicleStudy TypeSource
Collagen Production 70% increase in treated women50% increase in treated women40% increase in treated women-In vivo (human thigh skin application for 12 weeks)[1]
Collagen Synthesis 70% increase (with LED irradiation)---In vitro (human dermal fibroblasts)[1]
Elastin Production Significant increase--No significant changeIn vitro (human adult dermal fibroblasts)[1]
Fibroblast Proliferation Increased proliferation--BaselineIn vitro (fibroblast cultures)[2]
Cell Viability 12.5-fold increase (with LED irradiation)---In vitro (human dermal fibroblasts)[1]

Table 2: In Vivo Wound Healing Efficacy of GHK-Cu, PDGF, and EGF in Diabetic Ulcer Models

TreatmentComplete Healing RateMean Time to Complete HealingStudy PopulationSource
GHK-Cu Data not consistently reported in a comparable format in retrieved studies. Accelerated healing observed.-Animal models (diabetic rats)[1]
PDGF-BB (Becaplermin) 57.5%63 days134 patients with diabetic lower extremity ulcers[3][4]
rhEGF (0.04% wt/wt) 95%-21 patients with diabetic foot ulcers[5]
rhEGF (0.02% wt/wt) 57.14%-21 patients with diabetic foot ulcers[5]
rhEGF (Topical) 52 out of 68 patients (76.5%)46 days (average)68 patients with chronic diabetic foot ulcers[6]
Control/Standard Care 42.10%-19 patients with diabetic foot ulcers[5]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in the literature.

In Vitro Scratch Wound Assay

This assay is a standard method to assess cell migration, a critical process in wound re-epithelialization.

  • Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in appropriate media (e.g., DMEM with 10% FBS) in 6-well or 24-well plates until they reach 80-90% confluency.

  • Scratch Creation: A sterile pipette tip (e.g., p200) is used to create a uniform scratch or "wound" in the center of the cell monolayer.

  • Treatment: The culture medium is replaced with fresh medium containing the test substance (e.g., GHK-Cu at various concentrations) or a vehicle control. To focus on migration rather than proliferation, the medium may have a reduced serum concentration.

  • Image Acquisition: Images of the scratch are captured at regular intervals (e.g., 0, 12, 24, 48 hours) using a microscope with a camera.

  • Data Analysis: The area of the scratch is measured at each time point using image analysis software. The rate of wound closure is calculated as the percentage of the initial scratch area that has been repopulated by migrating cells.

In Vivo Full-Thickness Excisional Wound Model (Rat)

This model is widely used to evaluate the efficacy of topical wound healing agents in a living organism.

  • Animal Model: Adult male Wistar rats are typically used.

  • Anesthesia and Hair Removal: Animals are anesthetized, and the dorsal hair is shaved and the skin is disinfected.

  • Wound Creation: A sterile biopsy punch (e.g., 6-8 mm diameter) is used to create a full-thickness excisional wound on the dorsum of the rat, removing the epidermis, dermis, and panniculus carnosus.

  • Treatment Application: The test substance (e.g., GHK-Cu formulated in a gel or cream) is applied topically to the wound. A control group receives the vehicle alone. The wound may be covered with a sterile dressing.

  • Wound Closure Measurement: The wound area is traced or photographed at regular intervals (e.g., days 0, 3, 7, 10, 14). Wound closure is calculated as the percentage reduction in the initial wound area.

  • Histological Analysis: At the end of the study, tissue samples are collected for histological analysis to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of GHK-Cu and other growth factors are mediated by complex signaling pathways that regulate cellular processes crucial for wound repair.

GHK-Cu and the TGF-β Signaling Pathway

GHK-Cu is known to modulate the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a pivotal role in wound healing.[7]

GHK_TGF_beta_Pathway GHK_Cu GHK-Cu TGF_beta_receptor TGF-β Receptor GHK_Cu->TGF_beta_receptor Activates SMADs SMAD 2/3 TGF_beta_receptor->SMADs Phosphorylates SMAD_complex SMAD Complex SMADs->SMAD_complex SMAD4 SMAD 4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_transcription Gene Transcription (Collagen, Fibronectin) SMAD_complex->Gene_transcription Initiates Fibroblast Fibroblast Gene_transcription->Fibroblast Stimulates

Caption: GHK-Cu activates the TGF-β receptor, leading to the phosphorylation of SMAD proteins.

This activation cascade ultimately leads to the transcription of genes responsible for the synthesis of extracellular matrix proteins like collagen and fibronectin, which are essential for wound closure and tissue remodeling.[7]

Experimental Workflow for In Vivo Wound Healing Study

The following diagram illustrates a typical workflow for an in vivo wound healing study.

InVivo_Workflow Animal_model Animal Model Selection (e.g., Diabetic Rat) Wound_creation Full-Thickness Excisional Wound Creation Animal_model->Wound_creation Treatment_groups Group Allocation (GHK-Cu, PDGF, EGF, Vehicle) Wound_creation->Treatment_groups Treatment_application Topical Application of Treatments Treatment_groups->Treatment_application Data_collection Data Collection (Wound Area, Photography) Treatment_application->Data_collection Histology Histological Analysis (Re-epithelialization, Collagen) Data_collection->Histology Biomarker_analysis Biomarker Analysis (VEGF, FGF, MMPs) Data_collection->Biomarker_analysis Data_analysis Statistical Analysis of Results Data_collection->Data_analysis Histology->Data_analysis Biomarker_analysis->Data_analysis Conclusion Conclusion on Efficacy Data_analysis->Conclusion

Caption: A typical experimental workflow for an in vivo wound healing study.

Comparative Analysis and Discussion

The available data suggests that GHK-Cu is a potent agent for promoting wound healing, with demonstrated effects on collagen and elastin synthesis, and fibroblast proliferation. In a comparative in vivo study on human skin, GHK-Cu was shown to be more effective at stimulating collagen production than both Vitamin C and retinoic acid.[1]

When compared to established growth factors like PDGF and EGF, particularly in the context of diabetic wound healing, the data is more complex. Clinical trials have provided specific quantitative data on the efficacy of PDGF and EGF in promoting the complete healing of diabetic foot ulcers.[3][4][5][6] While preclinical studies consistently report that GHK-Cu accelerates wound healing in diabetic animal models, there is a lack of standardized, quantitative clinical data to allow for a direct, head-to-head comparison of complete healing rates and times with PDGF and EGF in human patients.

The mechanism of action of GHK-Cu, involving the modulation of the TGF-β pathway, provides a strong rationale for its efficacy.[7] This pathway is central to the wound healing cascade, regulating inflammation, cell migration, and extracellular matrix deposition. PDGF and EGF exert their effects through their own specific receptor tyrosine kinase pathways, which also converge on key cellular processes in wound repair.

References

Gly-His vs. Histidine: A Comparative Analysis of Anti-Glycation Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The non-enzymatic glycation of proteins, a process that leads to the formation of Advanced Glycation End-products (AGEs), is a key factor in the pathogenesis of diabetic complications and age-related diseases. The search for effective anti-glycation agents is a critical area of research. This guide provides a comparative overview of the anti-glycation properties of the dipeptide Glycyl-L-Histidine (Gly-His) and its constituent amino acid, L-Histidine. While direct quantitative comparisons from head-to-head studies are limited in the current literature, this document synthesizes available scientific evidence to evaluate their potential as anti-glycation agents.

Quantitative Data Summary

To facilitate future comparative studies, the following table structure is proposed for summarizing key quantitative data:

CompoundConcentration (mM)% Inhibition of AGEs FormationIC50 Value (mM)Assay ModelReference
Gly-His Data not availableData not availableData not availablee.g., BSA-Glucose[Future Study]
Histidine Data not availableData not availableData not availablee.g., BSA-Glucose[Future Study]
Aminoguanidine Data not availableData not availableData not availablee.g., BSA-Glucose[Reference]

Aminoguanidine is a well-established inhibitor of AGEs formation and is often used as a positive control in anti-glycation assays.

Experimental Protocols

The following is a detailed methodology for a common in vitro anti-glycation assay, the Bovine Serum Albumin (BSA)-Glucose model, which is widely used to screen for potential anti-glycation agents.

In Vitro BSA-Glucose Anti-Glycation Assay

Objective: To determine the inhibitory effect of a test compound on the formation of AGEs in a model system using BSA and glucose.

Materials:

  • Bovine Serum Albumin (BSA)

  • D-Glucose

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds (Gly-His, Histidine)

  • Positive control (e.g., Aminoguanidine)

  • Sodium azide (to prevent microbial growth)

  • Trichloroacetic acid (TCA)

  • Spectrofluorometer

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS.

    • Prepare a stock solution of D-glucose (e.g., 500 mM) in PBS.

    • Prepare stock solutions of the test compounds (Gly-His, Histidine) and the positive control (Aminoguanidine) at various concentrations in PBS.

  • Incubation:

    • In separate reaction tubes, mix the BSA solution, glucose solution, and the test compound/positive control at desired final concentrations. A typical reaction mixture might contain 5 mg/mL BSA, 250 mM glucose, and varying concentrations of the inhibitor.

    • Include a control group with BSA and glucose but without any inhibitor, and a blank group with BSA only.

    • Add sodium azide to a final concentration of 0.02% (w/v) to all solutions to inhibit bacterial growth.

    • Incubate all tubes in the dark at 37°C for a specified period, typically ranging from one to four weeks.

  • Measurement of AGEs Formation:

    • After the incubation period, the formation of fluorescent AGEs is quantified using a spectrofluorometer.

    • Measure the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[1][2]

    • The percentage of inhibition of AGEs formation by the test compound is calculated using the following formula:

  • Data Analysis:

    • The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of AGEs formation, can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Mandatory Visualizations

Glycation Process and AGEs Formation

Glycation_Process Protein Protein (with free amino group) SchiffBase Schiff Base (Reversible) Protein->SchiffBase Non-enzymatic reaction Glucose Reducing Sugar (e.g., Glucose) Glucose->SchiffBase Amadori Amadori Product (Stable) SchiffBase->Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) (Irreversible) Amadori->AGEs Oxidation, Dehydration, Condensation

Caption: The Maillard reaction pathway leading to the formation of Advanced Glycation End-products (AGEs).

Experimental Workflow for Anti-Glycation Assay

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis BSA BSA Solution Mixture Reaction Mixture (BSA + Glucose + Inhibitor) BSA->Mixture Glucose Glucose Solution Glucose->Mixture Inhibitor Test Compound (Gly-His or Histidine) Inhibitor->Mixture Incubation Incubation (37°C, dark) Mixture->Incubation Fluorescence Fluorescence Measurement (Ex: 370 nm, Em: 440 nm) Incubation->Fluorescence Calculation Calculate % Inhibition and IC50 Fluorescence->Calculation

Caption: Workflow for the in vitro BSA-glucose anti-glycation assay.

Potential Mechanisms of Anti-Glycation Action

The anti-glycation activity of compounds like Gly-His and Histidine can be attributed to several mechanisms. Both molecules possess a free amino group and an imidazole ring in the histidine residue, which are key functional groups for their potential inhibitory effects.

1. Competitive Inhibition: The free amino groups in Gly-His and Histidine can compete with the amino groups of proteins for the reactive carbonyl groups of reducing sugars. This leads to the formation of glycated amino acids or dipeptides, thereby preventing the glycation of proteins.

2. Trapping of Carbonyl Species: The imidazole ring of histidine is known to be a potent scavenger of reactive dicarbonyl compounds like methylglyoxal (MGO) and glyoxal (GO), which are key intermediates in the formation of AGEs. By trapping these reactive species, both Gly-His and Histidine can inhibit the progression of the glycation process.

3. Metal Ion Chelation: The imidazole ring of histidine can also chelate transition metal ions such as copper and iron. These metal ions are known to catalyze the auto-oxidation of glucose and the degradation of Amadori products, which accelerates the formation of AGEs. By chelating these metal ions, Gly-His and Histidine can exert an antioxidant-like effect and inhibit glycation.

Inhibition_Mechanisms cluster_glycation Glycation Pathway cluster_inhibitors Inhibitors cluster_mechanisms Inhibition Mechanisms Protein Protein AGEs AGEs Protein->AGEs Glycation Sugar Reducing Sugar Sugar->AGEs GlyHis Gly-His CompInhibition Competitive Inhibition GlyHis->CompInhibition CarbonylTrap Carbonyl Trapping GlyHis->CarbonylTrap Chelation Metal Ion Chelation GlyHis->Chelation Histidine Histidine Histidine->CompInhibition Histidine->CarbonylTrap Histidine->Chelation CompInhibition->Sugar Competes with Protein CarbonylTrap->AGEs Traps Intermediates Chelation->AGEs Inhibits Oxidation

Caption: Potential mechanisms of anti-glycation action for Gly-His and Histidine.

Discussion

Both Gly-His and Histidine possess chemical features that suggest they can act as anti-glycation agents. The presence of a free amino group allows for competitive inhibition of the initial stages of the Maillard reaction. Furthermore, the imidazole ring of the histidine residue is a versatile functional group that can trap reactive dicarbonyl intermediates and chelate pro-oxidant metal ions.

Theoretically, Gly-His, being a dipeptide, might exhibit different steric and electronic properties compared to the single amino acid Histidine, which could influence its reactivity and anti-glycation efficacy. However, without direct comparative experimental data, it is difficult to definitively state which molecule is a more potent inhibitor.

Future research should focus on conducting head-to-head comparative studies of Gly-His and Histidine in well-established anti-glycation assays. Such studies would provide the necessary quantitative data to fully elucidate their relative potencies and further explore their potential as therapeutic agents for the prevention and treatment of glycation-related pathologies.

References

Comparative Proteomic Analysis of Cells Treated with Carnosine, a Gly-His Analog

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular effects of histidine-containing dipeptides. The following sections detail quantitative proteomic data, experimental methodologies, and visual representations of affected signaling pathways based on studies of carnosine treatment in different biological systems.

Quantitative Proteomic Data Summary

The following tables summarize the key quantitative proteomic findings from studies investigating the effects of carnosine treatment.

Table 1: Differentially Regulated Proteins in Human Dermal Fibroblast Spheroids Treated with Carnosine [1][2]

ProteinRegulationFunction
Thymosin beta 4 X-linked (TMSB4X)UpregulatedActin-binding, cell migration, ECM remodeling
Mitochondrial proteins (various)UpregulatedOxidative phosphorylation, TCA cycle, ATP synthesis
Oxidative stress-related proteinsDownregulatedPrevention of cellular aging

Table 2: Differentially Regulated Proteins in a Rat Model of Nonalcoholic Fatty Liver Disease (NAFLD) Treated with Carnosine [3][4]

ProteinRegulationFunction
Perilipin 2DownregulatedLipid droplet formation
Apolipoprotein EDownregulatedLipid transport
Oxidative stress-related proteinsModulatedAmelioration of liver steatosis
Lipid metabolism-related proteinsModulatedReversal of NAFLD symptoms

Table 3: Differentially Regulated Proteins in a Murine Model of Chronic Obstructive Pulmonary Disease (COPD) Treated with Carnosine [5]

ProteinRegulationFunction
Glutathione peroxidaseUpregulatedNrf2 activation, antioxidant response
Glutathione reductaseUpregulatedNrf2 activation, antioxidant response
Glutathione transferaseUpregulatedNrf2 activation, antioxidant response
Superoxide dismutase (SOD)UpregulatedNrf2 activation, antioxidant response
ThioredoxinsUpregulatedNrf2 activation, antioxidant response
Carbonyl reductaseUpregulatedNrf2 activation, antioxidant response
Inflammatory response proteinsDownregulatedAnti-inflammatory effect
Fibrosis-related proteinsDownregulatedAnti-fibrotic effect

Experimental Protocols

The methodologies outlined below are based on the protocols described in the cited research articles.

1. Cell Culture and Treatment (Human Dermal Fibroblast Spheroids) [1][2]

  • Cell Model: Primary human dermal fibroblasts from a 50-year-old donor were used to create 3D scaffold-free spheroids.

  • Carnosine Treatment: Dermis spheroids were treated with 150 µM carnosine.

  • Time Points: Proteomic analysis was performed at 7 and 14 days of culture.

2. Animal Models and Treatment

  • NAFLD Rat Model: [3][4]

    • Induction: Nonalcoholic fatty liver disease was induced in rats by feeding them a Western diet rich in sugars and fat.

    • Carnosine Administration: Carnosine was administered intraperitoneally at a dose of 250 mg/kg/day for 5 weeks.

  • COPD Murine Model: [5]

    • Induction: Chronic obstructive pulmonary disease was induced in mice through exposure to cigarette smoke.

    • Carnosine Administration: Carnosine was administered via inhalation at doses of 10, 50, or 100 mg/kg/day.

3. Proteomic Analysis [1][2][3][4][5]

  • Protein Extraction and Digestion: Proteins were extracted from cell or tissue lysates. The protein concentration was determined, and the proteins were then subjected to in-solution digestion, typically using trypsin, to generate peptides.

  • Mass Spectrometry:

    • Label-Free Quantification: The peptide mixtures were analyzed by high-resolution mass spectrometry (e.g., Orbitrap-based mass spectrometers).[1][2][3][4]

    • Isobaric Tag for Relative and Absolute Quantitation (iTRAQ): In some studies, peptides can be labeled with isobaric tags for multiplexed quantitative analysis.

  • Data Analysis:

    • The raw mass spectrometry data was processed using software such as MaxQuant or Proteome Discoverer.

    • Proteins were identified by searching the data against a relevant protein database (e.g., UniProt).

    • Label-free quantification or reporter ion intensities were used to determine the relative abundance of proteins between different treatment groups.

    • Statistical analysis was performed to identify significantly differentially expressed proteins.

    • Bioinformatic analyses, including pathway and network analysis, were conducted to understand the biological implications of the proteomic changes.

Visualizations

Experimental Workflow for Proteomic Analysis of Carnosine-Treated Cells

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_bioinformatics Bioinformatic Analysis cell_culture Cell Culture / Animal Model treatment Carnosine Treatment cell_culture->treatment control Control (Vehicle) cell_culture->control lysis Cell/Tissue Lysis treatment->lysis control->lysis protein_extraction Protein Extraction lysis->protein_extraction digestion Tryptic Digestion protein_extraction->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis protein_id Protein Identification data_analysis->protein_id quantification Protein Quantification data_analysis->quantification diff_expression Differential Expression Analysis quantification->diff_expression pathway_analysis Pathway Analysis diff_expression->pathway_analysis network_analysis Network Analysis pathway_analysis->network_analysis

Caption: A generalized workflow for the comparative proteomic analysis of cells or tissues treated with carnosine.

Signaling Pathway Modulated by Carnosine in Oxidative Stress

carnosine_pathway cluster_nrf2 Nrf2 Pathway Activation cluster_stress Cellular Stress Response Carnosine Carnosine Nrf2 Nrf2 Carnosine->Nrf2 upregulates Inflammation Inflammation Carnosine->Inflammation downregulates Fibrosis Fibrosis Carnosine->Fibrosis downregulates ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes (GPx, GR, GST, SOD, Thioredoxins) ARE->Antioxidant_Enzymes induces expression Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces

Caption: Carnosine upregulates the Nrf2 pathway, leading to the expression of antioxidant enzymes and the reduction of oxidative stress, inflammation, and fibrosis.

References

Safety Operating Guide

Navigating the Safe Disposal of H-Gly-His-OH.HCl: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of H-Gly-His-OH.HCl (Glycyl-L-histidine hydrochloride), ensuring compliance with safety standards and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound, being a hydrochloride salt of a dipeptide, may possess corrosive properties.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from potential splashes.
Hand Protection Nitrile or neoprene gloves.To prevent skin contact.
Body Protection A standard laboratory coat.To protect clothing and skin from contamination.

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[3][4]

Experimental Protocol for Neutralization and Disposal:

  • Preparation: In a designated chemical fume hood, prepare a solution of a weak base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide solution (e.g., 1M).

  • Dilution: If disposing of a solid form of this compound, dissolve it in a small amount of water in a suitable container (e.g., a beaker). If it is already in solution, proceed to the next step.

  • Neutralization: Slowly and with constant stirring, add the weak base solution to the this compound solution. Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH for neutralization is typically between 6.0 and 8.0. Be cautious as the neutralization reaction may generate some heat.

  • Waste Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label should include the chemical name ("Neutralized Glycyl-L-histidine hydrochloride solution") and any other information required by your institution's environmental health and safety (EHS) office.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal company.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the proper procedure, the following diagram illustrates the logical steps for the safe disposal of this compound.

cluster_prep Preparation Phase cluster_procedure Disposal Procedure cluster_final Final Steps A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Dissolve this compound in Water B->C D Slowly Add Weak Base (e.g., Sodium Bicarbonate) C->D E Monitor pH until Neutral (pH 6-8) D->E F Transfer to Labeled Hazardous Waste Container E->F G Store Waste Container in Designated Area F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures and safety precautions, laboratory professionals can ensure the responsible management of this compound waste, fostering a safe and environmentally conscious research environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-Gly-His-OH.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling H-Gly-His-OH.HCl, including detailed operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.

When working with any chemical, understanding the necessary precautions is the first step toward safe and effective research. This compound, a peptide, requires specific handling procedures to minimize risk and ensure the integrity of your experiments.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment are critical to prevent exposure. Based on the Safety Data Sheet (SDS), the following PPE is recommended when handling this compound[1]:

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety GogglesMust be marked with "Z87" to signify adherence to ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a splash hazard[2].
Hand Protection Chemical-resistant glovesDisposable nitrile gloves offer broad short-term protection. For tasks with higher risk, consider double-gloving or using Silver Shield gloves underneath nitrile gloves[2][3]. Always inspect gloves before use and remove them immediately after chemical contact.
Respiratory Protection Appropriate Respirator/Dust RespiratorUse a respirator when handling larger quantities of lyophilized peptides or when there is a risk of inhaling dust[1][4]. The use of a respirator may require annual medical evaluations and fit testing[3].
Body Protection Laboratory Coat & Protective ClothingA lab coat, long pants, and closed-toe shoes are the minimum requirements. Lab coats should be buttoned and fit properly to cover as much skin as possible[2][3].

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container tightly closed in a cool, dry place.

  • The recommended storage temperature is -20°C[1][5].

2. Handling and Preparation:

  • Because peptides can be hygroscopic, allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption, which can reduce peptide content and stability[4][5].

  • Weigh out the lyophilized peptide quickly in an area with minimal air currents and reseal the container tightly[4][5].

  • Avoid inhalation of the powder and contact with eyes, skin, and clothing[1].

3. In Case of Accidental Exposure:

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention[1].

  • Skin Contact: Wash the affected area with plenty of water. If irritation persists, seek medical attention[1].

  • Eye Contact: Rinse eyes cautiously with plenty of water for several minutes. If irritation persists, seek medical attention[1].

  • Ingestion: Rinse the mouth with water. Seek medical attention if the person feels unwell[1].

4. Spill Management:

  • In the event of a spill, wear the appropriate PPE, including a respirator, chemical safety goggles, and heavy rubber gloves[1].

  • Carefully sweep up the spilled solid material, place it in a sealed bag, and hold it for waste disposal.

  • It is crucial to avoid raising dust during the cleanup process[1].

5. Disposal Plan:

  • All waste disposal must comply with federal, state, and local environmental regulations[1].

  • A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1].

  • Do not discharge the material into the environment without proper handling of contaminated wastewater[1].

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound from initial preparation to final disposal.

Workflow for Safe Handling of this compound prep Preparation (Don PPE) handling Handling & Weighing (In designated area) prep->handling use Experimental Use handling->use spill Spill? use->spill cleanup Spill Cleanup (Follow SDS) spill->cleanup Yes waste Waste Collection (Segregate waste) spill->waste No cleanup->waste disposal Disposal (Follow regulations) waste->disposal end End of Process disposal->end

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Gly-His-OH.HCl
Reactant of Route 2
Reactant of Route 2
H-Gly-His-OH.HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.